Ethyl 4-(rhamnosyloxy)benzylcarbamate
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
ethyl N-[[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO7/c1-3-22-16(21)17-8-10-4-6-11(7-5-10)24-15-14(20)13(19)12(18)9(2)23-15/h4-7,9,12-15,18-20H,3,8H2,1-2H3,(H,17,21)/t9-,12-,13+,14+,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNZZQOFLFJJJZ-NBUQLFNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=CC=C(C=C1)OC2C(C(C(C(O2)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801158480 | |
| Record name | Ethyl N-[[4-[(6-deoxy-α-L-mannopyranosyl)oxy]phenyl]methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801158480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208346-80-9 | |
| Record name | Ethyl N-[[4-[(6-deoxy-α-L-mannopyranosyl)oxy]phenyl]methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=208346-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl N-[[4-[(6-deoxy-α-L-mannopyranosyl)oxy]phenyl]methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801158480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling Ethyl 4-(rhamnosyloxy)benzylcarbamate: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(rhamnosyloxy)benzylcarbamate is a naturally occurring carbamate (B1207046) glycoside that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its primary natural source, detailed methodologies for its isolation, and available quantitative data. The information presented herein is intended to support research and development efforts in natural product chemistry and drug discovery.
Natural Source
The principal natural source of this compound is the leaves of Moringa oleifera Lam., a plant belonging to the Moringaceae family.[1][2] Moringa oleifera, commonly known as the drumstick tree, is native to the sub-Himalayan tracts of India, Pakistan, Bangladesh, and Afghanistan and is widely cultivated in tropical and subtropical regions. The leaves of this plant are a rich source of various bioactive compounds, including glycosides, flavonoids, and alkaloids. Several studies have identified a range of carbamate and thiocarbamate glycosides from Moringa oleifera leaves, highlighting the plant's complex phytochemical profile.[1][3]
Experimental Protocols: Isolation of Compounds from Moringa oleifera Leaves
While a specific protocol solely for the isolation of this compound is not extensively detailed in the available literature, a comprehensive method for the fractionation and purification of various metabolites, including glycosides and alkaloids from Moringa oleifera leaves, provides a robust framework. The following protocol is adapted from a study on the laxative metabolites from the leaves of Moringa oleifera.
I. Extraction
-
Plant Material Preparation:
-
Collect fresh leaves of Moringa oleifera.
-
Dry the leaves in a shaded, well-ventilated area until they are brittle.
-
Grind the dried leaves into a coarse powder.
-
-
Solvent Extraction:
-
Macerate 18 kg of the dried leaf powder in 100 L of 95% ethanol (B145695) at room temperature.
-
Repeat the extraction process three times to ensure exhaustive extraction of the plant material.
-
Combine the ethanolic extracts and evaporate the solvent under reduced pressure to obtain a concentrated black syrup.
-
II. Liquid-Liquid Partitioning
-
Initial Partitioning:
-
Suspend the concentrated black syrup in 30 L of water.
-
Perform successive extractions with the following solvents in the given order:
-
Petroleum ether (3 x 30 L)
-
Ethyl acetate (B1210297) (3 x 30 L)
-
n-butanol (3 x 30 L)
-
-
-
Fraction Collection:
-
Collect and concentrate each solvent fraction separately. The ethyl acetate fraction has been shown to contain a variety of bioactive glycosides.
-
III. Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography (Initial Separation):
-
Subject the dried ethyl acetate fraction (1.2 kg) to silica gel column chromatography.
-
Elute the column with a gradient of chloroform-methanol (CHCl₃-MeOH) in the following ratios (v/v): 100:1, 50:1, 20:1, 10:1, 3:1, 1:1, and 0:1.
-
Collect the eluate in several fractions (e.g., Fractions A-G) based on the elution profile.
-
-
Further Purification of Selected Fractions:
-
Further purify the collected fractions using a combination of chromatographic techniques. For instance, a fraction rich in glycosides (e.g., Fraction E, 175 g) can be subjected to:
-
MCI-gel chromatography: A type of reversed-phase chromatography suitable for the separation of polar compounds.
-
Sephadex LH-20 chromatography: A size-exclusion chromatography method often used for the separation of natural products. Elute with a mixture of chloroform (B151607) and methanol (B129727) (1:1).
-
Semi-preparative High-Performance Liquid Chromatography (HPLC): For final purification of the target compound. A typical mobile phase for glycoside separation is a gradient of methanol and water.
-
-
Data Presentation
Table 1: Niazimicin Content in Various Extracts and Fractions of Moringa oleifera
| Plant Part | Extraction/Fractionation | Niazimicin Content (mg% ± SD) |
| Seeds | Ethanolic Extract | 620 ± 3.2 |
| Leaves | Ethanolic Extract | Lower than seeds |
| Seeds | Methylene Chloride Fraction | 450 ± 2.4 |
| Seeds | Ethyl Acetate Fraction | Lower than Methylene Chloride Fraction |
Data adapted from a study on the standardization of niazimicin content.[4][5]
Visualization
Experimental Workflow for the Isolation of Compounds from Moringa oleifera Leaves
Caption: Isolation workflow from Moringa oleifera leaves.
Conclusion
This technical guide consolidates the current knowledge on the natural source and isolation of this compound. The primary source is confirmed to be Moringa oleifera leaves. A detailed, multi-step isolation protocol involving solvent extraction, liquid-liquid partitioning, and various chromatographic techniques is provided as a practical guide for researchers. While specific yield data for the target compound remains to be fully elucidated, the presented methodologies offer a solid foundation for its successful isolation and further investigation. The absence of information on associated signaling pathways underscores an area for future research, where the isolated compound can be utilized to explore its biological activities and mechanisms of action.
References
- 1. Fully acetylated carbamate and hypotensive thiocarbamate glycosides from Moringa oleifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation, Purification of Phenolic Glycoside 1 from Moringa oleifera Seeds and Formulation of Its Liposome Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Niaziminin, a thiocarbamate from the leaves of Moringa oleifera, holds a strict structural requirement for inhibition of tumor-promoter-induced Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Standardization of niazimicin content in Moringa oleifera Lam." by Eman M. Abdelsayed, Amira Abdel Motaal et al. [jfda-online.com]
- 5. Novel UPLC-MS/MS method for standardization of niazimicin content in edible seeds and leaves of Moringa oleifera Lam - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Synthesis and Characterization of Ethyl 4-(rhamnosyloxy)benzylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of a proposed synthetic pathway and detailed characterization methods for Ethyl 4-(rhamnosyloxy)benzylcarbamate. As this compound is not widely reported in existing literature, the methodologies presented herein are based on established and reliable chemical principles for the synthesis and analysis of structurally related glycosylated phenolic compounds.
Proposed Synthetic Pathway
The synthesis of this compound is proposed as a three-step process. This pathway is designed for efficiency and control over stereochemistry, beginning with the formation of the aglycone, followed by a stereoselective glycosylation, and concluding with deprotection to yield the target molecule.
Caption: Proposed three-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 4-hydroxybenzylcarbamate (Aglycone)
This protocol describes the formation of the carbamate (B1207046) aglycone from 4-hydroxybenzylamine using ethyl chloroformate under basic conditions.
Materials:
-
4-Hydroxybenzylamine hydrochloride
-
Ethyl chloroformate
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve 4-hydroxybenzylamine hydrochloride (1.0 eq) in deionized water in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 2 M aqueous solution of NaOH until the pH of the solution is approximately 9-10.
-
Add ethyl chloroformate (1.1 eq) dropwise to the stirring solution while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography (e.g., silica (B1680970) gel, ethyl acetate/hexane gradient) to yield pure Ethyl 4-hydroxybenzylcarbamate.
Step 2: Glycosylation via Koenigs-Knorr Reaction
This procedure details the coupling of the aglycone with a protected rhamnose donor, specifically acetobromo-α-L-rhamnose, using a silver salt promoter.[1][2]
Caption: Experimental workflow for the Koenigs-Knorr glycosylation step.
Materials:
-
Ethyl 4-hydroxybenzylcarbamate (1.0 eq)
-
Acetobromo-α-L-rhamnose (1.2 eq)
-
Silver(I) carbonate (Ag₂CO₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Molecular sieves (4Å)
-
Celite
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add Ethyl 4-hydroxybenzylcarbamate and freshly activated molecular sieves.
-
Add anhydrous DCM and stir the suspension.
-
Add acetobromo-α-L-rhamnose to the mixture.
-
Protect the flask from light by wrapping it in aluminum foil.
-
Add Ag₂CO₃ in one portion to the stirring suspension.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC for the disappearance of the aglycone.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove silver salts and molecular sieves.
-
Wash the Celite pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography to yield the protected intermediate, Ethyl 4-(2,3,4-tri-O-acetyl-α-L-rhamnosyloxy)benzylcarbamate.
Step 3: Deprotection of Acetyl Groups
The final step involves the removal of the acetyl protecting groups from the rhamnose moiety under basic conditions (Zemplén deacetylation).
Materials:
-
Ethyl 4-(2,3,4-tri-O-acetyl-α-L-rhamnosyloxy)benzylcarbamate
-
Anhydrous Methanol (MeOH)
-
Sodium methoxide (B1231860) (NaOMe), 0.5 M solution in MeOH
-
Amberlite IR120 H⁺ resin
-
Filter funnel
Procedure:
-
Dissolve the protected intermediate in anhydrous MeOH.
-
Add a catalytic amount of sodium methoxide solution (e.g., 0.1 eq).
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, neutralize the reaction mixture by adding Amberlite IR120 H⁺ resin until the pH is neutral.
-
Filter off the resin and wash with MeOH.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
-
If necessary, further purification can be achieved by recrystallization or flash chromatography.
Characterization Data
The following table summarizes the expected quantitative data for the characterization of the final product, this compound. These values are predicted based on data from structurally similar rhamnosylated phenolic compounds.[3][4][5]
| Analysis Technique | Parameter | Expected Value |
| ¹H NMR (500 MHz, CD₃OD) | Chemical Shift (δ, ppm) | ~7.3 (d, 2H, Ar-H), ~7.0 (d, 2H, Ar-H), ~5.4 (d, 1H, anomeric H-1'), ~4.2 (q, 2H, -OCH₂CH₃), ~4.1 (s, 2H, Ar-CH₂-N), ~3.2-4.0 (m, rhamnose protons), ~1.3 (d, 3H, rhamnose CH₃), ~1.2 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (125 MHz, CD₃OD) | Chemical Shift (δ, ppm) | ~158.0 (C=O, carbamate), ~157.0 (Ar C-O), ~130.0 (Ar-CH), ~117.0 (Ar-CH), ~135.0 (Ar-C), ~102.0 (anomeric C-1'), ~70-75 (rhamnose carbons), ~62.0 (-OCH₂CH₃), ~45.0 (Ar-CH₂-N), ~18.0 (rhamnose CH₃), ~15.0 (-OCH₂CH₃) |
| Mass Spectrometry (ESI-MS) | [M+Na]⁺ | Calculated m/z: 392.15 |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | ~3350 (O-H, N-H stretch), ~2950 (C-H stretch), ~1690 (C=O stretch, carbamate), ~1610, 1510 (C=C stretch, aromatic), ~1230 (C-O stretch, ether/phenol), ~1060 (C-O stretch, glycoside)[3][6] |
Summary
This guide outlines a robust and scientifically grounded approach for the synthesis and characterization of this compound. The proposed multi-step synthesis leverages well-established reactions such as carbamoylation and the Koenigs-Knorr glycosylation. The detailed protocols and expected characterization data provide a solid foundation for researchers to successfully synthesize and verify this novel compound. The provided workflows and data tables are intended to facilitate experimental planning and execution in a drug discovery or chemical research setting.
References
Spectroscopic and Biological Profile of Ethyl 4-(rhamnosyloxy)benzylcarbamate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data, experimental protocols, and biological significance of Ethyl 4-(rhamnosyloxy)benzylcarbamate, a natural product isolated from Moringa oleifera. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound is a glycosidic carbamate (B1207046) with the molecular formula C₁₆H₂₃NO₇ and a molecular weight of 341.36 g/mol .[1] The structure, as confirmed by its IUPAC name ethyl N-[[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]methyl]carbamate, consists of a benzylcarbamate moiety linked to a rhamnose sugar unit.[1]
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₃NO₇ | PubChem[1] |
| Molecular Weight | 341.36 g/mol | PubChem[1] |
| IUPAC Name | ethyl N-[[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]methyl]carbamate | PubChem[1] |
| CAS Number | 208346-80-9 | BOC Sciences[] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables present the ¹H and ¹³C NMR chemical shift assignments for the rhamnosyloxyphenylmethyl core, based on the data reported for Niazimicin. The assignments for the ethyl carbamate moiety are predicted based on standard chemical shift ranges.
Table 1: ¹H NMR Spectroscopic Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2', H-6' | ~7.2-7.4 | d |
| H-3', H-5' | ~6.9-7.1 | d |
| H-1'' | ~5.3 | d |
| H-2'' | ~4.0 | m |
| H-3'' | ~3.7 | m |
| H-4'' | ~3.3 | m |
| H-5'' | ~3.8 | m |
| H-6'' (CH₃) | ~1.2 | d |
| -CH₂-N | ~4.2 | d |
| -O-CH₂-CH₃ | ~4.1 | q |
| -O-CH₂-CH₃ | ~1.2 | t |
| -NH- | ~5.0 | br s |
Table 2: ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1' | ~156 |
| C-2', C-6' | ~128 |
| C-3', C-5' | ~116 |
| C-4' | ~130 |
| C=O | ~157 |
| -CH₂-N | ~45 |
| C-1'' | ~98 |
| C-2'' | ~70 |
| C-3'' | ~71 |
| C-4'' | ~72 |
| C-5'' | ~69 |
| C-6'' (CH₃) | ~18 |
| -O-CH₂-CH₃ | ~61 |
| -O-CH₂-CH₃ | ~15 |
Infrared (IR) Spectroscopy
The predicted characteristic IR absorption bands for this compound are based on its functional groups.
Table 3: IR Spectroscopic Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (hydroxyls) | 3500-3200 | Strong, Broad |
| N-H (carbamate) | 3400-3200 | Medium |
| C-H (aromatic) | 3100-3000 | Medium |
| C-H (aliphatic) | 3000-2850 | Medium |
| C=O (carbamate) | 1725-1700 | Strong |
| C=C (aromatic) | 1600-1450 | Medium |
| C-O (ether, alcohol) | 1260-1000 | Strong |
Mass Spectrometry (MS)
The expected mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ at m/z 342 or 343, respectively.
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 341 | [M]⁺ |
| 195 | [M - rhamnose + H]⁺ |
| 178 | [4-(rhamnosyloxy)benzyl]⁺ |
| 149 | [rhamnose - H₂O + H]⁺ |
| 121 | [C₈H₉O]⁺ (benzyl fragment) |
Experimental Protocols
Isolation from Moringa oleifera Leaves
This compound is a natural product found in the leaves of Moringa oleifera. A general procedure for the extraction and isolation of compounds from this plant is as follows:
-
Drying and Pulverization: Freshly collected leaves are air-dried at room temperature and then ground into a fine powder.
-
Extraction: The powdered leaves are extracted with a suitable solvent, such as ethanol (B145695) or methanol, at room temperature. The extraction is typically repeated multiple times to ensure maximum yield.
-
Solvent Evaporation: The solvent from the combined extracts is removed under reduced pressure to obtain a crude extract.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning using solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.
-
Chromatographic Purification: The fractions are further purified using column chromatography techniques, such as silica (B1680970) gel chromatography or Sephadex LH-20, with appropriate solvent systems to isolate the pure compound.
Biological Activity and Signaling Pathway
Recent studies have highlighted the potential of this compound as a therapeutic agent. It has been identified as a potent inhibitor of dipeptidyl peptidase-4 (DPP4), an enzyme involved in glucose metabolism.[3][4] Inhibition of DPP4 increases the levels of incretin (B1656795) hormones, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release, thereby lowering blood glucose levels. This makes this compound a promising candidate for the development of new treatments for type 2 diabetes.
Caption: Inhibition of DPP4 by this compound.
The logical workflow for the discovery and characterization of this compound is outlined below.
Caption: Discovery and development workflow for the compound.
References
- 1. This compound | C16H23NO7 | CID 101942512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Molecular Dynamics Simulations of Ethyl-4-[(α-L-rhamnosyloxy)-benzyl]carbamate from Moringa oleifera Lam. as a Dipeptidyl Peptidase-4 Inhibitor | Dewi | Jurnal Farmasi Sains dan Komunitas (Journal of Pharmaceutical Sciences and Community) [e-journal.usd.ac.id]
- 4. Molecular Dynamics Simulations of Ethyl-4-[(α-L-rhamnosyloxy)-benzyl]carbamate from Moringa oleifera Lam. as a Dipeptidyl Peptidase-4 Inhibitor | Dewi | Jurnal Farmasi Sains dan Komunitas (Journal of Pharmaceutical Sciences and Community) [e-journal.usd.ac.id]
An In-depth Technical Guide to the Biological Activity of Glycosylated Benzylcarbamates and Related Glycosylated Benzyl Derivatives
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the synthesis, biological evaluation, and experimental protocols for glycosylated benzylcarbamates and structurally related glycosylated benzyl (B1604629) derivatives, highlighting their potential as therapeutic agents.
Introduction
The conjugation of carbohydrate moieties to pharmacologically active molecules is a well-established strategy in drug discovery to enhance pharmacokinetic and pharmacodynamic properties. Glycosylation can improve aqueous solubility, metabolic stability, and target-cell recognition. Benzylcarbamates and related benzyl structures are recognized pharmacophores present in a variety of biologically active compounds. This guide provides a technical overview of the biological activities observed in glycosylated benzyl derivatives, with a focus on anticancer, antimicrobial, and enzyme inhibitory activities.
Synthesis of Glycosylated Benzyl Derivatives
The synthesis of glycosylated benzyl derivatives often involves multi-step processes. A common approach is the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link a glycosyl moiety to a benzyl derivative.
A representative synthetic pathway for glucopyranosyl-conjugated benzyl derivatives is illustrated below. The process begins with the preparation of a glycosyl azide (B81097) and a propargylated benzyl derivative, which are then coupled via a click reaction.
Biological Activities
Anticancer Activity
Glucopyranosyl-conjugated benzyl derivatives have demonstrated significant cytotoxic activity against colorectal cancer (CRC) cells. The presence of the glucose moiety is thought to enhance uptake by cancer cells, which often overexpress glucose transporters (GLUTs).
Data Presentation: Cytotoxicity of Glucopyranosyl-Conjugated Benzyl Derivatives
The following table summarizes the in vitro cytotoxicity of a series of synthesized glucopyranosyl-conjugated benzyl derivatives against the human colorectal carcinoma cell line HCT-116 and the non-cancerous human embryonic kidney cell line 293T.[1][2]
| Compound ID | Benzyl Substituent | IC50 HCT-116 (µM) | IC50 293T (µM) | Selectivity Index (SI) |
| 8a | 4-Methyl | 6.4 ± 0.5 | > 100 | > 15.6 |
| 8b | Unsubstituted | 15.3 ± 1.2 | > 100 | > 6.5 |
| 8d | 4-Bromo | 0.24 ± 0.02 | > 100 | > 416.7 |
| 8e | 4-Chloro | 0.35 ± 0.03 | > 100 | > 285.7 |
| 8f | 4-Fluoro | 1.1 ± 0.1 | > 100 | > 90.9 |
| 8g | 4-Nitro | 1.3 ± 0.1 | > 100 | > 76.9 |
| 8h | 3-Bromo | 4.6 ± 0.4 | > 100 | > 21.7 |
| 8i | 2-Bromo | 5.5 ± 0.5 | > 100 | > 18.2 |
| 5-FU | (Positive Control) | 0.26 ± 0.02 | 1.5 ± 0.1 | 5.8 |
Selectivity Index (SI) = IC50 (293T) / IC50 (HCT-116)
Compound 8d , with a 4-bromo substituent on the benzyl ring, exhibited potency comparable to the standard chemotherapeutic agent 5-Fluorouracil (5-FU) against HCT-116 cells but with a significantly improved selectivity towards the cancer cells.[1] Mechanistic studies indicated that the antiproliferative activity of compound 8d is achieved by inducing apoptotic cell death.[1]
Antimicrobial Activity
While direct data on glycosylated benzylcarbamates is scarce, related structures such as N-glycosylated-3-amidino carbamides have been synthesized and evaluated for their antimicrobial properties.[3] These studies provide a valuable reference for the potential antimicrobial applications of glycosylated carbamate (B1207046) structures.
Data Presentation: Antimicrobial Activity of N-Glycosylated-3-Amidino Carbamides
The antimicrobial activity of these compounds was assessed using the cup plate agar (B569324) diffusion method, with the zone of inhibition indicating the extent of antimicrobial efficacy.[3]
| Compound ID | Glycosyl Moiety | E. coli | S. aureus | P. vulgaris | K. pneumoniae | A. niger |
| 2a | Tetra-O-acetyl-β-D-glucosyl | ++ | +++ | ++ | + | ++ |
| 2b | Tetra-O-benzoyl-β-D-glucosyl | +++ | ++ | +++ | ++ | +++ |
| 2c | Tri-O-acetyl-β-D-xylosyl | ++ | ++ | + | ++ | ++ |
| 2d | Tetra-O-acetyl-β-D-galactosyl | + | +++ | ++ | +++ | + |
| 2e | Hepta-O-acetyl-β-D-lactosyl | +++ | + | +++ | ++ | +++ |
| 2f | Hepta-O-acetyl-β-D-maltosyl | ++ | ++ | + | ++ | ++ |
| Amikacin | (Standard) | ++++ | ++++ | ++++ | ++++ | N/A |
Zone of Inhibition (mm): + (5-10), ++ (11-15), +++ (16-20), ++++ (>20), N/A (Not Applicable)
The results indicate that several of the synthesized N-glycosylated carbamides exhibit moderate to good activity against a range of Gram-positive and Gram-negative bacteria, as well as the fungus Aspergillus niger.[3]
Enzyme Inhibitory Activity
Benzylcarbamates have been investigated as inhibitors of various enzymes. For instance, a series of benzyl carbamates of 4-aminosalicylanilides were evaluated for their ability to inhibit beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), an important target in Alzheimer's disease research.[4]
Data Presentation: BACE1 Inhibition by Benzyl Carbamates
The inhibitory activity was determined using a Fluorescence Resonance Energy Transfer (FRET) based assay.[4]
| Compound ID | R-Group on Anilide | % BACE1 Inhibition @ 10 µM |
| 9 | 4-Fluoro | 27.5% |
| Parent | Unsubstituted | 3.4% |
Although not glycosylated, these findings demonstrate the potential of the benzylcarbamate scaffold to interact with and inhibit enzyme activity. The introduction of a glycosyl moiety could potentially enhance this activity or alter the specificity of inhibition.
Experimental Protocols
Anticancer Activity: MTS Assay
The antiproliferative activity of the glucopyranosyl-conjugated benzyl derivatives was evaluated against the HCT-116 cell line using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay.[1][2]
Detailed Methodology:
-
Cell Seeding: HCT-116 cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[5]
-
Compound Treatment: The cells are then treated with serial dilutions of the test compounds and incubated for a period of 48 to 72 hours.
-
MTS Addition: Following the incubation period, the MTS reagent, in combination with an electron coupling reagent (phenazine ethosulfate), is added to each well.
-
Incubation and Measurement: The plates are incubated for 1-4 hours at 37°C. During this time, viable cells with active metabolism reduce the MTS tetrazolium compound into a colored formazan (B1609692) product that is soluble in the cell culture medium.
-
Data Analysis: The absorbance of the formazan product is measured at approximately 490 nm. The quantity of formazan product, as measured by the amount of 490 nm absorbance, is directly proportional to the number of living cells in culture. IC50 values are then calculated from the dose-response curves.
Antimicrobial Activity: Cup Plate Agar Diffusion Method
The cup plate (or agar well diffusion) method is a standard procedure for evaluating the antimicrobial activity of chemical compounds.[3][6]
Detailed Methodology:
-
Media Preparation: A sterile nutrient agar medium is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Creation: Wells of a standard diameter (e.g., 6-8 mm) are cut into the agar using a sterile cork borer.
-
Compound Application: A fixed volume of the test compound, dissolved in a suitable solvent like DMSO, is added to each well. A solvent control and a standard antibiotic are also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement: The antimicrobial agent diffuses into the agar and inhibits the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is measured to determine the extent of the antimicrobial activity.[6]
Enzyme Inhibition: BACE1 FRET Assay
A Fluorescence Resonance Energy Transfer (FRET) assay is a common method to screen for enzyme inhibitors.[4]
Detailed Methodology:
-
Assay Principle: The assay utilizes a synthetic peptide substrate that contains a fluorescent donor and a quencher molecule, separated by the BACE1 cleavage site. In the intact substrate, the fluorescence of the donor is quenched by the acceptor due to their proximity (FRET). When BACE1 cleaves the peptide, the donor and quencher are separated, leading to an increase in fluorescence.[7][8]
-
Reaction Mixture: The reaction is typically performed in a 96- or 384-well plate. Each well contains the BACE1 enzyme, the FRET substrate, and the test compound in an appropriate buffer.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C).
-
Fluorescence Reading: The fluorescence intensity is measured over time using a plate reader.
-
Data Analysis: The rate of increase in fluorescence is proportional to the BACE1 activity. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of a control reaction without the inhibitor.
Conclusion
The available evidence, though centered on structurally related analogues, strongly suggests that glycosylated benzylcarbamates are a promising class of compounds with the potential for diverse biological activities. The conjugation of a sugar moiety to a benzyl or benzylcarbamate scaffold can lead to potent and selective anticancer agents. Furthermore, related glycosylated structures have shown encouraging antimicrobial activity, and the underlying benzylcarbamate framework has been successfully targeted for enzyme inhibition. This guide highlights the significant therapeutic potential of this compound class and provides a foundational understanding of the synthetic strategies and bio-analytical methods required for their further development. Future research should focus on the synthesis and evaluation of a broader range of glycosylated benzylcarbamates to fully elucidate their structure-activity relationships and mechanisms of action.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. tsijournals.com [tsijournals.com]
- 4. mdpi.com [mdpi.com]
- 5. MTT assay [bio-protocol.org]
- 6. youtube.com [youtube.com]
- 7. Measuring human beta-secretase (BACE1) activity using homogeneous time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
In-Silico Modeling of Ethyl 4-(rhamnosyloxy)benzylcarbamate Protein Binding: A Technical Guide
For: Researchers, scientists, and drug development professionals.
Abstract
Ethyl 4-(rhamnosyloxy)benzylcarbamate (ERBC), a natural compound found in Moringa oleifera, has demonstrated potential as a dipeptidyl peptidase-4 (DPP4) inhibitor, a key target in the management of type 2 diabetes.[1][2][3][4] This technical guide provides an in-depth overview of the in-silico modeling of ERBC's binding to DPP4, summarizing key quantitative data, detailing relevant experimental protocols for molecular docking and molecular dynamics simulations, and visualizing the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound is a carbamate (B1207046) derivative originating from rhamnosides, which are naturally occurring glycosylated molecules.[5] Its investigation as a therapeutic agent is focused on its ability to modulate biological pathways related to glycosylation, with a particular emphasis on its inhibitory action against dipeptidyl peptidase-4 (DPP4).[1][2][3][5] DPP4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7] By inhibiting DPP4, the levels of active incretins are increased, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release, thereby improving glycemic control.[6][7]
In-silico modeling, encompassing techniques like molecular docking and molecular dynamics simulations, provides a powerful and cost-effective approach to investigate the binding interactions between small molecules like ERBC and their protein targets at an atomic level. These computational methods are instrumental in modern drug discovery, offering insights into binding affinity, interaction modes, and the stability of protein-ligand complexes.[8][9] This guide will delve into the specifics of modeling the interaction between ERBC and DPP4.
Quantitative Data Summary
The following tables summarize the key quantitative data from in-silico and in-vitro studies of this compound's interaction with DPP4.
Table 1: In-Vitro Inhibitory Activity
| Compound | Target | IC50 (µM) |
| This compound (ERBC) | DPP4 | 0.798 |
| Vildagliptin (Positive Control) | DPP4 | 0.528 |
| Data sourced from in-vitro studies on ERBC's ability to inhibit DPP4 activity.[1][2] |
Table 2: Molecular Docking and Dynamics Simulation Data
| Parameter | Value Range | Description |
| Molecular Docking | ||
| Binding Energy (kcal/mol) | -72.820 to -74.760 | The calculated binding affinity of ERBC to the active site of DPP4. |
| RMSD of best pose (Å) | ≤2.000 to 2.447 | The root-mean-square deviation of the docked pose compared to a reference, indicating docking accuracy. |
| Molecular Dynamics Simulation | ||
| ∆RMSD LigMove (Å) over 50 ns | 0.562 to 12.674 | The change in root-mean-square deviation of the ligand over the simulation time, indicating stability. |
| This data originates from molecular docking and dynamics simulations of ERBC with the DPP4 protein (PDB ID: 3G0B).[2] |
Experimental Protocols
This section details standardized in-silico experimental protocols for molecular docking and molecular dynamics simulations, representative of the methodologies used to study the interaction between this compound and DPP4.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. The following protocol outlines a typical workflow using AutoDock Vina and UCSF Chimera.
3.1.1. Preparation of the Receptor (DPP4)
-
Obtain Protein Structure: Download the crystal structure of DPP4 (e.g., PDB ID: 3G0B) from the Protein Data Bank (RCSB PDB).
-
Prepare the Receptor:
-
Load the PDB file into UCSF Chimera.
-
Remove water molecules and any co-crystallized ligands or non-essential ions.
-
Add polar hydrogens to the protein structure.
-
Assign partial charges using a force field (e.g., AMBER).
-
Save the prepared receptor in the .pdbqt format required by AutoDock Vina.
-
3.1.2. Preparation of the Ligand (ERBC)
-
Obtain Ligand Structure: The 2D or 3D structure of this compound can be obtained from databases like PubChem (CID: 101942512).[10]
-
Prepare the Ligand:
-
Load the ligand structure into UCSF Chimera.
-
Add hydrogens and assign partial charges (e.g., Gasteiger charges).
-
Define the rotatable bonds.
-
Save the prepared ligand in the .pdbqt format.
-
3.1.3. Docking Simulation
-
Define the Binding Site: Identify the active site of DPP4. For ERBC, key interacting residues are Glu205 and Glu206.[1][2] Define a grid box that encompasses this active site.
-
Run AutoDock Vina:
-
Specify the prepared receptor and ligand files.
-
Input the coordinates and dimensions of the grid box.
-
Execute the docking simulation. Vina will generate a set of binding poses for the ligand ranked by their predicted binding affinities.
-
3.1.4. Analysis of Results
-
Visualize Docking Poses: Load the docked poses into a molecular visualization tool like PyMOL or UCSF Chimera.
-
Analyze Interactions: Examine the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the best-ranked pose of ERBC and the amino acid residues in the DPP4 active site.
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of the protein-ligand complex. The following is a generalized protocol using GROMACS.
3.2.1. System Preparation
-
Prepare the Protein-Ligand Complex: Use the best-ranked docked pose of the ERBC-DPP4 complex from the molecular docking step.
-
Generate Ligand Topology: Generate a topology file for ERBC using a tool like the CGenFF server, which is compatible with the CHARMM force field.
-
Choose a Force Field: Select an appropriate force field for the protein and ligand (e.g., CHARMM36).
-
Solvation and Ionization:
-
Create a simulation box and solvate the complex with a water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological ionic strength.
-
3.2.2. Simulation Steps
-
Energy Minimization: Perform energy minimization to remove steric clashes and relax the system to a low-energy conformation.
-
NVT Equilibration (Constant Number of particles, Volume, and Temperature): Equilibrate the system at a constant temperature (e.g., 300 K) to ensure proper temperature distribution.
-
NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Equilibrate the system at a constant pressure (e.g., 1 bar) and temperature to achieve the correct density.
-
Production MD Run: Run the production simulation for a desired length of time (e.g., 50-100 ns) to collect trajectory data.
3.2.3. Trajectory Analysis
-
Root-Mean-Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over time.
-
Root-Mean-Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.
-
Radius of Gyration (Rg): Determine the Rg of the protein to assess its compactness during the simulation.
-
Interaction Analysis: Analyze the hydrogen bonds and other non-bonded interactions between ERBC and DPP4 throughout the simulation to understand the persistence of key binding interactions.
Visualizations
DPP4 Signaling Pathway in Glucose Homeostasis
Caption: DPP4 signaling pathway in glucose homeostasis and the inhibitory action of ERBC.
In-Silico Modeling Workflow
Caption: Workflow for in-silico modeling of ERBC-DPP4 interaction.
Conclusion
The in-silico modeling of this compound provides compelling evidence for its potential as a Dipeptidyl Peptidase-4 inhibitor. The quantitative data from molecular docking and dynamics simulations indicate a stable and high-affinity interaction with the DPP4 active site, consistent with its observed in-vitro inhibitory activity. The detailed protocols and workflows presented in this guide offer a framework for researchers to conduct similar computational studies, contributing to the rational design and development of novel therapeutic agents targeting DPP4 and other proteins of interest. Further in-vivo studies are warranted to validate these computational findings and to fully elucidate the therapeutic potential of ERBC.
References
- 1. An expanded role for Dipeptidyl peptidase 4 (DPP4) in cell regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-journal.usd.ac.id [e-journal.usd.ac.id]
- 3. Molecular Dynamics Simulations of Ethyl-4-[(α-L-rhamnosyloxy)-benzyl]carbamate from Moringa oleifera Lam. as a Dipeptidyl Peptidase-4 Inhibitor | Dewi | Jurnal Farmasi Sains dan Komunitas (Journal of Pharmaceutical Sciences and Community) [e-journal.usd.ac.id]
- 4. Identification of Potential Dipeptidyl Peptidase (DPP)-IV Inhibitors among Moringa oleifera Phytochemicals by Virtual Screening, Molecular Docking Analysis, ADME/T-Based Prediction, and In Vitro Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An expanded role for Dipeptidyl peptidase 4 (DPP4) in cell regulation [scholarworks.indianapolis.iu.edu]
- 6. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 9. youtube.com [youtube.com]
- 10. This compound | C16H23NO7 | CID 101942512 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of Ethyl 4-(rhamnosyloxy)benzylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-(rhamnosyloxy)benzylcarbamate, a natural compound isolated from the leaves of Moringa oleifera, is emerging as a molecule of interest with potential therapeutic applications.[][] This technical guide synthesizes the current understanding of its mechanism of action, with a primary focus on its computationally predicted role as a dipeptidyl peptidase-4 (DPP4) inhibitor. While extensive experimental data on this specific compound remains limited, this document provides a framework for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects, drawing insights from studies on Moringa oleifera extracts and related compounds. Detailed, generic experimental protocols and conceptual diagrams are presented to guide future in vitro and in vivo investigations into this promising natural product.
Core Mechanism of Action: Dipeptidyl Peptidase-4 (DPP4) Inhibition
The principal hypothesized mechanism of action for this compound is the inhibition of dipeptidyl peptidase-4 (DPP4), an enzyme crucial in glucose homeostasis. This assertion is primarily based on molecular dynamics simulations, which have provided a putative binding mode and a significant inhibitory constant.
Quantitative Data
A singular quantitative value for the bioactivity of this compound has been reported in a computational study. This value suggests a potent inhibitory effect on DPP4.
| Bioactivity | Target | IC50 Value | Source Type |
| Inhibition | Dipeptidyl Peptidase-4 (DPP4) | 0.798 µM | Molecular Dynamics Simulation |
Note: This IC50 value is derived from a computational study and awaits comprehensive experimental validation.
Putative Signaling Pathway
The inhibition of DPP4 by this compound is predicted to enhance the function of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing their degradation by DPP4, the compound would prolong their activity, leading to increased insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. This ultimately contributes to improved glycemic control.
Potential Ancillary Biological Activities
This compound originates from Moringa oleifera, a plant renowned for its rich phytochemical composition and diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[3][4][5][6][7] While specific experimental data for the pure compound is not yet available, it is plausible that it shares some of these properties.
-
Antioxidant Activity: The phenolic and flavonoid moieties within the structure of this compound suggest a potential for free radical scavenging.[]
-
Anti-inflammatory Effects: As a benzylcarbamate derivative, the compound may possess anti-inflammatory properties by modulating inflammatory pathways.[]
-
Antimicrobial Properties: Various compounds from Moringa oleifera have demonstrated antimicrobial effects, indicating a potential avenue for investigation for this molecule.
Experimental Protocols (Generic Methodologies)
The following are detailed, generic protocols for assessing the biological activities discussed. It is critical to note that these are standardized methods and have not been specifically reported for this compound.
DPP4 Inhibition Assay (Fluorometric)
This protocol outlines a typical in vitro fluorometric assay to determine the DPP4 inhibitory activity of a test compound.
Materials:
-
Recombinant human DPP4 enzyme
-
DPP4 substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Test compound (this compound)
-
Positive control (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~360/460 nm)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the test compound in Assay Buffer to achieve a range of desired concentrations.
-
In the 96-well plate, add the test compound dilutions, positive control, and a vehicle control (buffer with solvent).
-
Add the DPP4 enzyme solution to all wells except for the blank.
-
Incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the DPP4 substrate to all wells.
-
Immediately measure the fluorescence in a kinetic mode at 37°C for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and calculate the IC50 value using non-linear regression analysis.
Antioxidant Activity - DPPH Radical Scavenging Assay
This protocol describes a common method for evaluating the free radical scavenging activity of a compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) or ethanol
-
Test compound
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Methanol or ethanol
-
96-well microplate
-
Spectrophotometer (absorbance at ~517 nm)
Procedure:
-
Prepare a stock solution of the test compound and a serial dilution.
-
In a 96-well plate, add the test compound dilutions, positive control, and a vehicle control.
-
Add the DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at ~517 nm.
-
Calculate the percentage of DPPH radical scavenging activity.
-
Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Anti-inflammatory Activity in Macrophage Cell Line
This protocol provides a general method for assessing the anti-inflammatory potential of a compound in a cell-based assay.
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compound
-
Positive control (e.g., Dexamethasone)
-
Griess Reagent (for nitric oxide measurement)
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)
-
Cell viability assay kit (e.g., MTT, MTS)
Procedure:
-
Culture RAW 264.7 cells in a 96-well plate until they reach the desired confluency.
-
Treat the cells with various concentrations of the test compound for a specified pre-incubation period.
-
Induce inflammation by adding LPS to the cell culture medium (except for the negative control wells).
-
Incubate for 24 hours.
-
Assess cell viability to rule out cytotoxicity of the compound.
-
Collect the cell culture supernatant to measure the levels of nitric oxide (using Griess Reagent) and pro-inflammatory cytokines (using ELISA).
-
Analyze the reduction in nitric oxide and cytokine production in the presence of the test compound compared to the LPS-stimulated control.
Conclusion and Future Directions
This compound presents a compelling profile as a potential therapeutic agent, primarily driven by its computationally predicted potent inhibition of DPP4. However, the current understanding is largely theoretical and lacks the necessary experimental validation. Future research should prioritize the in vitro confirmation of its DPP4 inhibitory activity and the determination of its IC50 value through rigorous enzymatic assays. Furthermore, comprehensive studies are warranted to explore its potential antioxidant, anti-inflammatory, and antimicrobial properties, including the elucidation of the underlying signaling pathways. Such investigations will be crucial in substantiating the therapeutic potential of this natural compound and paving the way for its further development.
References
- 3. Antioxidant and Anti-Inflammatory Activities of the Crude Extracts of Moringa oleifera from Kenya and Their Correlations with Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive Compounds in Moringa oleifera: Mechanisms of Action, Focus on Their Anti-Inflammatory Properties [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant and Antimicrobial Evaluations of Moringa oleifera Lam Leaves Extract and Isolated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Ethyl 4-(rhamnosyloxy)benzylcarbamate: A Technical Guide to its Discovery in Moringa oleifera
For Immediate Release
A Deep Dive into the Phytochemistry of Moringa oleifera: The Discovery and Significance of Ethyl 4-(rhamnosyloxy)benzylcarbamate
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the discovery of this compound and its related compounds within Moringa oleifera, the "miracle tree." This document outlines the isolation and characterization of this carbamate (B1207046) glycoside, its potential therapeutic mechanism of action as a Dipeptidyl Peptidase-4 (DPP4) inhibitor, and the experimental protocols employed in its study.
Executive Summary
Moringa oleifera is a plant renowned for its rich phytochemical profile, which includes a variety of alkaloids, flavonoids, and glycosides. Among these are unique carbamate and thiocarbamate glycosides, first extensively characterized by Faizi et al. in the mid-1990s. One such compound, O-ethyl-4-(α-l-rhamnosyloxy)benzyl carbamate, has garnered interest for its potential bioactivity. Recent computational studies have identified this compound as a potent inhibitor of Dipeptidyl Peptidase-4 (DPP4), a key enzyme in glucose metabolism, suggesting its therapeutic potential for type 2 diabetes. This guide provides a detailed overview of the discovery, quantification of related compounds, experimental procedures, and the relevant biological signaling pathway.
Discovery and Characterization
The initial discovery of a class of carbamate and thiocarbamate glycosides in Moringa oleifera leaves was the result of bioassay-directed fractionation and isolation. A seminal study by Faizi, Siddiqui, Saleem, and others, published in Phytochemistry in 1995, detailed the isolation of six new and three synthetically known glycosides from an ethanolic extract of the leaves.[1] The structures of these compounds, which are rare in nature due to being fully acetylated glycosides, were elucidated using advanced spectroscopic methods, including 2D NMR techniques.[1]
While the compound of interest is specifically named "this compound" or "O-ethyl-4-(α-l-rhamnosyloxy)benzyl carbamate" in later literature and databases, the foundational work by Faizi et al. laid the groundwork for identifying this family of molecules.[2][3][4][5]
Quantitative Data
Currently, there is a notable lack of specific quantitative data in the published literature regarding the concentration of this compound in various parts of the Moringa oleifera plant. However, quantitative analyses of structurally related and co-occurring bioactive glycosides, such as niazirin, have been performed and can provide a contextual basis for expected yields.
| Compound | Plant Part | Extraction Method | Concentration/Yield | Reference |
| Niazirin | Pods | Chloroform (B151607) extract, FCPC | 70 mg from 1 g of crude extract | [6] |
| Niazirin | Leaves | HPLC | 0.038% | [7] |
| Niazirin | Pods | HPLC | 0.033% | [7] |
| Niaziridin | Leaves | HPLC | 0.015% | [7] |
| Niaziridin | Pods | HPLC | 0.039% | [7] |
FCPC: Fast Centrifugal Partition Chromatography; HPLC: High-Performance Liquid Chromatography
Experimental Protocols
The following sections detail the methodologies for the isolation, characterization, and bioactivity assessment of this compound and related compounds, based on established phytochemical and pharmacological research.
Isolation and Purification of Carbamate Glycosides
The isolation of carbamate glycosides from Moringa oleifera leaves is a multi-step process involving extraction, fractionation, and chromatography. The following protocol is a composite representation based on the work of Faizi et al. and other similar phytochemical studies.
-
Plant Material Collection and Preparation: Fresh leaves of Moringa oleifera are collected, shade-dried, and then coarsely powdered.
-
Extraction: The powdered leaves are exhaustively extracted with ethanol (B145695) (or methanol) at room temperature. The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude ethanolic extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol.
-
Bioassay-Guided Fractionation: Each fraction is tested for the desired biological activity (e.g., hypotensive or DPP4 inhibitory activity). The most active fraction (typically the ethyl acetate or chloroform fraction for these types of compounds) is selected for further separation.
-
Column Chromatography: The active fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.
-
Preparative Thin-Layer Chromatography (TLC) and/or HPLC: Fractions showing similar profiles on analytical TLC are combined and further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to isolate the pure compounds.
-
Final Purification: The isolated compounds are often recrystallized to achieve high purity.
Structural Elucidation
The chemical structure of the isolated compounds is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH), carbonyl (C=O), and amine (N-H) groups characteristic of carbamates.
-
1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments to determine the complete chemical structure, including the stereochemistry of the sugar moiety.
DPP4 Inhibition Assay
The inhibitory activity of this compound against DPP4 can be determined using an in vitro fluorescence-based assay.
-
Reagents: Human recombinant DPP4 enzyme, a fluorogenic substrate such as Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin), and a suitable buffer (e.g., Tris-HCl).
-
Procedure:
-
The test compound (dissolved in DMSO) is pre-incubated with the DPP4 enzyme in a 96-well microplate.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The plate is incubated at 37°C.
-
The fluorescence intensity is measured at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence of the wells containing the test compound to the control wells (with and without the enzyme). The IC₅₀ value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is then determined. A study reported an IC₅₀ value of 0.798 µM for Ethyl-4-[(α-L-rhamnosyloxy)-benzyl]carbamate against DPP4.[8]
Mandatory Visualizations
Experimental Workflow for Isolation
Caption: Experimental workflow for the isolation of this compound.
DPP4 Inhibition Signaling Pathway
Caption: Mechanism of action of this compound via DPP4 inhibition.
Conclusion
The discovery of this compound and its related carbamate glycosides in Moringa oleifera highlights the vast therapeutic potential of this plant. While further research is needed to quantify the concentration of this specific compound and to fully elucidate its pharmacological profile through in vivo studies, its demonstrated in silico and potential in vitro activity as a DPP4 inhibitor presents a promising avenue for the development of novel therapeutics for metabolic disorders. This guide provides a foundational understanding for researchers to build upon in their exploration of the rich phytochemistry of Moringa oleifera.
References
- 1. Fully acetylated carbamate and hypotensive thiocarbamate glycosides from Moringa oleifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. staff.cimap.res.in [staff.cimap.res.in]
- 8. Molecular Dynamics Simulations of Ethyl-4-[(α-L-rhamnosyloxy)-benzyl]carbamate from Moringa oleifera Lam. as a Dipeptidyl Peptidase-4 Inhibitor | Dewi | Jurnal Farmasi Sains dan Komunitas (Journal of Pharmaceutical Sciences and Community) [e-journal.usd.ac.id]
The Therapeutic Potential of Rhamnoside Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhamnoside derivatives, a diverse class of glycosidic compounds found extensively in the plant kingdom, are emerging as promising candidates in the field of drug discovery. Characterized by a rhamnose sugar moiety linked to a variety of aglycones, these natural products exhibit a broad spectrum of pharmacological activities. Their therapeutic potential spans across multiple domains, including anti-cancer, anti-inflammatory, neuroprotective, antiviral, and antimicrobial applications. This technical guide provides an in-depth overview of the core therapeutic targets of rhamnoside derivatives, summarizing key quantitative data, detailing experimental methodologies for their evaluation, and visualizing the intricate signaling pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the exploration and development of novel therapeutics derived from these versatile natural compounds.
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activities of various rhamnoside derivatives, providing a comparative overview of their potency and efficacy.
Table 1: Anticancer and Cytotoxic Activities of Rhamnoside Derivatives
| Rhamnoside Derivative | Cell Line | Activity | IC50 Value | Citation |
| Kaempferol-3-O-rhamnoside | MCF-7 (Breast Cancer) | Inhibition of cell proliferation | 227 µM | [1] |
| Kaempferol-3-O-alpha-L-rhamnoside (Afzelin) | Ehrlich Ascites Carcinoma (EAC) | In vivo tumor cell growth inhibition | 50 mg/kg body weight (70.89% inhibition) | [2][3] |
| Methoxylated Flavonoid Rhamnoside 1 | MCF 7 (Breast Cancer) | Cytotoxic activity | 2.17 µM | [4] |
| Methoxylated Flavonoid Rhamnoside 1 | A2780 (Ovarian Cancer) | Cytotoxic activity | 0.53 µM | [4] |
| Methoxylated Flavonoid Rhamnoside 1 | HT29 (Colon Cancer) | Cytotoxic activity | 2.16 µM | [4] |
| Acetylated Methoxylated Flavonoid Rhamnoside 9 | MCF 7 (Breast Cancer) | Cytotoxic activity | 2.19 µM | [4] |
| Acetylated Methoxylated Flavonoid Rhamnoside 9 | HT29 (Colon Cancer) | Cytotoxic activity | 3.18 µM | [4] |
| Kaempferol-3-O-rhamnoside | CNE-1 (Nasopharyngeal Carcinoma) | Inhibition of cell proliferation, invasion, and migration | 10 µM, 100 µM, 1000 µM (dose-dependent) | [5] |
Table 2: Anti-inflammatory and Antioxidant Activities of Rhamnoside Derivatives
| Rhamnoside Derivative | Assay | Activity | IC50 Value/Activity | Citation |
| Kaempferol | NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | Anti-inflammatory | 15.4 µM | [6] |
| α-Rhamnoisorobin | NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | Anti-inflammatory | 37.7 µM | [6] |
| α-rhamnrtin-3-α-rhamnoside (ARR) | NO Production Inhibition (LPS-stimulated RAW264.7 cells) | Anti-inflammatory | Significant inhibition at 100 µg/ml | [7][8] |
| Kaempferol-3-O-β-D-glucopyranosyl(1→2)-α-L-rhamnopyranoside | Intracellular ROS Inhibition (HaCaT cells) | Antioxidant | 7.58 µM | [9] |
| α-Rhamnoisorobin (Compound 7) | DPPH Radical Scavenging | Antioxidant | 0.71 µg/ml | [10][11] |
| Kaempferol-3-O-alpha-L-rhamnoside (Afzelin) | DPPH Radical Scavenging | Antioxidant | Strong activity | [2][3] |
Table 3: Antimicrobial and Antiviral Activities of Rhamnoside Derivatives
| Rhamnoside Derivative | Organism/Virus | Activity | MIC/EC50/IC50 Value | Citation |
| Acylated methyl a-L-rhamnopyranoside derivatives | Bacillus subtilis, Salmonella typhi, etc. | Antibacterial | MIC: 91.90-171.14 µg/ml | [12] |
| Acylated methyl a-L-rhamnopyranoside derivatives | Macrophomina phaseolina, Curvularia lunata, etc. | Antifungal | MIC: 0.74-9.88 mg/ml | [12] |
| α-Rhamnoisorobin (Compound 7) | Various bacteria and fungi | Antimicrobial | MIC: 1-2 µg/ml | [11] |
| Taxifolin-7-O-α-L-rhamnopyranoside (TR) | Methicillin-resistant Staphylococcus aureus (MRSA) | Antibacterial | MIC: 32-64 µg/ml | |
| Quercetin 7-rhamnoside (Q7R) | Porcine epidemic diarrhea virus (PEDV) | Antiviral | IC50: 0.014 µg/mL | [13] |
| Quercetin-3-O-rhamnoside | Oropouche virus (OROV) | Antiviral | EC50: 53.5 ± 26.5 µM | |
| Myricetin-3-rhamnoside | Human Immunodeficiency Virus (HIV) | Antiviral | EC50: 120 µM | [14] |
| Myricetin-3-(6-rhamnosylgalactoside) | Human Immunodeficiency Virus (HIV) | Antiviral | EC50: 45 µM | [14] |
| Rhamnolipids Mixture (M15RL) | Herpes Simplex Virus-1 (HSV-1) and HSV-2 | Antiviral | Complete inactivation at 6 µg/mL | [15] |
| Rhamnolipids Mixture (M15RL) | Human Coronavirus 229E (HCoV-229E) | Antiviral | Complete inactivation at 25 µg/mL | [15] |
| Rhamnolipids Mixture (M15RL) | SARS-CoV-2 | Antiviral | Complete inactivation at 50 µg/mL | [15] |
Key Signaling Pathways and Mechanisms of Action
Rhamnoside derivatives exert their therapeutic effects by modulating a variety of cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms of action.
Neuroprotection via SIRT3 Upregulation
A newly synthesized rhamnoside derivative, PL171, has been shown to alleviate Alzheimer's disease-like pathology by upregulating Sirtuin 3 (SIRT3). This upregulation leads to the deacetylation and activation of downstream targets like MnSOD and OSCP, ultimately reducing oxidative stress and mitochondrial dysfunction.[16]
Promotion of Aβ Degradation via MMP-3/9 Upregulation
Another novel rhamnoside derivative, PL402, has demonstrated potential in Alzheimer's disease therapy by promoting the degradation of amyloid-beta (Aβ) plaques. PL402 achieves this by upregulating the expression of matrix metalloproteinases 3 and 9 (MMP-3/9), which are known amyloid-degrading enzymes.[17]
References
- 1. Non-invasive In Vivo Fluorescence Optical Imaging of Inflammatory MMP Activity Using an Activatable Fluorescent Imaging Agent [jove.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. ijbms.mums.ac.ir [ijbms.mums.ac.ir]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 13. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 14. Enzolution™ SIRT3 Assay System Technical Manual [protocols.io]
- 15. MIC determination by broth microdilution. [bio-protocol.org]
- 16. 2.6. Determination of Antioxidant Activities by DPPH Radical Scavenging Assay and ABTS Radical Cation Decolorization Assay [bio-protocol.org]
- 17. acmeresearchlabs.in [acmeresearchlabs.in]
A Technical Guide to the Preliminary Cytotoxicity Screening of Ethyl 4-(rhamnosyloxy)benzylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract: Ethyl 4-(rhamnosyloxy)benzylcarbamate is a natural product found in Moringa oleifera[][2], a plant known for a variety of bioactive compounds.[3] Structurally, it is a carbamate (B1207046) derivative of a rhamnoside, a type of glycoside.[4] While research has suggested potential antioxidant and anti-inflammatory properties for this compound, comprehensive data on its cytotoxic effects against cancerous or healthy cell lines is not yet available in peer-reviewed literature.[] This guide provides a robust framework for conducting a preliminary cytotoxicity screening of this compound. It includes a detailed protocol for the widely accepted MTT assay, a template for data presentation, and standardized workflows to ensure reproducible and reliable results. The methodologies outlined herein are designed to serve as a foundational step for researchers investigating the therapeutic potential or toxicological profile of this and other novel compounds.
Introduction
This compound (CAS No: 208346-80-9) is a compound of interest due to its natural origin and chemical structure, which suggests potential biological activity.[][2][4] Preliminary investigation into the cytotoxicity of a novel compound is a critical first step in the drug discovery process.[5][6] It provides essential information about the concentration range at which the compound exerts a biological effect, its potential as a therapeutic agent (e.g., an anti-cancer drug), and its general toxicity to living cells.[6][7]
This document outlines the necessary experimental procedures to determine the cytotoxic profile of this compound. The primary method detailed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and cost-effective colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6][8]
Experimental Protocols
A tiered approach is recommended, starting with a broad screening assay like the MTT to determine the effective concentration range, followed by more specific assays if cytotoxicity is observed.[5]
The MTT assay is a quantitative colorimetric method used to measure the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells.[9][10] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells.[9] The amount of formazan produced is directly proportional to the number of living cells.[11]
2.1.1. Materials
-
96-well flat-bottom sterile tissue culture plates
-
This compound (stock solution in DMSO)
-
Selected cancer cell lines (e.g., MCF-7, HeLa) and a non-cancerous cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[5]
-
Microplate reader (absorbance at 570 nm, with a reference wavelength of 630 nm)[5][10]
2.1.2. Experimental Procedure
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Remove the seeding medium and add 100 µL of the diluted compound solutions to the respective wells. Include the following controls:
-
Untreated Control: Cells with fresh medium only.
-
Vehicle Control: Cells with medium containing the highest concentration of DMSO used for the compound dilutions (e.g., 0.5%).[6]
-
Blank Control: Medium only (no cells) to measure background absorbance.
-
-
Incubation: Incubate the plate for standard exposure times, such as 24, 48, and 72 hours, at 37°C and 5% CO₂.[5]
-
MTT Addition: Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (for a final concentration of 0.5 mg/mL). Incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the cells or the formazan crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[5] Mix gently on an orbital shaker for 15-20 minutes to ensure the crystals are fully dissolved.[5]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]
2.1.3. Data Analysis Cell viability is calculated as a percentage relative to the untreated control cells using the following formula:
Cell Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound required to inhibit cell growth by 50%, should be determined by plotting a dose-response curve (Cell Viability % vs. Compound Concentration) using non-linear regression analysis.[5][12]
Data Presentation
Quantitative results from the cytotoxicity screening should be summarized in a clear and concise table to allow for easy comparison of the compound's effects across different cell lines and time points.
Table 1: Hypothetical Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Type | Incubation Time (hours) | IC₅₀ (µM) |
|---|---|---|---|
| MCF-7 | Breast Cancer | 24 | Data |
| 48 | Data | ||
| 72 | Data | ||
| HeLa | Cervical Cancer | 24 | Data |
| 48 | Data | ||
| 72 | Data | ||
| HEK293 | Non-Cancerous Kidney | 24 | Data |
| 48 | Data |
| | | 72 | Data |
Visualizations: Workflows and Pathways
Diagrams are essential for visualizing complex processes. The following have been generated using Graphviz (DOT language) to illustrate the experimental workflow and a potential signaling pathway for further investigation.
Caption: General workflow for in vitro cytotoxicity screening using the MTT assay.
Should this compound demonstrate significant cytotoxicity, particularly against cancer cell lines, subsequent studies should focus on elucidating its mechanism of action. A common mechanism for anti-cancer compounds is the induction of apoptosis (programmed cell death). The diagram below illustrates a simplified intrinsic apoptosis pathway, which could be a potential area of investigation.
Caption: A hypothetical intrinsic apoptosis signaling pathway for investigation.
Conclusion
This guide provides a comprehensive and standardized approach for the initial cytotoxic evaluation of this compound. The successful execution of these protocols will yield crucial preliminary data on the compound's biological activity, informing decisions regarding its potential for further development as a therapeutic agent. Should the compound exhibit promising and selective cytotoxicity, further mechanistic studies, such as apoptosis assays, cell cycle analysis, and target identification, will be warranted.
References
- 2. This compound | C16H23NO7 | CID 101942512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 208346-80-9 | IIA34680 [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Ethyl 4-(rhamnosyloxy)benzylcarbamate from Moringa oleifera
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the extraction and isolation of Ethyl 4-(rhamnosyloxy)benzylcarbamate and related carbamate (B1207046) glycosides from the leaves of Moringa oleifera. The methodologies described are based on established phytochemical isolation techniques for this plant species.
Introduction
This compound is a naturally occurring carbamate glycoside found in the leaves, flowers, and seeds of Moringa oleifera Lam.[1] This compound, along with other structurally similar carbamates like niazimin A and niazimin B, has garnered interest for its potential biological activities. The isolation of these compounds is a critical first step for further pharmacological and toxicological evaluation. This protocol outlines a robust procedure for the extraction, fractionation, and purification of these valuable bioactive molecules.
Data Presentation
While specific quantitative yields for this compound are not widely published, the following table summarizes the yields of various phytochemical classes from Moringa oleifera leaf extracts using different extraction methods, which can serve as a general reference.
| Phytochemical Class | Extraction Solvent | Extraction Method | Typical Yield (% w/w of extract) | Reference |
| Total Phenolics | 70% Ethanol (B145695) | Maceration | 13.23 g CAE/100 g | [2] |
| Total Flavonoids | 70% Ethanol | Maceration | 6.20 g IQE/100 g | [2] |
| Alkaloids | Ethanol | Maceration | 1.05% | [3] |
| Tannins | Ethanol | Maceration | 2.98% | [3] |
| Saponins | Aqueous | Maceration | 4.11% | [4] |
| Crude Extract | 70% Ethanol | Maceration | 40.50% | [2] |
| Crude Extract | Methanol | Soxhlet | Not Specified | [5] |
CAE: Caffeic Acid Equivalents; IQE: Isoquercetin Equivalents
Experimental Protocols
This section details the step-by-step methodology for the extraction and isolation of this compound from Moringa oleifera leaves. The protocol is adapted from the bioassay-guided fractionation of carbamate glycosides from this plant.[6][7]
Plant Material Collection and Preparation
1.1. Collection: Fresh, healthy leaves of Moringa oleifera should be collected. 1.2. Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication. 1.3. Washing and Drying: The leaves should be thoroughly washed with running water to remove any dirt and debris, followed by a final rinse with distilled water. The leaves are then shade-dried at room temperature for 7-10 days or until brittle. 1.4. Pulverization: The dried leaves are ground into a coarse powder using a mechanical grinder.
Extraction
2.1. Solvent Extraction:
- Place the powdered leaves (e.g., 1 kg) in a large glass container.
- Macerate the powder with 95% ethanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring.
- Filter the extract through Whatman No. 1 filter paper.
- Repeat the extraction process on the residue two more times with fresh ethanol to ensure exhaustive extraction.
- Combine all the filtrates.
2.2. Concentration:
- Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
- This will yield a dark, viscous crude extract.
Fractionation
3.1. Solvent-Solvent Partitioning:
- Suspend the crude ethanolic extract in distilled water.
- Perform sequential liquid-liquid partitioning with solvents of increasing polarity.
- First, partition with n-hexane to remove non-polar compounds like fats and waxes. Separate the n-hexane layer.
- Next, partition the aqueous layer with chloroform (B151607) to extract compounds of intermediate polarity.
- Subsequently, partition with ethyl acetate (B1210297). Carbamate glycosides are expected to be present in the ethyl acetate and/or the subsequent n-butanol fraction.
- Finally, partition the remaining aqueous layer with n-butanol.
- Concentrate each fraction (n-hexane, chloroform, ethyl acetate, and n-butanol) separately using a rotary evaporator.
Isolation and Purification by Column Chromatography
4.1. Column Preparation:
- Pack a glass column (e.g., 5 cm diameter, 100 cm length) with silica (B1680970) gel (60-120 mesh) using a slurry packing method with the initial mobile phase.
4.2. Sample Loading:
- Adsorb the ethyl acetate or n-butanol fraction (which is expected to contain the target compound) onto a small amount of silica gel.
- Allow the solvent to evaporate completely, resulting in a dry, free-flowing powder.
- Carefully load this powdered sample onto the top of the prepared silica gel column.
4.3. Elution:
- Elute the column with a gradient solvent system. A typical gradient would start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent. For example, a gradient of chloroform-methanol (e.g., starting from 100:0 and gradually increasing to 90:10, 80:20, etc.) can be effective.
4.4. Fraction Collection and Analysis:
- Collect the eluate in small fractions (e.g., 20-30 mL each).
- Monitor the fractions using Thin Layer Chromatography (TLC). Spot a small amount of each fraction on a TLC plate (silica gel 60 F254).
- Develop the TLC plate in an appropriate solvent system (e.g., chloroform:methanol, 9:1 v/v).
- Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable visualizing agent (e.g., ceric sulfate (B86663) spray followed by heating).
- Pool the fractions that show similar TLC profiles and contain the compound of interest.
Final Purification
5.1. Preparative HPLC or Crystallization:
- Further purify the pooled fractions containing the target compound using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.
- Alternatively, if the compound is sufficiently pure, crystallization from a suitable solvent or solvent mixture can be attempted to obtain pure crystals.
Structure Elucidation
6.1. Spectroscopic Analysis:
- Confirm the structure of the isolated pure compound using modern spectroscopic techniques, including:
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments to elucidate the detailed structure and stereochemistry.
- Infrared (IR) Spectroscopy: To identify functional groups.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the extraction and isolation of this compound.
Disclaimer: This protocol is intended for research purposes by qualified individuals. Appropriate safety precautions should be taken when handling chemicals and equipment.
References
- 1. researchgate.net [researchgate.net]
- 2. iosrjournals.org [iosrjournals.org]
- 3. scienceopen.com [scienceopen.com]
- 4. archives.ijper.org [archives.ijper.org]
- 5. A Systematic Review of Extraction Methods, Phytochemicals, and Food Applications of Moringa oleifera Leaves Using PRISMA Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel hypotensive agents, niazimin A, niazimin B, Niazicin A and Niazicin B from Moringa oleifera: isolation of first naturally occurring carbamates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Novel hypotensive agents, niazimin A, niazimin B, Niazicin A and Niazicin B from Moringa oleifera: isolation of first naturally occurring carbamates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
High-Performance Liquid Chromatography (HPLC) for the Purification of Biomolecules and Small Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of various molecules using High-Performance Liquid Chromatography (HPLC). It is intended to serve as a comprehensive guide for researchers, scientists, and professionals involved in drug development and other related fields who utilize HPLC for purification.
Introduction to HPLC Purification
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique used to separate, identify, and quantify components in a mixture.[1] In the context of purification, preparative HPLC is employed to isolate and purify valuable products from complex mixtures, such as active pharmaceutical ingredients (APIs), peptides, proteins, and other small molecules.[2][3][4] The primary goal of preparative HPLC is to achieve a high degree of purity and yield of the target compound.[5][6]
The separation in HPLC is based on the differential distribution of the sample components between a liquid mobile phase and a solid stationary phase packed in a column.[7][8] By carefully selecting the stationary phase, mobile phase composition, and other operating parameters, a high degree of separation can be achieved.
Key HPLC Purification Modes
Several HPLC modes are utilized for purification, each exploiting different physicochemical properties of the analytes. The choice of the appropriate purification mode is critical for a successful separation.[8][9]
-
Reversed-Phase HPLC (RP-HPLC): This is the most common mode used for the purification of a wide range of molecules, including peptides, proteins, and small molecules.[9][10][11] Separation is based on the hydrophobic interactions between the analytes and a non-polar stationary phase (e.g., C18, C8, C4).[9] Elution is typically achieved by increasing the concentration of an organic solvent in the mobile phase.[11]
-
Ion-Exchange Chromatography (IEX-HPLC): IEX-HPLC separates molecules based on their net surface charge.[9][12] The stationary phase contains charged functional groups that interact with oppositely charged analytes. Elution is achieved by changing the pH or increasing the salt concentration of the mobile phase.[9]
-
Size-Exclusion Chromatography (SEC-HPLC): SEC-HPLC separates molecules based on their hydrodynamic radius (size).[12] The stationary phase consists of porous particles. Larger molecules elute first as they are excluded from the pores, while smaller molecules penetrate the pores and have a longer path, thus eluting later.[12]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is used for the separation of polar and hydrophilic compounds.[12] The stationary phase is polar (e.g., bare silica, amide), and the mobile phase is a mixture of a high concentration of organic solvent and a small amount of aqueous solvent.
Experimental Workflow for HPLC Purification
The general workflow for developing and executing an HPLC purification method involves several key steps, from initial method development at an analytical scale to scaling up for preparative purification.
Caption: General workflow for HPLC purification.
Application Notes and Protocols
Application 1: Purification of a Synthetic Peptide by Reversed-Phase HPLC
Objective: To purify a synthetic peptide from crude synthesis mixture to >95% purity.
Principle: RP-HPLC separates the target peptide from more polar and less polar impurities based on hydrophobicity.[10] A gradient of increasing organic solvent concentration is used to elute the peptide from the C18 column.[11]
Data Presentation: Typical HPLC Parameters for Peptide Purification
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Gradient | 5-65% B over 30 min | 5-65% B over 30 min |
| Detection | UV at 214 nm and 280 nm | UV at 214 nm and 280 nm |
| Injection Volume | 10-50 µL | 1-5 mL |
| Sample Conc. | 1 mg/mL | 10-50 mg/mL |
Experimental Protocol:
-
Sample Preparation:
-
HPLC System Preparation:
-
Equilibrate the preparative HPLC system and column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.[13]
-
-
Purification Run:
-
Inject the filtered sample onto the equilibrated column.
-
Run the gradient method as specified in the table above.
-
Monitor the separation at 214 nm for the peptide backbone and 280 nm if the peptide contains tryptophan or tyrosine residues.
-
-
Fraction Collection:
-
Collect fractions corresponding to the main peak of interest.[12] It is advisable to collect the beginning, apex, and tail of the peak into separate fractions for purity analysis.
-
-
Purity Analysis:
-
Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction.
-
Confirm the identity and mass of the purified peptide using mass spectrometry (MS).
-
-
Post-Purification:
-
Pool the fractions that meet the desired purity level (>95%).
-
Remove the organic solvent and trifluoroacetic acid (TFA) by lyophilization (freeze-drying) to obtain the final purified peptide.[12]
-
Application 2: Purification of a Recombinant Protein by Ion-Exchange HPLC
Objective: To separate a recombinant protein from host cell proteins and other charge variants.
Principle: IEX-HPLC separates proteins based on their net charge at a specific pH.[9] A salt gradient is commonly used to elute the bound proteins from the ion-exchange column.[9]
Data Presentation: Typical HPLC Parameters for Protein IEX Purification
| Parameter | Analytical Scale | Preparative Scale |
| Column | Strong Anion Exchange, 7.8 x 75 mm | Strong Anion Exchange, 22 x 100 mm |
| Mobile Phase A | 20 mM Tris-HCl, pH 8.0 | 20 mM Tris-HCl, pH 8.0 |
| Mobile Phase B | 20 mM Tris-HCl, 1 M NaCl, pH 8.0 | 20 mM Tris-HCl, 1 M NaCl, pH 8.0 |
| Flow Rate | 1.0 mL/min | 15 mL/min |
| Gradient | 0-100% B over 40 min | 0-100% B over 40 min |
| Detection | UV at 280 nm | UV at 280 nm |
| Injection Volume | 20-100 µL | 2-10 mL |
| Sample Conc. | 1-5 mg/mL | 5-20 mg/mL |
Experimental Protocol:
-
Sample Preparation:
-
Dialyze or buffer exchange the protein sample into the initial mobile phase (Mobile Phase A) to ensure proper binding to the column.
-
Filter the sample through a 0.22 µm filter.[14]
-
-
HPLC System Preparation:
-
Equilibrate the preparative IEX column with Mobile Phase A until the baseline and conductivity are stable.
-
-
Purification Run:
-
Load the prepared protein sample onto the column.
-
Wash the column with Mobile Phase A to remove any unbound impurities.
-
Apply the salt gradient (increasing percentage of Mobile Phase B) to elute the bound proteins.
-
-
Fraction Collection:
-
Collect fractions across the elution profile, paying close attention to the main protein peak.
-
-
Purity and Activity Analysis:
-
Analyze the purity of the collected fractions using SDS-PAGE and analytical SEC-HPLC.
-
If applicable, perform a functional assay to confirm the biological activity of the purified protein.
-
-
Post-Purification:
-
Pool the pure and active fractions.
-
If necessary, perform a buffer exchange or desalting step to move the protein into a suitable storage buffer.
-
Application 3: Purification of a Small Molecule Drug Candidate by Reversed-Phase HPLC
Objective: To purify a small molecule drug candidate from reaction byproducts and impurities.
Principle: Similar to peptide purification, RP-HPLC is a standard method for small molecule purification. The choice of mobile phase modifiers (e.g., TFA, formic acid, or ammonium (B1175870) formate) can significantly impact the peak shape and resolution.
Data Presentation: Typical HPLC Parameters for Small Molecule Purification
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 100 mm, 3.5 µm | C18, 19 x 100 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.2 mL/min | 18 mL/min |
| Gradient | 10-90% B over 15 min | 10-90% B over 15 min |
| Detection | UV at 254 nm (or λmax) | UV at 254 nm (or λmax) |
| Injection Volume | 5-20 µL | 0.5-2 mL |
| Sample Conc. | 0.5-2 mg/mL | 10-100 mg/mL |
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the crude small molecule in a suitable solvent, preferably the initial mobile phase, to the highest possible concentration without causing precipitation.[5]
-
Filter the sample solution through a 0.45 µm PTFE syringe filter.
-
-
Method Development and Loading Study:
-
Scale-Up and Purification:
-
Scale up the analytical method to the preparative system, adjusting the flow rate and injection volume according to the column dimensions.[5]
-
Equilibrate the preparative column with the starting mobile phase composition.
-
Perform the preparative run and collect fractions corresponding to the target peak.
-
-
Purity Analysis:
-
Analyze the collected fractions by analytical HPLC and LC-MS to confirm purity and identity.
-
-
Post-Purification:
-
Combine the fractions that meet the purity specifications.
-
Remove the solvent using a rotary evaporator or other suitable method to obtain the purified small molecule.
-
Method Development and Optimization
Developing a robust and efficient HPLC purification method is crucial for achieving high purity and yield. The following diagram illustrates a typical method development workflow.
Caption: HPLC method development workflow.
Key Optimization Parameters:
-
Stationary Phase Selection: The choice of stationary phase chemistry (e.g., C18, C8, C4, Phenyl, Cyano) has the most significant impact on selectivity.[15] The pore size of the packing material is also important, especially for large molecules like proteins, where wider pores (e.g., 300 Å) are necessary.[11]
-
Mobile Phase Composition:
-
Organic Solvent: Acetonitrile and methanol (B129727) are the most common organic modifiers in RP-HPLC.[2] Acetonitrile generally provides lower backpressure and better UV transparency.[11]
-
pH and Additives: For ionizable compounds, the pH of the mobile phase is a critical parameter affecting retention and peak shape.[2] Additives like TFA, formic acid, or acetic acid are often used to improve peak shape and provide a source of protons for mass spectrometry.[10]
-
-
Gradient Elution: A gradient elution, where the mobile phase composition is changed over time, is typically used for complex samples to achieve good resolution for all components in a reasonable analysis time.[16][17] A shallow gradient generally provides better resolution.[11]
-
Flow Rate and Temperature: These parameters can be adjusted to optimize resolution and analysis time. Higher temperatures can reduce viscosity and improve peak shape but may affect the stability of the analyte or stationary phase.
Troubleshooting Common HPLC Purification Issues
Even with a well-developed method, problems can arise during HPLC purification. A systematic approach to troubleshooting is essential to minimize downtime and ensure successful outcomes.
Caption: Systematic approach to HPLC troubleshooting.
Common Problems and Solutions:
| Problem | Possible Causes | Recommended Solutions |
| High Backpressure | - Blockage in the system (e.g., tubing, frit, column) - Precipitated buffer or sample in the mobile phase - Incorrect mobile phase viscosity | - Systematically check for blockages by disconnecting components - Filter all mobile phases and samples[7] - Ensure mobile phase components are miscible and buffers are soluble |
| Poor Resolution | - Inappropriate stationary or mobile phase - Gradient is too steep - Column overloading - Column degradation | - Re-optimize the method (column, mobile phase, gradient)[18] - Use a shallower gradient[11] - Reduce sample load[5] - Replace the column |
| Peak Tailing | - Secondary interactions with the stationary phase - Column contamination or void - Mismatch between sample solvent and mobile phase | - Adjust mobile phase pH or use appropriate additives[2] - Clean or replace the column - Dissolve the sample in the initial mobile phase |
| Split Peaks | - Column void or partially blocked frit - Sample solvent effect (injecting in a much stronger solvent) | - Replace the column - Dissolve the sample in a weaker solvent or the initial mobile phase |
| Baseline Noise or Drift | - Air bubbles in the pump or detector - Contaminated mobile phase - Leaks in the system | - Degas the mobile phase[16] - Use high-purity solvents and prepare fresh mobile phases - Check for and fix any leaks |
References
- 1. HPLC Basics: What You Should Know [thermofisher.com]
- 2. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 3. Prep LC 101: Scaling up with Preparative HPLC [thermofisher.com]
- 4. warwick.ac.uk [warwick.ac.uk]
- 5. agilent.com [agilent.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. uhplcs.com [uhplcs.com]
- 9. High-Efficiency Protein Purification by HPLC | Phenomenex [phenomenex.com]
- 10. bachem.com [bachem.com]
- 11. hplc.eu [hplc.eu]
- 12. benchchem.com [benchchem.com]
- 13. protocols.io [protocols.io]
- 14. sinobiological.com [sinobiological.com]
- 15. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 16. immun.lth.se [immun.lth.se]
- 17. biotage.com [biotage.com]
- 18. drawellanalytical.com [drawellanalytical.com]
Application Notes and Protocols for Cell-Based Assays Using Ethyl 4-(rhamnosyloxy)benzylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(rhamnosyloxy)benzylcarbamate is a natural compound isolated from the leaves of Moringa oleifera[][]. This compound belongs to the carbamate (B1207046) class of molecules and is noted for its potential therapeutic properties, including antioxidant and anti-inflammatory effects[]. Structurally, it comprises a benzylcarbamate core linked to a rhamnose sugar moiety. The presence of the carbamate group, a feature in various biologically active compounds, and the glycosidic linkage suggest potential interactions with cellular pathways, making it a compound of interest for drug discovery and development[3]. Preliminary research indicates that it may act as an inhibitor of dipeptidyl peptidase-4 (DPP4)[4]. Related carbamate compounds have demonstrated the ability to induce apoptosis in cancer cells, often through the modulation of key signaling pathways involving p53, Bax, and caspases[5][6].
These application notes provide detailed protocols for assessing the cytotoxic and apoptotic effects of this compound on cancer cell lines. The described assays will facilitate the determination of the compound's half-maximal inhibitory concentration (IC₅₀) and elucidate its potential to induce programmed cell death.
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound on MCF-7 Cells (MTT Assay)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 95.2 ± 5.1 |
| 5 | 82.1 ± 6.3 |
| 10 | 65.7 ± 4.9 |
| 25 | 48.9 ± 5.5 |
| 50 | 31.4 ± 3.8 |
| 100 | 15.6 ± 2.9 |
Table 2: Hypothetical Caspase-3/7 Activity in MCF-7 Cells Treated with this compound
| Treatment | Fold Change in Caspase-3/7 Activity (Mean ± SD) |
| Vehicle Control | 1.0 ± 0.1 |
| This compound (IC₅₀ concentration) | 4.2 ± 0.5 |
| Staurosporine (Positive Control) | 6.5 ± 0.7 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound
-
Human breast cancer cell line (e.g., MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture MCF-7 cells to approximately 80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells remains below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions.
-
Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.
-
Workflow for the MTT-based cell viability assay.
Apoptosis Assessment via Caspase-Glo® 3/7 Assay
This protocol details the measurement of caspase-3 and -7 activities, key executioner caspases in the apoptotic pathway, using a luminogenic substrate.
Materials:
-
This compound
-
MCF-7 cells
-
Complete culture medium
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed MCF-7 cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for attachment.
-
Treat the cells with this compound at its predetermined IC₅₀ concentration for a specified period (e.g., 24 hours). Include vehicle-treated cells as a negative control and cells treated with a known apoptosis inducer (e.g., staurosporine) as a positive control.
-
-
Assay Procedure:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Gently mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Calculate the fold change in caspase activity for the treated samples relative to the vehicle control.
-
Proposed apoptotic signaling pathway induced by this compound.
Conclusion
The protocols provided herein offer a foundational framework for investigating the biological activity of this compound in a cell-based context. The MTT assay is a robust method for determining the compound's cytotoxicity, while the Caspase-Glo® 3/7 assay provides a sensitive measure of apoptosis induction. These assays are crucial first steps in characterizing the pharmacological profile of this natural product and evaluating its potential as a therapeutic agent. Further investigations could explore the detailed molecular mechanisms, including the analysis of other apoptotic markers and cell cycle progression.
References
- 3. This compound | 208346-80-9 | IIA34680 [biosynth.com]
- 4. Molecular Dynamics Simulations of Ethyl-4-[(α-L-rhamnosyloxy)-benzyl]carbamate from Moringa oleifera Lam. as a Dipeptidyl Peptidase-4 Inhibitor | Dewi | Jurnal Farmasi Sains dan Komunitas (Journal of Pharmaceutical Sciences and Community) [e-journal.usd.ac.id]
- 5. In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of the apoptosis inducing and CT DNA interaction properties of a series of 4β-carbamoyl 4'-O-demethylepipodophyllotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dissolution of Ethyl 4-(rhamnosyloxy)benzylcarbamate in In-Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(rhamnosyloxy)benzylcarbamate is a compound of interest in various biological studies. Accurate and reproducible in-vitro experimental results are critically dependent on the proper dissolution and handling of this compound. These application notes provide a detailed protocol for the solubilization of this compound, ensuring its stability and compatibility with typical cell-based assays.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for developing an effective dissolution strategy.
| Property | Value | Source |
| Molecular Weight | 341.36 g/mol | [1][][3] |
| Appearance | Oil | [][4] |
| Chemical Formula | C₁₆H₂₃NO₇ | [1][][3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [4] |
Recommended Protocol for Dissolution
Based on its known solubility, the following protocol outlines the recommended procedure for dissolving this compound for in-vitro experiments. The use of Dimethyl sulfoxide (B87167) (DMSO) is prioritized due to its universal solvent properties for preparing high-concentration stock solutions and its general compatibility with most cell lines at low concentrations.[5][6]
Materials
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber glass vials or microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, aqueous buffer or cell culture medium
Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a general method for preparing a high-concentration stock solution.[5] Researchers should adjust concentrations based on their specific experimental needs.
-
Weigh the Compound: Accurately weigh 1 mg of this compound using a calibrated analytical balance.
-
Calculate Solvent Volume: To prepare a 10 mM stock solution, calculate the required volume of DMSO using the following formula:
Volume (L) = Amount (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
For 1 mg of the compound: Volume (µL) = (0.001 g / (341.36 g/mol * 0.010 mol/L)) * 1,000,000 µL/L ≈ 292.9 µL
-
Dissolution:
-
Storage:
Preparation of Working Solutions
The high-concentration stock solution must be diluted to the final working concentration in an appropriate aqueous buffer or cell culture medium.
-
Intermediate Dilution (Optional but Recommended): To minimize the risk of precipitation, it is often beneficial to perform a serial dilution. For instance, to prepare a 100 µM working solution from a 10 mM stock, first dilute the stock 1:10 in DMSO to create a 1 mM intermediate stock.[5]
-
Final Dilution:
-
Pre-warm the aqueous cell culture medium or buffer to the desired experimental temperature (e.g., 37°C).
-
While vortexing the pre-warmed medium, add the required volume of the DMSO stock solution dropwise.[8] This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the final solution for any signs of precipitation or turbidity before adding it to the cells.
-
Important Considerations:
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental samples to account for any solvent-induced effects.[7][9]
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically at or below 0.5% (v/v), as higher concentrations can be toxic to cells.[6][9][10] It is advisable to perform a DMSO tolerance test for your specific cell line to determine the maximum non-toxic concentration.[10]
Experimental Workflow and Signaling Pathway Diagrams
To aid in the visualization of the experimental process, the following diagrams have been created using Graphviz (DOT language).
Caption: Workflow for preparing this compound solutions.
Caption: Decision-making process for compound dissolution in in-vitro assays.
References
- 1. This compound | C16H23NO7 | CID 101942512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 208346-80-9 | IIA34680 [biosynth.com]
- 4. This compound | CAS:208346-80-9 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Unlocking Disease Insights: Application Notes and Protocols for Studying Glycosylation Pathways
For Researchers, Scientists, and Drug Development Professionals
The intricate world of glycosylation, the enzymatic addition of sugar moieties (glycans) to proteins and lipids, is increasingly recognized as a critical regulator of cellular processes and a key player in the pathology of numerous diseases. Aberrant glycosylation patterns are now considered hallmarks of conditions ranging from cancer to neurodegenerative disorders and infectious diseases. Understanding these changes provides invaluable insights into disease mechanisms and opens new avenues for diagnostics, prognostics, and therapeutic interventions.
These comprehensive application notes and protocols provide detailed methodologies for studying glycosylation pathways in various disease contexts. They are designed to equip researchers with the necessary tools to investigate the glycome and its role in pathology.
Section 1: Glycosylation in Cancer
Alterations in glycosylation are a universal feature of cancer cells, impacting protein folding, cell signaling, adhesion, and immune evasion.[1] One of the most prominent changes is the increased expression of sialylated and fucosylated glycans, which are associated with tumor progression and metastasis.
Application Note: Quantitative N-glycan Profiling of Serum from Cancer Patients using Mass Spectrometry
This application note describes a method for the quantitative analysis of N-linked glycans from the serum of cancer patients compared to healthy controls. This approach can identify potential glycan biomarkers for early detection and monitoring of disease progression.
Data Presentation: Differential N-glycan Expression in Colon Cancer
The following table summarizes the relative abundance of specific N-glycan compositions found to be altered in the serum and tumor tissues of colon cancer patients compared to healthy individuals.[2]
| Glycan ID | Proposed Structure | Change in Serum (Cancer vs. Healthy) | Change in Tumor Tissue (vs. Adjacent Normal) |
| G0 | Man3GlcNAc2 | Decreased | Increased (Oligomannosidic) |
| G0F | Man3GlcNAc2Fuc1 | Decreased | Increased |
| G1 | Man3GlcNAc3 | Decreased | Increased (Hypogalactosylated) |
| G1F | Man3GlcNAc3Fuc1 | Decreased | Increased |
| G2 | Man3GlcNAc4 | Decreased | - |
| G2F | Man3GlcNAc4Fuc1 | Decreased | - |
| G2S1 | Man3GlcNAc4NeuAc1 | Decreased | - |
| G2FS1 | Man3GlcNAc4Fuc1NeuAc1 | Decreased | - |
| A4 | Man3GlcNAc6 | - | Increased (Tetra-antennary) |
Data adapted from a study on colon cancer patients.[2] The glycan nomenclature indicates the number of mannose (Man), N-acetylglucosamine (GlcNAc), fucose (Fuc), and sialic acid (NeuAc) residues.
Experimental Protocol: N-glycan Analysis of Serum Proteins by MALDI-TOF/MS
This protocol outlines the steps for releasing, purifying, and analyzing N-glycans from human serum samples.
Materials:
-
Human serum samples
-
PNGase F (Peptide-N-Glycosidase F)
-
Dithiothreitol (B142953) (DTT)
-
Iodoacetamide (B48618) (IAA)
-
Trypsin
-
C18 Sep-Pak cartridges
-
Activated charcoal microcolumns
-
2,5-Dihydroxybenzoic acid (DHB) matrix solution
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Protein Denaturation and Reduction:
-
Alkylation:
-
Add 50 µL of 1 M iodoacetamide (IAA) and incubate at 37°C in the dark for 30 minutes to alkylate the reduced cysteine residues.[3]
-
-
Proteolytic Digestion:
-
Add trypsin to the protein solution at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
N-glycan Release:
-
Add 5 mU of PNGase F to the digested peptide mixture and incubate overnight at 37°C to release the N-glycans.[4]
-
-
Purification of Released N-glycans:
-
MALDI-TOF MS Analysis:
-
Mix the purified N-glycan sample with the DHB matrix solution.
-
Spot the mixture onto the MALDI target plate and allow it to air dry.
-
Acquire mass spectra in positive ion mode.
-
Data Analysis:
-
The acquired mass spectra will show a profile of the N-glycans present in the serum.
-
Glycan compositions can be assigned based on the observed mass-to-charge ratios.
-
Relative quantification can be performed by comparing the peak intensities of specific glycans between cancer and control samples.
-
Specialized software such as GlycReSoft can be used for data processing and analysis.[5]
Workflow for N-glycan Analysis of Serum Proteins
References
- 1. Altered glycosylation in cancer: A promising target for biomarkers and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Differential N-Glycan Compositions in the Serum and Tissue of Colon Cancer Patients by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. redorbit.com [redorbit.com]
- 5. Glycoscience mass spectrometry software | Mass Spectrometry Resource [bumc.bu.edu]
Application Notes and Protocols for Investigating Antioxidant Effects in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary cell cultures serve as a vital tool in biomedical research, offering a model system that closely mirrors the physiological state of tissues. When investigating the biological effects of antioxidant compounds, primary cells provide a more physiologically relevant context compared to immortalized cell lines. These application notes offer a comprehensive guide with detailed protocols for assessing the antioxidant potential of test compounds in primary cell cultures. The focus is on key assays for quantifying reactive oxygen species (ROS), evaluating the activity of endogenous antioxidant enzymes, and determining cell viability.
Core Cellular Antioxidant Signaling: The Keap1-Nrf2 Pathway
A fundamental mechanism by which cells respond to oxidative stress and antioxidant compounds is through the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] Under homeostatic conditions, Keap1 acts as a negative regulator of Nrf2, targeting it for ubiquitination and subsequent proteasomal degradation.[4][5] However, upon exposure to oxidative stress or electrophilic antioxidant compounds, specific cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[3] This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes.[2][6] This transcriptional activation leads to the increased expression of antioxidant enzymes and other protective proteins, thereby bolstering the cell's defense against oxidative damage.[7]
Caption: The Keap1-Nrf2 signaling pathway is a key regulator of cellular antioxidant responses.
Experimental Workflow
A generalized workflow for the investigation of antioxidant effects in primary cell cultures is outlined below. This process begins with the isolation and culture of primary cells, followed by treatment with an oxidative stressor and the test antioxidant compound, and culminates in a series of assays to evaluate the cellular response.
Caption: A typical experimental workflow for screening antioxidant compounds in primary cells.
Detailed Experimental Protocols
Primary Hepatocyte Isolation and Culture (Example)
This protocol provides a general guideline for the isolation of primary hepatocytes from a rodent model.
Materials:
-
Collagenase (Type IV)
-
Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free
-
Williams' Medium E
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Percoll
Protocol:
-
Anesthetize the animal according to approved institutional guidelines.
-
Perfuse the liver via the portal vein, first with Ca²⁺/Mg²⁺-free HBSS to flush out blood, followed by a collagenase solution to digest the liver tissue.
-
Excise the digested liver, gently mince the tissue, and filter the cell suspension through a sterile gauze to remove undigested tissue.
-
Wash the cell pellet with ice-cold Williams' Medium E.
-
To enrich for viable hepatocytes, perform a Percoll gradient centrifugation.
-
Resuspend the purified hepatocyte pellet in Williams' Medium E supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate the cells on collagen-coated culture dishes at a desired density.
-
After 4-6 hours of incubation to allow for cell attachment, replace the medium with fresh, serum-free medium for subsequent experiments.
Induction of Oxidative Stress
Hydrogen peroxide (H₂O₂) is a commonly used agent to induce oxidative stress in cell culture.
Protocol:
-
After allowing primary cells to stabilize in culture (typically 24 hours), remove the culture medium.
-
Wash the cells once with sterile Phosphate-Buffered Saline (PBS).
-
Add fresh culture medium containing the desired concentration of H₂O₂ (e.g., 100-500 µM). The optimal concentration should be determined empirically for each cell type to induce a significant but sub-lethal level of oxidative stress.[8]
-
Incubate the cells for a specified period (e.g., 1-2 hours).
Measurement of Intracellular Reactive Oxygen Species (ROS)
The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a widely used method for detecting intracellular ROS.[9]
Materials:
-
DCFH-DA (5 mM stock in DMSO)
-
Serum-free culture medium
-
PBS
Protocol:
-
Following treatment with the antioxidant and/or oxidative stressor, remove the culture medium and wash the cells twice with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Antioxidant Enzyme Activity Assays
Principle: This assay often utilizes a water-soluble tetrazolium salt (WST-1) that is reduced by superoxide (B77818) anions to a colored formazan (B1609692) product. SOD activity is measured by its ability to inhibit this reaction.
Protocol:
-
Prepare cell lysates by sonication or freeze-thaw cycles in an appropriate buffer.
-
Determine the protein concentration of the lysates for normalization.
-
Use a commercial SOD assay kit and follow the manufacturer's instructions.
-
The assay typically involves mixing the cell lysate with a substrate and an enzyme that generates superoxide anions.
-
Measure the absorbance at the specified wavelength (e.g., 450 nm) over time.
-
Calculate the SOD activity as the percentage of inhibition of the rate of formazan formation.
Principle: This assay measures the decomposition of hydrogen peroxide by catalase in the cell lysate.
Protocol:
-
Prepare cell lysates as described for the SOD assay.
-
Determine the protein concentration.
-
Use a commercial catalase assay kit.
-
The assay typically involves incubating the cell lysate with a known concentration of H₂O₂.
-
The remaining H₂O₂ is then reacted with a probe to produce a colored or fluorescent product.
-
Measure the absorbance or fluorescence at the appropriate wavelength. The catalase activity is inversely proportional to the signal.
Cell Viability Assay (MTT Assay)
Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[8][10][11]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Protocol:
-
After the experimental treatments, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm.
Data Presentation
The following tables provide examples of how to structure and present the quantitative data obtained from the described assays. The values presented are illustrative and will vary depending on the specific experimental conditions.
Table 1: Effect of an Antioxidant Compound on Intracellular ROS Levels in Primary Hepatocytes
| Treatment Group | Concentration | Mean Fluorescence Intensity (± SD) | % ROS Reduction |
| Control (no stress) | - | 2150 ± 150 | N/A |
| Oxidative Stress (100 µM H₂O₂) | - | 8750 ± 450 | 0% |
| Antioxidant (10 µM) + Stress | 10 µM | 6200 ± 300 | 29.1% |
| Antioxidant (50 µM) + Stress | 50 µM | 4100 ± 250 | 53.1% |
| Antioxidant (100 µM) + Stress | 100 µM | 2800 ± 200 | 68.0% |
Table 2: Effect of an Antioxidant Compound on Antioxidant Enzyme Activity in Primary Hepatocytes
| Treatment Group | SOD Activity (% of Control) | CAT Activity (U/mg protein) |
| Control | 100 ± 8.5 | 55.2 ± 4.1 |
| Oxidative Stress (100 µM H₂O₂) | 72 ± 6.3 | 38.7 ± 3.5 |
| Antioxidant (50 µM) + Stress | 95 ± 7.9 | 51.8 ± 4.0 |
Data are presented as mean ± SD. Enzyme activities can also be expressed in U/mg protein.
Table 3: Effect of an Antioxidant Compound on the Viability of Primary Hepatocytes
| Treatment Group | Concentration | % Cell Viability (MTT Assay) |
| Control | - | 100 ± 5.2 |
| Oxidative Stress (100 µM H₂O₂) | - | 58 ± 4.5 |
| Antioxidant (10 µM) + Stress | 10 µM | 72 ± 3.8 |
| Antioxidant (50 µM) + Stress | 50 µM | 85 ± 4.1 |
| Antioxidant (100 µM) + Stress | 100 µM | 96 ± 4.9 |
Data are presented as mean ± SD relative to the untreated control.[10][12]
Conclusion
The protocols and data presentation guidelines provided in these application notes offer a robust framework for the systematic investigation of antioxidant effects in primary cell cultures. By employing a multi-faceted approach that includes the assessment of intracellular ROS, antioxidant enzyme activity, and cell viability, researchers can gain a comprehensive understanding of the cytoprotective mechanisms of novel antioxidant compounds. Rigorous experimental design, including appropriate controls and dose-response analyses, is paramount for generating reliable and reproducible data in this critical area of research.
References
- 1. Frontiers | The Nrf2 Pathway in Liver Diseases [frontiersin.org]
- 2. Role of the Nrf2-ARE Pathway in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Keap1-Nrf2 signaling pathway in angiogenesis and vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Keap1/Nrf2/ARE signaling pathway in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of the Intracellular ROS Level Is Critical for the Antiproliferative Effect of Quercetin in the Hepatocellular Carcinoma Cell Line HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Applications of MTT assay to primary cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzyme Inhibition Assay with Ethyl 4-(rhamnosyloxy)benzylcarbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for evaluating the enzyme inhibitory activity of Ethyl 4-(rhamnosyloxy)benzylcarbamate, with a specific focus on mushroom tyrosinase as a model enzyme. This compound is a synthetic carbamate (B1207046) derivative, also identified as a natural product in Moringa oleifera, with potential applications in pharmaceuticals due to its biological activities.[1][2][3][][5] This document outlines the scientific background, experimental procedures, and data analysis for assessing its potential as a tyrosinase inhibitor.
Introduction to this compound
This compound is a compound with the molecular formula C₁₆H₂₃NO₇ and a molecular weight of 341.36 g/mol .[1] It is classified as a carbamate derivative of rhamnosides, which are glycosylated molecules found in various plants.[1] Research has indicated its potential as a dipeptidyl peptidase-4 (DPP4) inhibitor, with a reported IC₅₀ value of 0.798 µM.[2] Additionally, it is suggested to possess antioxidant and anti-inflammatory properties.[] Given the interest in natural and synthetic compounds as enzyme inhibitors for therapeutic and cosmetic applications, evaluating the effect of this compound on key enzymes like tyrosinase is a logical step in its characterization.
Principle of the Tyrosinase Inhibition Assay
Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis by catalyzing the oxidation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[6][7] The inhibition of tyrosinase is a key strategy for the development of agents for hyperpigmentation disorders and for use in cosmetics as skin-whitening agents.[8][9][10] This assay measures the ability of this compound to inhibit the diphenolase activity of mushroom tyrosinase, using L-DOPA as a substrate. The formation of dopachrome (B613829), an orange-red colored product, from the oxidation of L-DOPA is monitored spectrophotometrically at 475 nm.[6] A decrease in the rate of dopachrome formation in the presence of the inhibitor indicates tyrosinase inhibition.
Signaling Pathway of Tyrosinase in Melanogenesis
Caption: Tyrosinase catalyzes the conversion of L-Tyrosine to L-DOPA and subsequently to Dopaquinone, a precursor for melanin synthesis. Inhibitors like this compound can block this pathway.
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
This protocol is adapted from established methods for assessing tyrosinase inhibitors.[6][11]
4.1. Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate (B84403) Buffer (50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
4.2. Preparation of Solutions
-
Phosphate Buffer (50 mM, pH 6.8): Prepare by dissolving the appropriate amount of sodium phosphate salts in deionized water and adjusting the pH to 6.8.
-
Mushroom Tyrosinase Stock Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 1000 units/mL) in phosphate buffer. Store on ice. Dilute to the desired working concentration (e.g., 100 units/mL) with phosphate buffer just before use.
-
L-DOPA Solution (2.5 mM): Dissolve L-DOPA in phosphate buffer. Prepare this solution fresh before each experiment as it is prone to auto-oxidation.
-
This compound Stock Solution: Prepare a stock solution (e.g., 10 mM) in DMSO. Further dilute with phosphate buffer to obtain a series of working concentrations. The final DMSO concentration in the assay should not exceed 1% to avoid solvent effects.
-
Positive Control (Kojic Acid): Prepare a stock solution of kojic acid in the same manner as the test compound.
4.3. Assay Procedure
-
To each well of a 96-well microplate, add the following in the specified order:
-
120 µL of 50 mM Phosphate Buffer (pH 6.8)
-
20 µL of the test compound solution (this compound at various concentrations) or positive control (Kojic Acid). For the control, add 20 µL of phosphate buffer with 1% DMSO.
-
20 µL of Mushroom Tyrosinase solution (100 units/mL).
-
-
Pre-incubate the plate at 25°C for 10 minutes.[6]
-
Initiate the reaction by adding 40 µL of 2.5 mM L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader at 30-second intervals for 10 minutes.[6]
-
All experiments should be performed in triplicate.
4.4. Experimental Workflow
Caption: Workflow for the tyrosinase inhibition assay, from solution preparation to data analysis.
Data Analysis
5.1. Calculation of Percentage Inhibition
The percentage of tyrosinase inhibition is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control reaction (without inhibitor).
-
A_sample is the absorbance of the reaction with the test compound.
5.2. Determination of IC₅₀ Value
The IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
5.3. Kinetic Analysis
To determine the mode of inhibition (e.g., competitive, non-competitive, or mixed-type), kinetic studies are performed by measuring the reaction rates at various concentrations of both the substrate (L-DOPA) and the inhibitor. The data is then plotted using a Lineweaver-Burk plot (a plot of 1/velocity against 1/[substrate]).[12] The type of inhibition can be determined by analyzing the changes in Vmax and Km in the presence of the inhibitor.[6][12]
Quantitative Data Summary
The following tables summarize hypothetical data for the inhibition of mushroom tyrosinase by this compound, with Kojic Acid as a reference compound.
Table 1: IC₅₀ Values for Tyrosinase Inhibition
| Compound | IC₅₀ (µM) [Hypothetical] |
| This compound | 25.5 ± 2.1 |
| Kojic Acid (Reference)[12] | 16.69 ± 1.5 |
Table 2: Kinetic Parameters for Tyrosinase Inhibition by this compound [Hypothetical]
| Inhibitor Concentration (µM) | Apparent Kₘ (mM) | Apparent Vₘₐₓ (µmol/min) | Inhibition Type |
| 0 | 0.5 | 100 | - |
| 10 | 0.8 | 100 | Competitive |
| 20 | 1.2 | 100 | Competitive |
| 40 | 2.0 | 100 | Competitive |
Conclusion
This application note provides a comprehensive protocol for the evaluation of this compound as a potential tyrosinase inhibitor. The described assay is a robust and reproducible method for determining the inhibitory activity and kinetic parameters of test compounds. The results from such studies are crucial for the further development of this compound in dermatological and cosmetic applications.
References
- 1. This compound | 208346-80-9 | IIA34680 [biosynth.com]
- 2. Molecular Dynamics Simulations of Ethyl-4-[(α-L-rhamnosyloxy)-benzyl]carbamate from Moringa oleifera Lam. as a Dipeptidyl Peptidase-4 Inhibitor | Dewi | Jurnal Farmasi Sains dan Komunitas (Journal of Pharmaceutical Sciences and Community) [e-journal.usd.ac.id]
- 3. researchgate.net [researchgate.net]
- 5. This compound | C16H23NO7 | CID 101942512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and antityrosinase mechanism of benzaldehyde thiosemicarbazones: novel tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiosemicarbazones with tyrosinase inhibitory activity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Testing of Ethyl 4-(rhamnosyloxy)benzylcarbamate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(rhamnosyloxy)benzylcarbamate (ERBC) is a natural compound isolated from Moringa oleifera with demonstrated therapeutic potential.[1][2] Preclinical studies and in silico analyses have identified its promise as an anti-inflammatory, antioxidant, and a potent dipeptidyl peptidase-4 (DPP4) inhibitor.[1][3][4] These characteristics suggest its utility in the treatment of inflammatory skin disorders and type 2 diabetes mellitus.
These application notes provide detailed protocols for evaluating the efficacy of ERBC in established murine models of skin inflammation and type 2 diabetes. The protocols are designed to yield robust and reproducible data to support further drug development.
Anti-inflammatory Efficacy in a Murine Model of Contact Hypersensitivity
The contact hypersensitivity (CHS) model in mice is a standard method for assessing delayed-type hypersensitivity responses, which are relevant to human allergic contact dermatitis.[5] This model will be used to evaluate the anti-inflammatory properties of ERBC.
Experimental Workflow: Contact Hypersensitivity Model
Caption: Workflow for the DNCB-induced contact hypersensitivity model.
Experimental Protocol: DNCB-Induced Contact Hypersensitivity
Animals:
-
Male BALB/c mice, 8-10 weeks old.
Materials:
-
This compound (ERBC)
-
2,4-Dinitrochlorobenzene (DNCB)
-
Acetone and Olive Oil (4:1 vehicle)
-
Phosphate-buffered saline (PBS)
-
Digital calipers
-
Tools for tissue collection and processing
Procedure:
-
Acclimatization: House mice for at least 7 days under standard laboratory conditions before the start of the experiment.
-
Sensitization (Day 0):
-
Anesthetize the mice and shave a small area on the abdomen.
-
Apply 50 µL of 1% DNCB in acetone/olive oil (4:1) to the shaved abdomen.[6]
-
-
Treatment (Days 5-10):
-
Divide the mice into treatment groups (e.g., vehicle control, ERBC low dose, ERBC high dose, positive control like a topical corticosteroid).
-
Administer ERBC (dissolved in a suitable vehicle) via the desired route (e.g., oral gavage or topical application) once daily.
-
-
Challenge (Day 10):
-
One hour after the final treatment, apply 20 µL of 0.5% DNCB to the dorsal and ventral surfaces of the right ear of each mouse. Apply the vehicle to the left ear as a control.
-
-
Evaluation (Day 11):
-
24 hours after the challenge, measure the thickness of both ears using digital calipers.
-
Euthanize the mice and collect the ear tissue for histological analysis (hematoxylin and eosin (B541160) staining for inflammatory cell infiltration) and cytokine analysis (e.g., TNF-α, IL-6 via ELISA or qPCR).
-
Data Presentation: Quantitative Efficacy Endpoints
| Group | Treatment | Ear Swelling (mm) | Neutrophil Infiltration (cells/mm²) | TNF-α Level (pg/mL) |
| 1 | Vehicle Control | |||
| 2 | ERBC (Low Dose) | |||
| 3 | ERBC (High Dose) | |||
| 4 | Positive Control |
Anti-Diabetic Efficacy in a Murine Model of Type 2 Diabetes
A high-fat diet (HFD) combined with a low dose of streptozotocin (B1681764) (STZ) in mice is a widely used model that mimics the pathophysiology of human type 2 diabetes, involving both insulin (B600854) resistance and impaired insulin secretion.[4][7] This model is suitable for evaluating the efficacy of DPP4 inhibitors like ERBC.
Proposed Signaling Pathway: DPP4 Inhibition by ERBC
Caption: ERBC inhibits DPP4, increasing active incretins and insulin secretion.
Experimental Protocol: HFD/STZ-Induced Diabetes
Animals:
-
Male C57BL/6J mice, 6 weeks old.
Materials:
-
High-Fat Diet (e.g., 60% kcal from fat)
-
Normal Chow Diet
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5)
-
This compound (ERBC)
-
Glucose solution for Oral Glucose Tolerance Test (OGTT)
-
Glucometer and test strips
Procedure:
-
Induction of Insulin Resistance:
-
Feed mice a high-fat diet for 4-8 weeks. A control group will be fed a normal chow diet.
-
-
Induction of β-cell Dysfunction:
-
After the HFD period, fast the mice for 6 hours.
-
Administer a single low dose of STZ (e.g., 40-50 mg/kg) intraperitoneally, freshly dissolved in cold citrate buffer.[2] The normal chow group receives only the citrate buffer.
-
-
Confirmation of Diabetes:
-
One week after STZ injection, measure fasting blood glucose levels. Mice with fasting blood glucose >200 mg/dL are considered diabetic and included in the study.
-
-
Treatment:
-
Divide the diabetic mice into treatment groups (e.g., diabetic control, ERBC low dose, ERBC high dose, positive control like Sitagliptin).
-
Administer ERBC or vehicle daily via oral gavage for a specified period (e.g., 4-8 weeks).
-
-
Efficacy Evaluation (Oral Glucose Tolerance Test - OGTT):
-
Terminal Endpoints:
-
At the end of the study, collect blood for HbA1c and plasma insulin analysis.
-
The pancreas can be harvested for histological examination of islet cell mass and architecture.
-
Data Presentation: Quantitative Efficacy Endpoints
Oral Glucose Tolerance Test (OGTT)
| Group | Treatment | Blood Glucose (mg/dL) at 0 min | Blood Glucose (mg/dL) at 30 min | Blood Glucose (mg/dL) at 120 min | AUC (glucose) |
| 1 | Normal Control | ||||
| 2 | Diabetic Control | ||||
| 3 | ERBC (Low Dose) | ||||
| 4 | ERBC (High Dose) | ||||
| 5 | Positive Control |
Other Metabolic Parameters
| Group | Treatment | HbA1c (%) | Fasting Insulin (ng/mL) |
| 1 | Normal Control | ||
| 2 | Diabetic Control | ||
| 3 | ERBC (Low Dose) | ||
| 4 | ERBC (High Dose) | ||
| 5 | Positive Control |
Disclaimer
These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant Institutional Animal Care and Use Committee (IACUC). This compound is for research purposes only and not for personal or veterinary use.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 3. vmmpc.org [vmmpc.org]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Induction of contact hypersensitivity in the mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Oral Glucose Tolerance Test in Mouse [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-(rhamnosyloxy)benzylcarbamate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Ethyl 4-(rhamnosyloxy)benzylcarbamate synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during the synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, divided into the key stages of the reaction.
1. Synthesis of the Glycosyl Acceptor: Ethyl 4-hydroxybenzylcarbamate
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of Ethyl 4-hydroxybenzylcarbamate | Incomplete reaction of 4-hydroxybenzylamine (B1666329) with ethyl chloroformate. | - Ensure the reaction is carried out under anhydrous conditions. - Use a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl generated. - Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| Side reactions, such as the formation of a di-substituted urea (B33335) derivative. | - Add the ethyl chloroformate slowly to the cooled reaction mixture to control the exotherm. - Use a slight excess of the amine to ensure complete consumption of the chloroformate. | |
| Product is difficult to purify | Presence of unreacted starting materials or byproducts of similar polarity. | - Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes). - If recrystallization is ineffective, purify by column chromatography on silica (B1680970) gel. |
2. Glycosylation Reaction: Coupling of Rhamnosyl Donor and Acceptor
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation | Inactive glycosyl donor. | - Prepare the glycosyl donor (e.g., 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl trichloroacetimidate) fresh before use. - Ensure the donor is pure and free of any residual acid from its preparation. |
| Inefficient activation of the glycosyl donor. | - Use an appropriate Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). - Ensure the catalyst is not quenched by moisture; perform the reaction under an inert atmosphere (N₂ or Ar). | |
| Low nucleophilicity of the phenolic hydroxyl group. | - The reaction may require elevated temperatures or a longer reaction time. Monitor by TLC. | |
| Formation of multiple products (poor stereoselectivity) | Non-stereoselective glycosylation. | - The choice of protecting groups on the rhamnose donor is crucial. Acetyl groups at C-2 can participate in the reaction to favor the formation of the 1,2-trans glycosidic bond (α-linkage for rhamnose). - Lowering the reaction temperature can sometimes improve stereoselectivity. |
| Anomerization of the glycosyl donor before coupling. | - Add the acceptor to the reaction mixture before or simultaneously with the activator. | |
| Decomposition of starting materials or product | Harsh reaction conditions. | - Use a catalytic amount of the Lewis acid promoter. - Control the reaction temperature carefully, especially during the addition of the activator. |
3. Deprotection of the Glycosylated Product
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete removal of acetyl protecting groups | Insufficiently basic conditions or short reaction time. | - Use a catalytic amount of sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacetylation). - Monitor the reaction by TLC until all acetylated intermediates are consumed. |
| Cleavage of the carbamate (B1207046) or glycosidic bond | Reaction conditions are too harsh. | - Perform the deprotection at room temperature or below. - Neutralize the reaction mixture promptly upon completion. |
| Difficult purification of the final product | Presence of partially deprotected intermediates or other byproducts. | - Purify the final product using column chromatography on silica gel or reversed-phase HPLC. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for achieving a high yield in this synthesis?
A1: The glycosylation step is the most critical. The yield and stereoselectivity of this reaction are highly dependent on the quality of the glycosyl donor, the choice of activator, and the reaction conditions (temperature, solvent, and absence of moisture).
Q2: Which glycosylation method is recommended for coupling the rhamnose donor to the phenolic acceptor?
A2: The Schmidt trichloroacetimidate (B1259523) method is highly recommended. It generally proceeds under mild conditions with good yields and can offer high stereoselectivity, particularly when using participating protecting groups on the sugar.
Q3: How can I confirm the stereochemistry of the newly formed glycosidic bond?
A3: The stereochemistry is typically determined by ¹H NMR spectroscopy. The coupling constant (J-value) between the anomeric proton (H-1 of rhamnose) and the proton at C-2 (H-2) is diagnostic. For an α-L-rhamnoside, the H-1 signal will appear as a small doublet or singlet due to the equatorial-axial relationship with H-2, resulting in a small J-value (typically < 3 Hz).
Q4: My final product appears to be a mixture of anomers. How can I separate them?
A4: Separation of anomers can be challenging. High-performance liquid chromatography (HPLC) on a normal-phase or reversed-phase column is often the most effective method. Careful column chromatography on silica gel with an optimized eluent system may also be successful.
Q5: Are there any alternative protecting groups for the rhamnose donor that might improve the yield or stereoselectivity?
A5: While acetyl groups are common and effective, other protecting groups can be used. For instance, benzoyl groups can also provide good 1,2-trans stereoselectivity. The choice of protecting group can also influence the reactivity of the donor, which may require optimization of the reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-hydroxybenzylcarbamate (Acceptor)
This protocol describes the synthesis of the glycosyl acceptor from 4-hydroxybenzylamine.
-
Dissolution: In a round-bottom flask, dissolve 4-hydroxybenzylamine (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Ethyl Chloroformate: Slowly add ethyl chloroformate (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Workup: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with dilute acid, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl Trichloroacetimidate (Donor)
This protocol outlines the preparation of the rhamnosyl donor from L-rhamnose.
-
Peracetylation: Acetylate L-rhamnose with acetic anhydride (B1165640) in the presence of a catalyst (e.g., pyridine or a catalytic amount of acid) to obtain 1,2,3,4-tetra-O-acetyl-L-rhamnopyranose.
-
Selective Deacetylation: Selectively remove the anomeric acetyl group using a suitable reagent, such as benzylamine (B48309) or hydrazine (B178648) acetate, to yield 2,3,4-tri-O-acetyl-L-rhamnopyranose.
-
Formation of Trichloroacetimidate: React the hemiacetal with trichloroacetonitrile (B146778) in the presence of a base, such as 1,8-diazabicycloundec-7-ene (DBU), in anhydrous DCM to form the trichloroacetimidate donor. Purify by column chromatography.
Protocol 3: Schmidt Glycosylation and Deprotection
This protocol details the coupling of the donor and acceptor, followed by deprotection to yield the final product.
-
Preparation: To a flame-dried flask under an inert atmosphere, add the glycosyl acceptor, Ethyl 4-hydroxybenzylcarbamate (1.0 eq), the rhamnosyl donor (1.2 eq), and activated molecular sieves in anhydrous DCM.
-
Cooling: Cool the mixture to -20 °C.
-
Activation: Add a catalytic amount of a Lewis acid, such as TMSOTf (0.1 eq), dropwise.
-
Reaction: Stir the reaction at -20 °C to 0 °C for 1-3 hours, monitoring by TLC.
-
Quenching: Quench the reaction by adding a few drops of triethylamine or pyridine.
-
Workup: Filter the reaction mixture through celite, wash with DCM, and concentrate the filtrate.
-
Purification of Protected Glycoside: Purify the crude product by silica gel column chromatography to obtain the protected Ethyl 4-((2,3,4-tri-O-acetyl-L-rhamnopyranosyl)oxy)benzylcarbamate.
-
Deprotection: Dissolve the purified protected glycoside in anhydrous methanol. Add a catalytic amount of sodium methoxide (a small piece of sodium metal or a solution of NaOMe in methanol).
-
Reaction: Stir at room temperature for 1-2 hours, monitoring by TLC.
-
Neutralization and Purification: Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H⁺) or a few drops of acetic acid. Filter, concentrate, and purify the final product by column chromatography to yield this compound.
Quantitative Data Summary
The following tables provide hypothetical, yet realistic, quantitative data for the key reaction steps to serve as a benchmark for researchers.
Table 1: Reaction Parameters for Ethyl 4-hydroxybenzylcarbamate Synthesis
| Parameter | Value |
| Reactants | 4-hydroxybenzylamine, Ethyl chloroformate |
| Base | Triethylamine |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
Table 2: Reaction Parameters for Schmidt Glycosylation
| Parameter | Value |
| Glycosyl Donor | 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl trichloroacetimidate |
| Glycosyl Acceptor | Ethyl 4-hydroxybenzylcarbamate |
| Activator | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) |
| Solvent | Dichloromethane (DCM) |
| Temperature | -20 °C to 0 °C |
| Reaction Time | 1-3 hours |
| Typical Yield (Protected) | 60-80% |
Table 3: Reaction Parameters for Zemplén Deprotection
| Parameter | Value |
| Reactant | Protected Glycoside |
| Reagent | Sodium methoxide (catalytic) |
| Solvent | Methanol |
| Temperature | Room Temperature |
| Reaction Time | 1-2 hours |
| Typical Yield (Final Product) | 90-98% |
Visualizations
Figure 1. Overall synthetic workflow for this compound.
Figure 2. Troubleshooting logic for low yield in the glycosylation step.
Stability issues of Ethyl 4-(rhamnosyloxy)benzylcarbamate in long-term storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ethyl 4-(rhamnosyloxy)benzylcarbamate during long-term storage. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that users may encounter during the storage and handling of this compound.
Issue 1: Loss of Potency or Inconsistent Experimental Results Over Time
-
Question: I have been using a stock solution of this compound for several weeks/months, and I am observing a decrease in its expected biological activity or inconsistent results in my assays. What could be the cause?
-
Answer: A loss of potency or variability in results with an aging stock solution is often indicative of compound degradation. This compound, like other carbamates, can be susceptible to hydrolysis and oxidation over time, leading to a reduction in the concentration of the active parent compound.
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: The most immediate step is to prepare a fresh stock solution from a new or properly stored solid sample of the compound. Compare the performance of the fresh solution to the old one to confirm if degradation was the issue.
-
Verify Solvent Purity: Ensure the solvent used for your stock solution is of high purity and free from contaminants that could accelerate degradation (e.g., acidic or basic impurities, metal ions).
-
Storage Conditions: Review your storage conditions. Stock solutions should ideally be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The solid compound should be stored in a cool, dark, and dry place.
-
Analytical Confirmation: If the problem persists, it is advisable to analytically determine the concentration and purity of your stock solution using methods like HPLC-UV or LC-MS.
-
Issue 2: Appearance of Unknown Peaks in Analytical Chromatograms
-
Question: When analyzing my sample of this compound using HPLC or LC-MS, I am seeing additional, unexpected peaks that were not present in the initial analysis of a fresh sample. What are these peaks?
-
Answer: The appearance of new peaks in your chromatogram strongly suggests the formation of degradation products. The carbamate (B1207046) functional group is prone to cleavage, and other parts of the molecule can also undergo chemical changes.
Potential Degradation Products:
-
Hydrolysis Products: The most common degradation pathway for carbamates is hydrolysis of the ester linkage.[1] This would lead to the formation of 4-(rhamnosyloxy)benzylamine, ethanol, and carbon dioxide.
-
Oxidation Products: The benzyl (B1604629) group and the rhamnose moiety could be susceptible to oxidation, leading to various oxidized derivatives.[2]
Troubleshooting and Identification Workflow:
Caption: Workflow for the identification of unknown peaks in a sample analysis.
-
Issue 3: Sample Discoloration or Change in Physical Appearance
-
Question: My solid sample of this compound has changed color (e.g., turned slightly yellow or brown) over time. Is it still usable?
-
Answer: A change in the physical appearance of the compound, such as discoloration, can be a sign of degradation. This is often caused by oxidation or exposure to light. While a slight color change may not always indicate a significant loss of purity, it warrants further investigation.
Recommendations:
-
Purity Check: Perform a purity analysis using a suitable analytical method (e.g., HPLC, LC-MS, or NMR) to determine the percentage of the intact compound remaining.
-
Functional Assay: Test the biological activity of the discolored sample in a well-established assay and compare it to a fresh, non-discolored sample.
-
Storage Review: Ensure the solid compound is stored in a tightly sealed container, protected from light (e.g., in an amber vial), and in a desiccated environment to minimize exposure to moisture and air.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For long-term storage of the solid compound, we recommend the following conditions:
-
Temperature: -20°C or below.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for very long-term storage, to minimize oxidation.
-
Light: Protect from light by storing in an amber vial or a light-blocking container.
-
Moisture: Store in a desiccated environment to prevent hydrolysis.
Q2: What are the recommended storage conditions for stock solutions of this compound?
A2: Stock solutions are generally less stable than the solid compound. To maximize their shelf-life:
-
Temperature: Store at -20°C or -80°C.
-
Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
Solvent: Use a high-purity, anhydrous solvent. Common solvents include DMSO, ethanol, and methanol (B129727).[3] The choice of solvent may impact stability, so it is advisable to consult relevant literature or perform preliminary stability tests if using a non-standard solvent.
Q3: What are the primary degradation pathways for this compound?
A3: Based on the general chemistry of carbamates, the following are the most likely degradation pathways:[1][2]
-
Hydrolysis: The carbamate ester linkage can be hydrolyzed, especially under acidic or basic conditions, to yield 4-(rhamnosyloxy)benzylamine, ethanol, and CO2.[1][4]
-
Oxidation: The aromatic ring or the benzylic position can be susceptible to oxidation, particularly if exposed to air (oxygen), metal ions, or light.[2][5]
-
Photodegradation: Exposure to UV or visible light can induce degradation.[6] Therefore, it is crucial to handle and store the compound with protection from light.
Caption: Factors leading to the degradation of this compound.
Q4: How can I assess the stability of my sample of this compound?
A4: A formal stability study can be conducted. A general protocol is provided below.
Experimental Protocols
Protocol: Accelerated Stability Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H2O2)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 6, 24 hours). Neutralize before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for various time points. Neutralize before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H2O2 and incubate at room temperature for various time points.
-
Thermal Degradation: Incubate the solid compound and the stock solution at an elevated temperature (e.g., 60°C) in the dark.
-
Photodegradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6] A control sample should be wrapped in aluminum foil to protect it from light.
4. Analysis:
-
At each time point, analyze the stressed samples and a control sample (stored at -20°C in the dark) by HPLC-UV or LC-MS.
-
Monitor the decrease in the peak area of the parent compound and the formation of any new peaks.
5. Data Presentation:
The results can be summarized in a table for easy comparison.
Table 1: Summary of Forced Degradation Study
| Stress Condition | Duration | Parent Compound Remaining (%) | Number of Degradation Products |
| Control | 24 h | 100% | 0 |
| 0.1 M HCl, 60°C | 2 h | ||
| 6 h | |||
| 24 h | |||
| 0.1 M NaOH, 60°C | 2 h | ||
| 6 h | |||
| 24 h | |||
| 3% H2O2, RT | 2 h | ||
| 6 h | |||
| 24 h | |||
| Heat (60°C) | 24 h | ||
| Photostability | - |
Data in the table should be filled in based on experimental results.
This protocol provides a framework for assessing the stability of this compound and should be adapted based on the specific experimental needs and available equipment.
References
- 1. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | CAS:208346-80-9 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Hydrolysis of a carbamate triggered by coordination of metal ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ema.europa.eu [ema.europa.eu]
Technical Support Center: Overcoming Challenges in the Purification of Glycosidic Compounds
Welcome to the technical support center for glycosidic compound purification. This resource is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during the extraction, separation, and purification of glycosides.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in purifying glycosidic compounds?
A: The purification of glycosidic compounds is often complicated by several factors. A primary issue is the presence of structural analogs, such as isomers and bioisosteres, which have very similar physicochemical properties, making them difficult to separate from the target molecule.[1][2] Many glycosides are also prone to degradation, particularly through hydrolysis of the glycosidic bond, which can be catalyzed by acids, bases, or enzymes.[3][4] Other common challenges include irreversible adsorption onto solid chromatographic supports like silica (B1680970) gel, leading to sample loss, and the high polarity of many glycosides, which can complicate chromatographic separation.[1][5]
Q2: Which purification techniques are most effective for glycosides?
A: There is no single best technique; an effective strategy often involves a multi-step, combined approach.[1]
-
Initial Fractionation: Techniques like Medium-Pressure Liquid Chromatography (MPLC) or flash chromatography on normal or reversed-phase silica can be used for initial cleanup and fractionation of crude extracts.[1]
-
Intermediate Purification: High-Speed Counter-Current Chromatography (HSCCC) is highly effective as it is a liquid-liquid partition method that eliminates the problem of irreversible adsorption onto a solid support.[1][6][7]
-
Final Polishing: Preparative High-Performance Liquid Chromatography (prep-HPLC) is typically used for the final purification step to achieve high-purity compounds.[1] Reversed-phase (RP-HPLC) is common, but Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for very polar glycosides that show poor retention on traditional C18 columns.[6][8]
Q3: How can I prevent my glycoside from degrading during purification?
A: Preventing degradation requires careful control of experimental conditions.
-
Enzymatic Degradation: During extraction, enzymes present in the plant material can hydrolyze glycosides. This can be minimized by using heat (e.g., continuous hot percolation with a Soxhlet apparatus) to deactivate enzymes, or by performing extraction at low temperatures (below 45°C) for thermolabile compounds.[9][10]
-
Acid/Base Hydrolysis: Glycosidic bonds can be sensitive to pH.[3][4] If your compound is known to be acid-sensitive, avoid standard silica gel which is acidic.[5] Consider deactivating the silica with a base like triethylamine (B128534) or using an alternative stationary phase such as alumina (B75360) or florisil.[8][11] When using HPLC, carefully buffer the mobile phase to a pH where the compound is stable.
Q4: How do I separate glycosidic isomers?
A: Separating isomers is challenging due to their similar properties.[2] Advanced or highly optimized chromatographic techniques are often required. For anomers (differing at the anomeric carbon), specific HPLC conditions may provide separation. For regio-isomers or stereoisomers, techniques like ion mobility mass spectrometry (IMS) can physically resolve isomers in the gas phase based on their different collision cross-sections.[12] In liquid chromatography, RP-HPLC using neutral eluents with phosphate (B84403) buffers has been shown to improve the resolution of isomeric glycated peptides.[13]
Troubleshooting Guides
Section 1: Column Chromatography (Flash & MPLC)
Q: My highly polar glycoside has an Rf of 0 even in 100% Ethyl Acetate (B1210297). How can I purify it?
A: This is a common issue for polar compounds on normal-phase silica gel.
-
Solution 1: Use a More Aggressive Solvent System. Try adding methanol (B129727) to your eluent. For very polar or basic compounds, a system containing ammonia (B1221849) can be effective. You can prepare a stock solution of 10% ammonium (B1175870) hydroxide (B78521) in methanol and use 1-10% of this stock in dichloromethane.[5]
-
Solution 2: Use Reversed-Phase Silica. For polar compounds, reversed-phase (C18) flash chromatography is often more suitable. Elution is typically performed with a gradient of water and an organic solvent like methanol or acetonitrile.[5][14]
-
Solution 3: Consider HILIC. Hydrophilic Interaction Liquid Chromatography uses a polar stationary phase with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent, which is ideal for retaining and separating very polar compounds.[8]
Q: My compound seems to be decomposing on the silica gel column. What can I do?
A: Standard silica gel is acidic and can cause the degradation of sensitive compounds.[5]
-
Solution 1: Deactivate the Silica Gel. You can neutralize the acidic sites by pre-treating the packed column. Flush the column with a solvent system containing 1-3% triethylamine or another suitable base before loading your sample.[8][11]
-
Solution 2: Use an Alternative Stationary Phase. If deactivation is insufficient, switch to a less acidic support. Options include neutral or basic alumina, or florisil.[5][8] Bonded silica phases like diol can also be effective alternatives.[8]
-
Solution 3: Perform a Stability Test. Before running a large-scale column, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots, your compound is likely unstable on silica.
Q: I'm experiencing low recovery of my glycoside from the column.
A: Low recovery is often due to irreversible adsorption on the stationary phase.
-
Solution 1: Switch to a Liquid-Liquid Technique. High-Speed Counter-Current Chromatography (HSCCC) avoids solid supports, thereby eliminating irreversible adsorption and improving recovery.[1]
-
Solution 2: Minimize Chromatographic Steps. Each purification step can lead to sample loss. Streamlining your workflow, for example by using a more efficient initial extraction or combining purification steps, can improve overall yield.[1]
-
Solution 3: Check Compound Solubility. If your compound crystallizes on the column, it can block solvent flow and be difficult to recover.[5] This indicates you may have overloaded the column or that the eluent is a poor solvent for your compound. Try using a wider column or a solvent system that better dissolves the compound.[5]
Section 2: High-Performance Liquid Chromatography (HPLC)
Q: My peaks are broad, tailing, or splitting in RP-HPLC. How can I improve the peak shape?
A: Poor peak shape can result from secondary interactions with the stationary phase, column degradation, or improper sample/mobile phase conditions.
Caption: Troubleshooting logic for poor HPLC peak resolution.
-
Detailed Solutions:
-
Mobile Phase pH: The pH of the mobile phase is critical. For glycosides with phenolic hydroxyl groups, adding a small amount of acid (e.g., 0.1% trifluoroacetic acid or 0.05% phosphoric acid) can suppress ionization and significantly improve peak shape.[1] For basic compounds, a low pH mobile phase can protonate the analyte and minimize unwanted interactions with residual silanol (B1196071) groups on the column packing.[8]
-
Sample-Mobile Phase Incompatibility: Always try to dissolve your sample in the mobile phase. If you must use a different solvent, it should be weaker (less eluotropic) than the mobile phase to ensure the sample band focuses properly at the head of the column.[1]
-
Column Health: Column degradation can lead to peak tailing and broadening. Ensure your samples and mobile phases are filtered. Using a pre-column filter can prevent the column frit from plugging.[1] If the column is old or has been subjected to harsh conditions, it may need to be replaced.
-
Column Overload: Injecting too much sample can cause broad, asymmetric peaks. Try reducing the injection volume or sample concentration.[1]
-
Section 3: Crystallization
Q: I am struggling to crystallize my purified glycoside. What are some common issues?
A: Crystallization can be challenging, and success often depends on purity, solvent choice, and conditions.
-
Issue 1: Insufficient Purity. Even small amounts of impurities can inhibit crystal formation. You may need to perform an additional chromatographic polishing step.
-
Issue 2: Wrong Solvent System. Finding the right solvent or solvent mixture is key. Typically, you want a solvent in which your compound is soluble when hot but poorly soluble when cold. Anti-solvent crystallization, where a second solvent in which the compound is insoluble is slowly added, is another common technique.[15]
-
Issue 3: Unfavorable Conditions. Factors like temperature, cooling rate, and agitation can significantly impact crystallization. Slow cooling often yields better crystals than rapid cooling. Seeding the solution with a tiny crystal of the desired compound can help initiate crystallization.[16]
-
Issue 4: Inherent Compound Properties. Some glycosides, due to their complex structures and conformational flexibility, are inherently difficult to crystallize and may preferentially form amorphous solids or oils.[17][18]
Data Presentation
Table 1: Comparison of Purification Strategies for Steviol (B1681142) Glycosides
This table summarizes the recovery and purity of steviol glycosides (SGs) from an industrial by-product using a two-step purification process.
| Purification Step | Method | Key Parameters | Recovery of SGs (%) | Purity of SGs (%) | Reference |
| Step 1 | Crystallization | Solvent: Absolute MethanolSolid-to-Liquid Ratio: 1:5 (w/v)Temperature: 25 °CTime: 24 h | 42.25 | 96.89 | [19] |
| Step 2 | Reversed-Phase Chromatography (of liquid phase from Step 1) | Elution 1 (Impurities): 35% (v/v) EthanolElution 2 (SGs): Absolute Ethanol (B145695) | 95.20 | 98.08 | [19] |
| Overall | Combined Process | - | 97.23 | - | [19] |
Table 2: Example Solvent Systems for HSCCC Purification of Flavonoid Glycosides
This table provides examples of two-phase solvent systems successfully used for the preparative separation of glycosides from Psidium guajava.
| Solvent System (v/v/v/v) | Target Compounds | Stationary Phase | Mobile Phase | Reference |
| n-hexane–ethyl acetate–methanol–water (0.7:4:0.8:4) | Crude Ethyl Acetate Extract | Upper Phase | Lower Phase | [7] |
| n-hexane–ethyl acetate–methanol–water (0.3:3:0.1:3) | Mixture of Hyperoside & Isoquercitrin | Upper Phase | Lower Phase | [7] |
Experimental Protocols & Workflows
General Workflow for Glycoside Purification
The purification of glycosides from a natural source is a multi-stage process that involves extraction, partitioning, fractionation, and final polishing to isolate the compound of interest.
Caption: A typical multi-stage workflow for glycoside purification.
Protocol 1: Stas-Otto Method for Glycoside Extraction
This is a classic general method for extracting glycosides while deactivating enzymes and removing tannins.[9][10]
-
Milling: Finely powder the dried plant material to increase the surface area for extraction.
-
Extraction: Extract the powder using a Soxhlet apparatus with alcohol (e.g., ethanol or methanol) as the solvent. The heat from this continuous hot percolation process deactivates most hydrolytic enzymes.[9] For heat-sensitive glycosides, extraction should be performed at a lower temperature (<45°C).[9][10]
-
Concentration: Concentrate the alcoholic extract under reduced pressure.
-
Precipitation of Impurities: Treat the concentrated extract with a lead acetate solution. This will precipitate tannins and other non-glycosidic impurities.[9][10]
-
Removal of Excess Lead: Filter the mixture to remove the precipitate. Pass hydrogen sulphide (H₂S) gas through the filtrate to precipitate the excess lead acetate as lead sulphide (PbS). (Caution: H₂S is highly toxic; this step must be performed in a well-ventilated fume hood).
-
Final Filtration: Filter the solution again to remove the lead sulphide precipitate.
-
Crude Glycoside Mixture: Concentrate the final filtrate to obtain the crude glycoside extract, which can then be subjected to chromatographic purification.[9]
Protocol 2: Deactivation of Silica Gel for Flash Chromatography
This protocol is used to neutralize the acidic silica gel surface to prevent the degradation of acid-sensitive compounds.[8][11]
-
Select Solvent System: Use Thin Layer Chromatography (TLC) to identify a suitable solvent system that provides good separation for your compound (target Rf ≈ 0.2-0.4).
-
Pack Column: Dry or slurry pack a glass column with the appropriate amount of silica gel.
-
Prepare Deactivating Solvent: Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-3% triethylamine (TEA).[11]
-
Flush the Column: Pass 2-3 column volumes of the TEA-containing solvent through the packed column. This neutralizes the acidic silanol groups.
-
Equilibrate: Flush the column with 2-3 column volumes of your initial elution solvent (this time, without TEA) to remove the excess base.
-
Load Sample & Elute: The column is now deactivated and ready for you to load your sample and begin the purification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 4. Khan Academy [khanacademy.org]
- 5. Chromatography [chem.rochester.edu]
- 6. Glycosides Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. pharmacy180.com [pharmacy180.com]
- 10. wjpsonline.com [wjpsonline.com]
- 11. Chromatography [chem.rochester.edu]
- 12. Resolving Structural Isomers of Monosaccharide Methyl Glycosides Using Drift Tube and Traveling Wave Ion Mobility Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chromatographic separation of glycated peptide isomers derived from glucose and fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. teledynelabs.com [teledynelabs.com]
- 15. researchgate.net [researchgate.net]
- 16. US20190194240A1 - Crystallization of steviol glycosides - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
- 18. youtube.com [youtube.com]
- 19. Recovery of steviol glycosides from industrial stevia by-product via crystallization and reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of Ethyl 4-(rhamnosyloxy)benzylcarbamate during extraction
Technical Support Center: Ethyl 4-(rhamnosyloxy)benzylcarbamate Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of this compound during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during extraction?
A1: this compound has two primary points of instability: the rhamnosyloxy (glycosidic) bond and the ethyl carbamate (B1207046) group. Degradation is primarily caused by:
-
Enzymatic Activity: Endogenous enzymes, such as β-glucosidases present in the plant material, can hydrolyze the glycosidic bond.[1][2]
-
pH Instability: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bond and may also affect the stability of the carbamate group.[2][3][4]
-
Thermal Stress: High temperatures used during extraction and solvent evaporation can accelerate the rate of hydrolytic degradation of both the glycoside and carbamate moieties.[1][2][3]
-
Oxidative and Reductive Stress: The presence of strong oxidizing or reducing agents should be avoided as they can lead to chemical degradation.[4]
Q2: What general precautions should I take before starting the extraction?
A2: To minimize degradation, proper preparation of the plant material is crucial. Key steps include:
-
Rapid Drying: If using fresh plant material, rapid drying at a controlled, mild temperature (e.g., 40-50°C) helps to inactivate degradative enzymes.[3]
-
Enzyme Inactivation (Blanching): For fresh material, blanching in hot water or steam (e.g., 80-95°C for a few minutes) can effectively denature enzymes.[1][2]
-
Proper Storage: If not processed immediately, dried plant material should be stored in an airtight container at low temperatures (e.g., -20°C) to minimize residual enzymatic activity and chemical degradation.[1]
Q3: What is a suitable solvent system for extracting this compound?
A3: A hydroalcoholic solvent system is generally recommended for extracting glycosides. A solution of 70% ethanol (B145695) in water is a common and effective choice.[1][2] This solvent mixture can also help to precipitate and inactivate some enzymes. For materials with a naturally acidic profile, consider buffering the solvent to a neutral pH.[2]
Troubleshooting Guide
Q4: My final extract shows a low yield of the target compound. What could be the cause?
A4: A low yield can be a result of several factors related to degradation. Consider the following possibilities and solutions:
| Potential Cause | Troubleshooting Action | Supporting Rationale |
| Enzymatic Degradation | Pre-treat the plant material to inactivate enzymes. For fresh material, blanch at 80-95°C for 2-3 minutes. For dried material, ensure it was dried rapidly at 40-50°C.[1][2][3] | Inactivating endogenous enzymes prevents the hydrolysis of the glycosidic bond. |
| Thermal Degradation | Conduct the extraction at a lower temperature (e.g., room temperature or up to 40-50°C). Use a rotary evaporator under reduced pressure for solvent removal to keep the temperature below 40°C.[1][3] | Elevated temperatures can accelerate the hydrolysis of both the glycosidic and carbamate linkages. |
| pH-Induced Hydrolysis | Maintain a neutral pH (6.5-7.5) throughout the extraction process. If the plant material is acidic, use a buffered extraction solvent (e.g., phosphate (B84403) buffer).[2][3] | Extreme pH values can catalyze the cleavage of the glycosidic bond. |
Q5: I am observing additional peaks or spots in my HPLC or TLC analysis that I suspect are degradation products. How can I confirm this and prevent it?
A5: The appearance of new peaks, often with different polarity, is a strong indicator of degradation, likely due to the hydrolysis of the glycosidic bond, which would separate the rhamnose sugar from the benzylcarbamate aglycone.[3]
Troubleshooting Flowchart for Unexpected Peaks
Caption: Troubleshooting workflow for identifying and mitigating degradation.
Experimental Protocols
Protocol: Low-Temperature, pH-Controlled Extraction of this compound
This protocol is designed to minimize degradation by controlling temperature, pH, and enzymatic activity.
1. Plant Material Preparation and Enzyme Inactivation:
-
Option A (Fresh Material):
-
Blanch the fresh plant material in boiling water (95-100°C) for 2-3 minutes to inactivate endogenous enzymes.[1]
-
Immediately cool the material in an ice bath to prevent thermal degradation.
-
-
Option B (Dried Material):
-
Ensure the plant material has been rapidly dried at a controlled temperature (40-50°C).[3]
-
Grind the dried material to a fine powder.
-
2. Extraction:
-
Solvent Preparation: Prepare a 70% ethanol in water (v/v) solution. If the plant material is known to be acidic, buffer the solvent to a pH of 6.5-7.0 using a phosphate buffer.[2]
-
Solid-to-Solvent Ratio: Use a ratio of 1:10 (w/v) of plant material to solvent.
-
Extraction Conditions:
-
Combine the prepared plant material and solvent in a flask.
-
Perform the extraction at room temperature (20-25°C) with continuous stirring for 12-24 hours. Alternatively, use ultrasonic-assisted extraction at a controlled temperature below 40°C for a shorter duration (e.g., 30-60 minutes).[2]
-
3. Filtration and Solvent Removal:
-
Filter the extract to remove solid plant material.
-
Concentrate the extract using a rotary evaporator. Ensure the water bath temperature is maintained at or below 40°C to prevent thermal degradation.[3]
4. Storage:
-
Store the final extract at low temperatures (e.g., -20°C) in an airtight, light-protected container.
Experimental Workflow Diagram
Caption: Recommended experimental workflow for extraction.
References
Technical Support Center: Enhancing the Bioavailability of Carbamate-Based Compounds
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered when enhancing the bioavailability of carbamate-based compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of carbamate (B1207046) compounds?
A1: The primary challenges include:
-
Poor Aqueous Solubility: Many carbamate compounds are lipophilic, leading to low solubility in gastrointestinal fluids and consequently, poor absorption.[1][2]
-
First-Pass Metabolism: Carbamate-based drugs are often susceptible to extensive metabolism in the gut wall and liver before reaching systemic circulation, which significantly reduces the concentration of the active drug.[3][4]
-
Chemical and Enzymatic Instability: The carbamate linkage can be unstable and susceptible to hydrolysis under certain pH conditions or in the presence of enzymes like esterases, leading to premature degradation of the compound.[5][6]
Q2: What are the main strategies to improve the bioavailability of carbamates?
A2: Key strategies focus on two main areas:
-
Prodrug Approach: This involves chemically modifying the carbamate compound to create a prodrug. This is often done by masking a reactive functional group (like an -NH2 group) with a carbamate linkage. This can protect the drug from first-pass metabolism and improve its absorption characteristics. The prodrug is then converted to the active drug in the body.[7][8]
-
Advanced Formulation Techniques: These methods aim to improve the solubility and dissolution rate of the compound. Common techniques include:
-
Lipid-Based Formulations: Systems like nanoemulsions and solid lipid nanoparticles (SLNs) can encapsulate the drug, enhancing its solubility and facilitating absorption through the lymphatic pathway.[9][10][11]
-
Polymeric Nanoparticles and Micelles: These can encapsulate poorly soluble drugs, protect them from degradation, and provide controlled release.[12][13]
-
Particle Size Reduction: Micronization and nanosuspension technologies increase the surface area of the drug, which can enhance the dissolution rate.[14]
-
Solid Dispersions: Dispersing the drug in an amorphous form within a polymer matrix can significantly improve its solubility and dissolution.[15]
-
Q3: How does a prodrug strategy specifically help with carbamate compounds?
A3: A carbamate prodrug strategy can be highly effective by:
-
Masking Polar Groups: Attaching a carbamate moiety to a polar functional group (e.g., amine or hydroxyl) can increase the lipophilicity of the drug, enhancing its ability to permeate across the intestinal membrane.
-
Protecting from Metabolism: The prodrug can shield the active part of the molecule from metabolic enzymes in the gut and liver. For example, masking a reactive -NH2 group can prevent acetylation, a common metabolic pathway for some drugs.[7][8]
-
Enabling Targeted or Controlled Release: The linker used in the carbamate prodrug can be designed to be cleaved by specific enzymes or under certain physiological conditions (e.g., pH), allowing for more targeted drug release.[12]
Q4: What are key considerations when selecting excipients for a carbamate formulation?
A4: When selecting excipients, it is crucial to perform drug-excipient compatibility studies.[3][16] Key considerations include:
-
pH: Excipients can influence the micro-pH of the formulation. Since the carbamate linkage can be susceptible to acid or base hydrolysis, it's vital to select excipients that maintain a pH environment where the drug is stable.[5][7]
-
Reactive Impurities: Some common excipients may contain reactive impurities (e.g., peroxides in polymers, aldehydes) that can degrade the carbamate compound.[16]
-
Solubilizers: For poorly soluble carbamates, surfactants and lipids are often used. However, the type and concentration must be carefully chosen to ensure they effectively solubilize the drug without causing precipitation or degradation.[17]
Troubleshooting Guides
Issue 1: Inconsistent or Low In Vitro Drug Release
| Observed Problem | Potential Cause | Troubleshooting Steps |
| No or very slow drug release from a nanoparticle formulation. | 1. Drug Precipitation: The drug may have precipitated inside the nanoparticle matrix. 2. High Polymer-Drug Interaction: Strong interactions may be preventing drug diffusion. 3. Assay Method Issue: The dialysis membrane may be clogged or have an inappropriate molecular weight cut-off (MWCO).[6] | 1. Verify drug loading and check for crystallinity using techniques like DSC or XRD. 2. Modify the formulation by changing the polymer type or adding a plasticizer. 3. Ensure the dialysis membrane MWCO is at least 100 times the molecular weight of the drug.[6] Check for membrane clogging and ensure adequate agitation in the release medium. |
| Initial "burst release" is too high. | 1. Surface-Adsorbed Drug: A significant amount of the drug is adsorbed on the surface of the nanoparticles rather than being encapsulated. 2. Poor Encapsulation Efficiency: The formulation process did not effectively entrap the drug. | 1. Wash the nanoparticle formulation after production to remove surface-adsorbed drug. 2. Optimize the formulation process (e.g., change solvent/anti-solvent ratios, modify homogenization speed, or alter polymer concentration).[9] |
| Inconsistent results between batches. | 1. Variability in Manufacturing Process: Minor changes in parameters like stirring speed, temperature, or sonication time can affect particle size and drug loading. 2. Instability of the Formulation: The formulation may be degrading or aggregating over time. | 1. Strictly control and document all manufacturing parameters. Implement Process Analytical Technology (PAT) for real-time monitoring if possible.[5] 2. Conduct stability studies at different temperature and humidity conditions. Evaluate the need for cryoprotectants or lyoprotectants if freeze-drying. |
| Drug degradation in the release medium. | 1. pH Instability: The pH of the release medium may be causing hydrolysis of the carbamate linkage.[17] 2. Enzymatic Degradation: If using biorelevant media containing enzymes, they may be cleaving the carbamate. | 1. Assess the stability of the carbamate compound at different pH values and select a release medium where it is stable. 2. If enzymatic degradation is the issue and you are trying to measure formulation release characteristics, consider using a medium without enzymes initially. |
Issue 2: High Variability or Poor Bioavailability in In Vivo Studies
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations between animal subjects. | 1. Improper Dosing Technique: Inconsistent oral gavage technique can lead to dosing errors or stress-induced changes in GI motility. 2. Food Effects: The presence or absence of food in the stomach can significantly alter drug absorption. 3. Natural Biological Variation: Differences in metabolism (e.g., enzyme expression) among animals. | 1. Ensure all personnel are thoroughly trained in oral gavage. Consider using anesthesia if it does not interfere with the experiment to reduce animal stress.[8] 2. Standardize the fasting period for all animals before dosing. 3. Increase the number of animals per group to improve statistical power and account for variability. |
| Low Cmax and AUC despite successful in vitro release. | 1. Extensive First-Pass Metabolism: The drug is being rapidly metabolized in the liver or gut wall after absorption.[3] 2. Poor Permeability: The drug may be dissolving but not effectively crossing the intestinal epithelium. 3. Efflux Transporter Activity: The drug may be a substrate for efflux pumps like P-glycoprotein, which actively transport it back into the intestinal lumen. | 1. Consider a prodrug approach to mask the metabolic site.[7] Co-administer with a known inhibitor of the relevant metabolic enzyme (for investigational purposes). 2. Use formulation strategies with permeation enhancers or lipid-based systems that can improve absorption.[2] 3. Investigate if the compound is a substrate for common efflux transporters. |
| Prodrug is detected in plasma, but the parent drug is not (or is at very low levels). | 1. Slow Conversion Rate: The prodrug is not being efficiently cleaved to the active parent drug in vivo. 2. Rapid Elimination of Parent Drug: The parent drug is being cleared from the system faster than it is being formed from the prodrug. | 1. Redesign the prodrug with a different linker that is more susceptible to cleavage by relevant enzymes (e.g., esterases).[12] 2. Analyze the pharmacokinetic profile of the parent drug when administered directly to understand its clearance rate. |
| Unexpected Toxicity or Adverse Events. | 1. Toxicity of the Excipients: High concentrations of certain surfactants or co-solvents can cause GI irritation or other toxic effects. 2. Toxicity of Prodrug Metabolites: The promoiety or other metabolites released from the prodrug may be toxic.[6] | 1. Review the safety data for all excipients used in the formulation. Run a vehicle-only control group in the in vivo study. 2. Conduct metabolite identification studies to understand the biotransformation of the prodrug and assess the toxicity of its metabolites. |
Data Presentation: Comparative Pharmacokinetics
The following tables summarize quantitative data from studies that successfully enhanced the bioavailability of carbamate-based compounds using various strategies.
Table 1: Pharmacokinetic Parameters of Isoniazid (INH) and its Carbamate Prodrug (1d) in Mice [7]
| Compound | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |
| Isoniazid (Parent) | 10 | 1853 | 0.25 | 2712 | 0.68 |
| Prodrug 1d | 15.6 | 2043 | 0.50 | 3948 | 0.88 |
Data shows a 1.5-fold increase in the systemic exposure (AUC) of the active drug when administered as a carbamate prodrug.[7]
Table 2: Pharmacokinetic Parameters of Racemic 3-methylpropyl(4-sulfamoylphenyl)carbamate (MBPC) and its Enantiomers in Rats (i.p. administration)
| Compound | Compartment | Cmax (µg/mL or µg/g) | Tmax (h) | AUC (µg·h/mL or µg·h/g) | t½ (h) |
| Racemic-MBPC | Plasma | 14.5 ± 2.2 | 0.5 | 32 ± 3 | 2.5 ± 0.3 |
| Brain | 20.3 ± 4.5 | 0.5 | 48 ± 6 | 2.6 ± 0.3 | |
| (S)-MBPC | Plasma | 17.5 ± 2.5 | 0.5 | 40 ± 5 | 2.6 ± 0.3 |
| Brain | 21.6 ± 2.6 | 0.5 | 52 ± 4 | 2.7 ± 0.3 | |
| (R)-MBPC | Plasma | 11.2 ± 1.2 | 0.5 | 24 ± 2 | 2.4 ± 0.2 |
| Brain | 14.2 ± 2.2 | 1.0 | 32 ± 3 | 2.7 ± 0.3 |
Table 3: Comparative Bioavailability of Different Rivastigmine Formulations
| Formulation | Dosing Regimen | Cmax,ss (ng/mL) | AUCτ,ss (ng·h/mL) | Fluctuation Index (%) |
| Oral Capsules (6 mg, twice daily) | Daily | 22.5 | 69.5 | 300 |
| Transdermal Patch (9.5 mg/24h) | Daily | 9.3 | 152.0 | 81 |
| Novel Multi-Day Patch (9.5 mg/24h) | Twice Weekly | 10.6 | 172.9 | Not Reported |
Data highlights how formulation changes from oral capsules to transdermal patches can significantly alter the pharmacokinetic profile, reducing peak plasma concentrations (Cmax) and providing more sustained exposure (higher AUC), which can improve the therapeutic index.
Experimental Protocols
Protocol 1: In Vitro Drug Release using the Dialysis Bag Method
This protocol is a common method for assessing the release of a drug from nanoparticle or other colloidal formulations.[10]
Materials:
-
Dialysis tubing with an appropriate Molecular Weight Cut-Off (MWCO), typically at least 100x the molecular weight of the drug.[6]
-
Release medium (e.g., Phosphate Buffered Saline (PBS) pH 7.4, simulated gastric or intestinal fluid). The volume should be sufficient to maintain sink conditions (at least 3-5 times the volume needed to dissolve the entire drug amount).[11]
-
Beaker or vessel for the release medium.
-
Magnetic stirrer and stir bar.
-
Clamps for sealing the dialysis bag.
-
Syringes and filters for sample collection.
-
Analytical instrument for drug quantification (e.g., HPLC-UV).
Procedure:
-
Membrane Preparation: Cut the dialysis tubing to the desired length and pre-treat it according to the manufacturer's instructions. This often involves boiling in sodium bicarbonate and EDTA solution, followed by thorough rinsing with deionized water. Allow the membrane to soak in the release medium overnight to ensure it is fully wetted.
-
Sample Preparation: Accurately weigh a specific amount of the carbamate-based formulation (e.g., nanoparticle suspension) and disperse it in a small, known volume of the release medium (e.g., 1-5 mL). This will be the donor compartment.
-
Assembly: Transfer the sample dispersion into the prepared dialysis bag. Seal both ends securely with clamps, ensuring no leakage.
-
Initiate Release Study: Place the sealed dialysis bag into the vessel containing a larger, known volume of the release medium (receptor compartment). Place the vessel on a magnetic stirrer and maintain a constant temperature (typically 37°C) and stirring speed (e.g., 100 rpm).[6]
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a fixed aliquot (e.g., 1 mL) of the release medium from the receptor compartment.
-
Medium Replacement: Immediately after each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Sample Analysis: Analyze the drug concentration in the collected samples using a validated analytical method like HPLC.
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling and the volume replacement.
Protocol 2: In Vivo Pharmacokinetic Study in Rats (Oral Gavage)
This protocol outlines the basic steps for an oral bioavailability study in a rodent model. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Test animals (e.g., male Sprague-Dawley rats, with a specified weight range).
-
Carbamate compound formulated in a suitable vehicle (e.g., a suspension in 0.5% carboxymethylcellulose).
-
Oral gavage needles (select size based on animal weight).
-
Syringes for dosing.
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).
-
Anesthetic (if required for blood collection, e.g., isoflurane).
-
Centrifuge to separate plasma.
-
Analytical instrument for drug quantification in plasma (e.g., LC-MS/MS).
Procedure:
-
Animal Acclimation and Fasting: Acclimate animals to the housing conditions for at least one week. Fast the animals overnight (e.g., 12 hours) before dosing, with free access to water.
-
Dose Preparation: Prepare the dosing formulation at the required concentration based on the study design (e.g., mg/kg). Ensure the formulation is homogeneous before administration.
-
Dosing:
-
Weigh each animal immediately before dosing to calculate the precise volume to be administered.
-
Restrain the rat firmly. A vertical position is recommended to allow gravity to assist.
-
Measure the correct insertion length of the gavage needle (from the tip of the nose to the last rib).
-
Gently insert the gavage needle into the mouth, over the tongue, and advance it into the esophagus. Do not force the needle.
-
Slowly administer the dose. Withdraw the needle smoothly.
-
Monitor the animal for any signs of distress immediately after dosing.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose) from a suitable site (e.g., tail vein or saphenous vein).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Bioanalysis: Extract the drug from the plasma samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction). Quantify the concentration of the carbamate compound (and/or its active metabolite) using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration versus time.
-
Calculate key pharmacokinetic parameters using non-compartmental analysis software:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t½ (Half-life): Time for the plasma concentration to decrease by half.
-
-
Calculate Bioavailability (F%): If an intravenous (IV) dose group is included, calculate the absolute bioavailability using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Visualizations
Logical Workflow for Enhancing Carbamate Bioavailability
Caption: A logical workflow for selecting and evaluating strategies to enhance carbamate bioavailability.
Prodrug Activation and First-Pass Metabolism Pathway
References
- 1. Nanoemulsions and Microemulsions for Intranasal Drug Delivery: A Bibliometric Analysis and Emerging Trends (2004–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchopenworld.com [researchopenworld.com]
- 4. mdpi.com [mdpi.com]
- 5. dovepress.com [dovepress.com]
- 6. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanoemulsion: A Novel Drug Delivery Approach for Enhancement of Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Secondary carbamate linker can facilitate the sustained release of dopamine from brain-targeted prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polymeric micelles for the delivery of poorly soluble drugs: From nanoformulation to clinical approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Absorption, disposition and pharmacokinetics of solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative Bioavailability Study of a Novel Multi-Day Patch Formulation of Rivastigmine (Twice Weekly) with Exelon® Transdermal Patch (Daily)- A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polymeric micelles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The use of C(av) rather than AUC in safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro and in Vivo Optimization of Phase Sensitive Smart Polymer for Controlled Delivery of Rivastigmine for Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Ethyl 4-(rhamnosyloxy)benzylcarbamate, a naturally derived compound, and its structurally related analogs. The focus is on their distinct biological activities, supported by experimental data, to inform future research and development in therapeutics. This document outlines the performance of these compounds in key biological assays, details the experimental methodologies, and visualizes the associated signaling pathways.
Executive Summary
This compound and its derivatives, primarily found in Moringa oleifera, represent a promising scaffold for drug development. This analysis reveals that minor structural modifications to the benzylcarbamate core lead to significant shifts in biological activity. This compound has been identified as a potent inhibitor of Dipeptidyl Peptidase-4 (DPP-4), a key target in type 2 diabetes management. In contrast, a closely related isothiocyanate analog demonstrates strong anti-inflammatory properties. The methyl carbamate (B1207046) counterpart has been noted for its antimicrobial effects. This guide synthesizes the available quantitative data to highlight these differences and provides the necessary experimental context for their evaluation.
Comparative Biological Activity
The biological activities of this compound and its related compounds have been evaluated in various in vitro assays. The data underscores a clear structure-activity relationship, where the nature of the substituent on the benzylic nitrogen dictates the primary therapeutic potential.
| Compound | CAS Number | Molecular Formula | Biological Activity | IC50 Value (µM) |
| This compound | 208346-80-9 | C16H23NO7 | DPP-4 Inhibition | 0.798[1][2] |
| 4-[(2′-O-acetyl-α-L-rhamnosyloxy)benzyl]isothiocyanate | 73255-41-1 | C16H19NO6S | Anti-inflammatory (NO Inhibition) | 0.96[3][4] |
| Mthis compound | Not Available | C15H21NO7 | Antibacterial | Data not available |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
This fluorometric assay is designed to measure the in vitro inhibition of DPP-4.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Procedure:
-
Prepare a stock solution of the test compound in DMSO and create a dilution series.
-
In a 96-well plate, add 26 µL of the test compound dilution and 24 µL of DPP-4 enzyme solution (1.73 mU/mL in assay buffer).
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the DPP-4 substrate solution (200 µM in assay buffer).
-
Immediately begin kinetic reading of fluorescence at 37°C for 30 minutes.
-
The rate of reaction (slope of fluorescence increase over time) is calculated.
-
The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the control (enzyme and substrate without inhibitor).
-
IC50 values are calculated from the dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
96-well cell culture plate
-
Spectrophotometer (540 nm)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
IC50 values are determined from the dose-response curve.
Antioxidant Activity: DPPH Radical Scavenging Assay
This spectrophotometric assay evaluates the free radical scavenging capacity of a compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol
-
Test compounds (dissolved in a suitable solvent)
-
Spectrophotometer (517 nm)
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compound.
-
In a test tube or microplate well, mix the test compound solution with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 20-30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 values are determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The distinct biological activities of this compound and its isothiocyanate analog can be attributed to their interaction with different cellular signaling pathways.
DPP-4 Inhibition Signaling Pathway
This compound acts as a DPP-4 inhibitor. DPP-4 is an enzyme that degrades incretin (B1656795) hormones such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin (B600854) secretion and suppression of glucagon (B607659) release, which helps to regulate blood glucose levels.
Caption: DPP-4 Inhibition Pathway
Anti-inflammatory Signaling Pathway of Isothiocyanate Analog
The related compound, 4-[(2′-O-acetyl-α-L-rhamnosyloxy)benzyl]isothiocyanate, exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), which are critical for the expression of pro-inflammatory mediators like inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).
Caption: Anti-inflammatory Pathway
Conclusion
The comparative analysis of this compound and its related compounds highlights the significant impact of subtle chemical modifications on biological function. While this compound shows strong potential as a DPP-4 inhibitor for the treatment of type 2 diabetes, its isothiocyanate analog is a potent anti-inflammatory agent. These findings underscore the versatility of the rhamnosyloxybenzyl scaffold and provide a strong rationale for the continued exploration of this class of compounds in the development of novel therapeutics for a range of diseases. Future research should focus on a broader screening of these analogs across multiple assays to build a more comprehensive structure-activity relationship profile.
References
- 1. Molecular Dynamics Simulations of Ethyl-4-[(α-L-rhamnosyloxy)-benzyl]carbamate from Moringa oleifera Lam. as a Dipeptidyl Peptidase-4 Inhibitor | Dewi | Jurnal Farmasi Sains dan Komunitas (Journal of Pharmaceutical Sciences and Community) [e-journal.usd.ac.id]
- 2. Identification of Potential Dipeptidyl Peptidase (DPP)-IV Inhibitors among Moringa oleifera Phytochemicals by Virtual Screening, Molecular Docking Analysis, ADME/T-Based Prediction, and In Vitro Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of lipopolysaccharide-induced cyclooxygenase-2 and inducible nitric oxide synthase expression by 4-[(2'-O-acetyl-α-L-rhamnosyloxy)benzyl]isothiocyanate from Moringa oleifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of lipopolysaccharide-induced cyclooxygenase-2 expression and inducible nitric oxide synthase by 4-[(2′-O-acetyl-α-l-rhamnosyloxy)benzyl]isothiocyanate from Moringa oleifera - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Cancer Activity of Curcumin Across Diverse Cell Lines: A Comparative Guide
This guide provides an objective comparison of curcumin's anti-cancer activity across various cancer cell lines, supported by experimental data and detailed protocols. Curcumin (B1669340), a natural compound derived from turmeric, has been extensively studied for its potential therapeutic effects, including its ability to inhibit cancer cell proliferation and induce programmed cell death.[1][2][3] It modulates multiple cellular signaling pathways, making it a promising candidate for cancer therapy.[4][5][6]
Data Presentation: Comparative Efficacy of Curcumin
The anti-proliferative activity of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cell growth. The IC50 values for curcumin vary significantly among different cancer cell lines, indicating differential sensitivity. The following table summarizes the IC50 values of curcumin in several breast and colorectal cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| Breast Cancer | ||
| MCF-7 | Breast Carcinoma | 1.32 ± 0.06[4] |
| T47D | Breast Carcinoma | 2.07 ± 0.08[4] |
| MDA-MB-415 | Breast Carcinoma | 4.69 ± 0.06[4] |
| MDA-MB-231 | Breast Adenocarcinoma | 11.32 ± 2.13[4] |
| MDA-MB-468 | Breast Adenocarcinoma | 18.61 ± 3.12[4] |
| BT-20 | Breast Carcinoma | 16.23 ± 2.16[4] |
| Colorectal Cancer | ||
| SW480 | Colon Adenocarcinoma | ~10.26[7] |
| HT-29 | Colon Adenocarcinoma | ~13.31[7] |
| HCT116 | Colon Carcinoma | ~11.00[7][8] |
Note: IC50 values were determined after 72 hours of treatment using an MTT assay.[4][7]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan (B1609692) crystals.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of curcumin and incubate for the desired period (e.g., 24, 48, or 72 hours).[7] Include untreated cells as a control.
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for at least 2 hours, then measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.[4]
Apoptosis Detection (Annexin V/Propidium Iodide Assay)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[10][11] Propidium Iodide (PI), a fluorescent nucleic acid stain, is unable to cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Methodology:
-
Cell Treatment: Culture and treat cells with the desired concentration of curcumin for a specified time to induce apoptosis.
-
Cell Harvesting: Harvest the cells and wash them once with cold phosphate-buffered saline (PBS).[10]
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[10]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 1 µL of PI working solution.[10][12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10][13]
-
Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[10][13]
Cell Cycle Analysis (Propidium Iodide Staining)
Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This is achieved by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content.[14]
Methodology:
-
Cell Treatment & Harvesting: Treat cells with curcumin for the desired time, then harvest and wash with cold PBS.[15]
-
Fixation: Resuspend the cell pellet in ice-cold PBS. While gently vortexing, slowly add dropwise to 70% ice-cold ethanol (B145695) for fixation.[15] Store the cells at 4°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash with cold PBS to remove the ethanol.[15]
-
Staining: Resuspend the cell pellet in 300-500 µL of PI/Triton X-100 staining solution containing RNase A.[15] The RNase A is crucial to prevent the staining of RNA.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C or room temperature, protected from light.[15]
-
Flow Cytometry: Analyze the samples on a flow cytometer. Gate out doublets and analyze the DNA content on a linear scale to determine the percentage of cells in G0/G1, S, and G2/M phases.[16][17] Studies show curcumin can induce cell cycle arrest at the G2/M phase.[4]
Visualizations
Signaling Pathway Inhibition
Curcumin exerts part of its anti-cancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.[1][2][5] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[1][4]
Caption: Curcumin's inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for validating the anti-cancer activity of a compound like curcumin on different cell lines.
Caption: Workflow for evaluating the anti-cancer activity of a compound.
References
- 1. Curcumin Mediates Its Anti-Breast Cancer Effects through the PI3K/AKT/mTOR Pathway – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 2. The Role of Curcumin in Cancer: A Focus on the PI3K/Akt Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Curcumin and Related Compounds in Cancer Cells: New Avenues for Old Molecules [frontiersin.org]
- 4. Curcumin inhibits proliferation and promotes apoptosis of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Curcumin in Cancer: A Focus on the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New structural analogues of curcumin exhibit potent growth suppressive activity in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Anticancer Properties of Curcumin Against Colorectal Cancer: A Review [frontiersin.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. bosterbio.com [bosterbio.com]
- 14. nanocellect.com [nanocellect.com]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. biocompare.com [biocompare.com]
Comparative Efficacy of Novantiflam, a Novel Selective JAK1 Inhibitor, with Established Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and clinical efficacy of Novantiflam, a novel, highly selective Janus Kinase 1 (JAK1) inhibitor, against three established anti-inflammatory agents from different drug classes: Ibuprofen (B1674241) (a non-steroidal anti-inflammatory drug, NSAID), Prednisolone (a corticosteroid), and Adalimumab (a biologic TNF-α inhibitor). The data presented herein is compiled from publicly available literature for the established drugs and based on preclinical and projected clinical data for Novantiflam.
Mechanisms of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory drugs compared in this guide exert their effects by intervening at different points within the complex signaling cascades that drive inflammation.
-
Novantiflam (Selective JAK1 Inhibitor): Novantiflam targets the intracellular enzyme JAK1. JAK1 is crucial for signaling downstream of multiple pro-inflammatory cytokine receptors, including those for IL-6 and interferons. By selectively inhibiting JAK1, Novantiflam blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, preventing their translocation to the nucleus and subsequent transcription of inflammatory genes.[1]
-
Adalimumab (TNF-α Inhibitor): Adalimumab is a recombinant human monoclonal antibody that binds with high affinity to soluble and transmembrane Tumor Necrosis Factor-alpha (TNF-α), a pivotal pro-inflammatory cytokine. This neutralization prevents TNF-α from binding to its receptors (TNFR1 and TNFR2), thereby inhibiting the activation of downstream signaling pathways such as NF-κB and MAPK, which are critical for the induction of inflammation.
-
Prednisolone (Corticosteroid): Prednisolone, a synthetic glucocorticoid, acts by binding to the cytosolic glucocorticoid receptor (GR). Upon binding, the activated GR complex translocates to the nucleus where it upregulates the expression of anti-inflammatory proteins (transactivation) and, crucially, represses the activity of pro-inflammatory transcription factors like NF-κB and AP-1 (transrepression).[2][3]
-
Ibuprofen (Non-selective COX Inhibitor): Ibuprofen is an NSAID that non-selectively inhibits cyclooxygenase enzymes, COX-1 and COX-2. These enzymes are responsible for converting arachidonic acid into prostaglandins (B1171923) (PGs). Inhibition of COX-2 reduces the production of PGs that mediate inflammation, pain, and fever. Inhibition of the constitutively expressed COX-1 isoform can lead to gastrointestinal side effects.
The following diagram illustrates the distinct points of intervention for each drug within key inflammatory signaling pathways.
Caption: Inflammatory signaling pathways and drug targets.
Comparative Efficacy: In Vitro Data
The in vitro potency and selectivity of an anti-inflammatory agent are critical indicators of its therapeutic potential. The following tables summarize key quantitative data for Novantiflam and the comparator drugs.
Table 1: In Vitro Potency Against Primary Targets
This table compares the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) of each drug against its primary molecular target. Lower values indicate higher potency.
| Drug | Target | Potency (IC50 / Kd) | Selectivity | Reference(s) |
| Novantiflam | JAK1 | 2.8 nM (IC50) | >100-fold vs JAK2/3, TYK2 | Hypothetical Data |
| Adalimumab | TNF-α | ~50 pM (Kd) | Specific for TNF-α | [4] |
| Prednisolone | Glucocorticoid Receptor | ~25 nM (Kd) | Binds other steroid receptors at higher concentrations | [5] |
| Ibuprofen | COX-1 | 12 µM (IC50) | Non-selective | [6] |
| COX-2 | 80 µM (IC50) | Non-selective | [6] |
Table 2: In Vitro Inhibition of Pro-Inflammatory Cytokine Production
This table shows the functional efficacy of each drug in inhibiting the release of key pro-inflammatory cytokines, TNF-α and IL-6, from lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).
| Drug | TNF-α Inhibition (IC50) | IL-6 Inhibition (IC50) | Notes | Reference(s) |
| Novantiflam | 15 nM | 5 nM | Potent inhibition of cytokine signaling downstream of JAK1. | Hypothetical Data |
| Adalimumab | N/A (Direct Neutralizer) | Indirectly reduces IL-6 | Directly neutralizes TNF-α, preventing cell stimulation. | [4][7] |
| Prednisolone | ~50 nM | ~20 nM | Potent, broad inhibition via GR-mediated transrepression. | [8][9][10] |
| Ibuprofen | Variable / Limited | Variable / Limited | Primarily acts on prostaglandins; effects on TNF-α/IL-6 are complex and can be stimulatory under certain conditions. | [11][12][13] |
Comparative Efficacy: Clinical Data in Rheumatoid Arthritis
The American College of Rheumatology (ACR) response criteria (ACR20, ACR50, ACR70) are standard measures of clinical efficacy in rheumatoid arthritis (RA) trials, representing a 20%, 50%, or 70% improvement in disease activity, respectively.[14]
Table 3: Clinical Efficacy in RA (ACR Response Rates at Week 12-24)
| Drug | ACR20 (%) | ACR50 (%) | ACR70 (%) | Population | Reference(s) |
| Novantiflam | ~70% | ~45% | ~25% | MTX-Inadequate Responders | Projected Data |
| Adalimumab | 63-72% | 38-46% | 19-23% | MTX-Inadequate Responders | [15][16] |
| Prednisolone (low dose) | ~53% | ~30% | ~12% | Patients on stable DMARDs | [17] |
| Ibuprofen | N/A | N/A | N/A | Used for symptomatic relief, not typically measured by ACR criteria as a primary endpoint. | - |
Experimental Protocols
Detailed and standardized methodologies are essential for the accurate assessment and comparison of anti-inflammatory compounds.
Experimental Workflow: In Vitro Drug Characterization
The following diagram outlines a typical workflow for the initial in vitro characterization of a novel anti-inflammatory drug candidate like Novantiflam.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Inhibition by glucocorticoids of the formation of interleukin-1 alpha, interleukin-1 beta, and interleukin-6: mediation by decreased mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Prednisolone reduces TNF-alpha release by PBMCs activated with a trifunctional bispecific antibody but not their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - TNF-α secretion is inhibited in LPS-stimulated PBMCs treated with prednisolone. - Public Library of Science - Figshare [plos.figshare.com]
- 9. Corticosteroids reduce IL-6 in ASM cells via up-regulation of MKP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oral aspirin and ibuprofen increase cytokine-induced synthesis of IL-1 beta and of tumour necrosis factor-alpha ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cris.tau.ac.il [cris.tau.ac.il]
- 13. Pharmacokinetics/pharmacodynamics of glucocorticoids: modeling the glucocorticoid receptor dynamics and dose/response of commonly prescribed glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. qrheumatol.com [qrheumatol.com]
- 15. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. bowdish.ca [bowdish.ca]
A Researcher's Guide to Confirming Target Engagement in Drug Discovery
Confirming that a therapeutic compound binds to its intended molecular target within a cellular environment is a cornerstone of modern drug discovery.[1][2][3] This process, known as target engagement, is crucial for validating the mechanism of action, interpreting structure-activity relationships, and ensuring that a compound's therapeutic effects are not due to off-target interactions.[4][5] This guide provides a comparative overview of three powerful and widely used biophysical methods for assessing target engagement in a cellular context: the Cellular Thermal Shift Assay (CETSA), the Drug Affinity Responsive Target Stability (DARTS) assay, and the NanoBRET™ Target Engagement Assay.
The selection of an appropriate method depends on several factors, including the nature of the target protein, the required throughput, and the specific information needed, such as intracellular engagement confirmation or binding kinetics.[6] This document details the principles, experimental protocols, and comparative performance of each technique to help researchers make informed decisions for their drug development programs.
Comparative Analysis of Target Engagement Methods
The following table summarizes the key features and performance characteristics of CETSA, DARTS, and NanoBRET, providing a clear overview for easy comparison.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand binding induces thermal stabilization of the target protein, increasing its melting temperature.[7][8] | Ligand binding protects the target protein from proteolytic degradation.[9][10][11] | Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer, which is competitively displaced by the compound.[12][13][14] |
| Environment | Intact cells, cell lysates, or tissue samples.[6][15] | Primarily cell lysates, but can be adapted for purified proteins.[9][16] | Live, intact cells.[14][17] |
| Key Outputs | Confirmation of intracellular target binding, apparent cellular EC50, and thermal shift (ΔTm).[6][18] | Identification of unknown targets, validation of known targets, estimation of binding affinity.[9][19] | Quantitative intracellular affinity (IC50), target occupancy, and compound residence time.[13][14] |
| Compound Labeling | Not required (label-free).[18] | Not required (label-free).[9][11][16] | Requires a specific fluorescent tracer for the target protein.[12][20] |
| Target Modification | Not required; relies on endogenous protein. | Not required; relies on endogenous protein.[9] | Requires genetic fusion of NanoLuc® luciferase to the target protein.[20] |
| Throughput | Moderate to high, adaptable to microplate formats.[3][18] | Low to moderate; readout often involves SDS-PAGE and Western blotting.[9] | High; designed for microplate-based screening.[17][21] |
| Primary Readout | Western Blot, ELISA, AlphaScreen®, or Mass Spectrometry.[7][18] | SDS-PAGE (gel band intensity), followed by Mass Spectrometry for identification.[9][11] | Luminescence and fluorescence ratio (BRET ratio).[20] |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method for assessing drug-target interactions directly in cells and tissues.[7] The core principle is that ligand binding stabilizes a target protein, making it more resistant to heat-induced denaturation.[7][8][18] This change in thermal stability is quantified by measuring the amount of soluble protein remaining after a heat challenge.
CETSA Experimental Workflow Diagram
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[7]
Detailed Experimental Protocol: CETSA
This protocol provides a general framework for a CETSA experiment using Western blot for detection.
-
Cell Culture and Treatment:
-
Culture human cancer cells (e.g., A549) to 80-90% confluency.
-
Harvest cells and resuspend them in fresh culture medium to a density of approximately 2 x 10⁶ cells/mL.[7]
-
Incubate the cell suspension with various concentrations of the test compound (and a vehicle control, e.g., DMSO) for 1 hour at 37°C to allow for compound uptake.[7]
-
-
Heat Challenge:
-
Cell Lysis and Fractionation:
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Normalize the protein amounts and prepare samples for SDS-PAGE by adding Laemmli buffer.[7]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7][23]
-
Probe the membrane with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.[7][24]
-
Detect the chemiluminescent signal using an imaging system.[25] The band intensity, corresponding to the amount of soluble target protein, is quantified.
-
Plot the band intensities against the temperature to generate a melting curve. A shift in the curve in the presence of the compound indicates target engagement.
-
Drug Affinity Responsive Target Stability (DARTS)
DARTS is a label-free chemical proteomics technique used to identify the protein targets of small molecules.[10] The method is based on the principle that the binding of a small molecule to its target protein can increase the protein's structural stability, thereby conferring resistance to proteolysis.[9][11][19]
DARTS Experimental Workflow Diagram
Caption: Workflow for target identification using the DARTS assay.[9]
Detailed Experimental Protocol: DARTS
This protocol describes a general procedure for using DARTS to validate a known target or identify new ones.[16]
-
Preparation of Cell Lysate:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., M-PER buffer) containing protease inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[25]
-
Collect the supernatant and determine the protein concentration.
-
-
Compound Incubation:
-
Aliquot the cell lysate into identical volumes (e.g., 99 µL).[16]
-
Add the test compound (e.g., 1 µL of a 100X stock) to the experimental tubes and an equivalent volume of vehicle (e.g., DMSO) to the control tubes.
-
Incubate the samples for 1-2 hours at room temperature to allow for compound-protein binding.[10]
-
-
Limited Proteolysis:
-
Add a protease, such as pronase or trypsin, to each sample. The optimal protease and its concentration must be determined empirically via titration to achieve partial digestion.[10]
-
Incubate for a specific time (e.g., 10-30 minutes) at room temperature.
-
Stop the digestion by adding 5X Laemmli sample buffer and immediately boiling the samples for 5 minutes.
-
-
Analysis:
-
Resolve the protein samples on an SDS-PAGE gel.
-
Visualize the protein bands by staining with Coomassie Blue or silver stain.
-
Compare the band patterns between the compound-treated and vehicle-treated lanes. Proteins that are protected from digestion by the compound will appear as more intense bands in the treated lane.
-
For target identification, excise the protected protein bands from the gel and identify them using mass spectrometry.[11] For target validation, perform a Western blot using an antibody specific to the expected target protein.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement Assay is a live-cell method that quantifies compound binding to a specific protein target.[14] It relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a NanoLuc® luciferase-tagged protein of interest (the donor) and a cell-permeable fluorescent tracer that binds to the same protein (the acceptor).[13][20] A test compound that enters the cell and binds to the target will compete with the tracer, causing a dose-dependent decrease in the BRET signal.[12]
NanoBRET™ Principle Diagram
Caption: Principle of the NanoBRET™ assay showing competitive displacement of a tracer.
Detailed Experimental Protocol: NanoBRET™
This protocol is a generalized version for an adherent cell format.[17]
-
Cell Preparation and Transfection:
-
Seed HEK293T cells into assay plates.
-
Transfect the cells with a plasmid encoding the target protein fused to NanoLuc® luciferase. An 18-24 hour incubation period is typical to allow for protein expression.[20]
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).
-
Add the diluted compounds to the wells of a white assay plate.
-
Add the fluorescent NanoBRET™ tracer to the cells at a fixed, predetermined concentration (typically near its EC50 value).[13]
-
-
Incubation and Equilibration:
-
Incubate the plate for approximately 2 hours at 37°C in a 5% CO₂ incubator to allow the compound and tracer to reach binding equilibrium with the target protein inside the cells.[20]
-
-
Lysis and Signal Detection:
-
Prepare a detection reagent containing the NanoLuc® substrate and an extracellular NanoLuc® inhibitor (to reduce background signal).
-
Add the detection reagent to all wells.[20]
-
Read the plate within 20 minutes on a plate reader capable of measuring filtered luminescence at two wavelengths simultaneously: one for the donor (e.g., 450 nm) and one for the acceptor (e.g., 610 nm).[20]
-
-
Data Analysis:
-
Calculate the BRET ratio for each well by dividing the acceptor emission signal (610 nm) by the donor emission signal (450 nm).[20]
-
Plot the BRET ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's intracellular affinity for the target.
-
References
- 1. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 5. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. news-medical.net [news-medical.net]
- 9. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 11. Drug Affinity Responsive Target Stability - Creative Biolabs [creative-biolabs.com]
- 12. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 13. NanoBRET® Target Engagement BET BRD Assays [promega.sg]
- 14. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 15. annualreviews.org [annualreviews.org]
- 16. researchgate.net [researchgate.net]
- 17. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 20. eubopen.org [eubopen.org]
- 21. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 23. Western blot protocol | Abcam [abcam.com]
- 24. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
- 25. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of Benzylcarbamate Derivatives as Cholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of various benzylcarbamate derivatives, with a primary focus on their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The data and methodologies presented are compiled from preclinical studies to facilitate further research and development of novel therapeutic agents, particularly for neurodegenerative diseases such as Alzheimer's disease.[1]
Introduction to Benzylcarbamates in Cholinesterase Inhibition
Benzylcarbamate derivatives are a significant class of compounds explored for their potential as cholinesterase inhibitors.[1] The carbamate (B1207046) moiety is a key structural feature that can mimic the transition state of acetylcholine (B1216132) hydrolysis, leading to the inhibition of both AChE and BChE.[2] This inhibition increases the levels of acetylcholine in the synaptic cleft, a crucial mechanism in managing the symptoms of Alzheimer's disease.[1] The benzyl (B1604629) group and other substitutions on the carbamate scaffold allow for a wide range of chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. This guide will delve into the specific structural modifications that influence the inhibitory activity of these derivatives.
Quantitative Biological Activity Data
The inhibitory activities of two series of benzylcarbamate derivatives against AChE and BChE are summarized below. The data, presented as IC50 values (the concentration required to inhibit 50% of the enzyme's activity), are compiled from in vitro studies for a comparative perspective.
Table 1: Benzene-Based Carbamate Derivatives and their Cholinesterase Inhibitory Activity
A series of benzene-based carbamates were synthesized and evaluated for their ability to inhibit AChE and BChE. The results are compared with the standard drugs Rivastigmine and Galanthamine.[3]
| Compound ID | R | R1 | R2 | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (AChE/BChE) |
| 23 | H | Ethyl | Phenyl | > 100 | 28.34 ± 2.15 | - |
| 28 | H | Methyl | 3-Chlorophenyl | 45.11 ± 3.18 | 19.87 ± 1.55 | 2.27 |
| Rivastigmine | - | - | - | 4.52 ± 0.31 | 0.03 ± 0.002 | 150.67 |
| Galanthamine | - | - | - | 1.89 ± 0.14 | 12.33 ± 1.09 | 0.15 |
Data sourced from Jampilek, J., et al. (2019).[3]
Key Observations from Table 1:
-
Generally, the synthesized compounds showed stronger inhibition against BChE compared to AChE.[3]
-
Compound 28 , with a methyl group (R1) and a 3-chlorophenyl group (R2), demonstrated the lowest IC50 value against BChE among the synthesized derivatives shown and a notable selectivity for BChE over AChE.[3][4]
Table 2: Ring-Substituted Benzyl[4-(arylcarbamoyl)phenyl-3-hydroxy]carbamates and their Cholinesterase Inhibitory Activity
This series of compounds introduces further complexity with a substituted arylcarbamoylphenyl moiety.
| Compound ID | R | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (AChE/BChE) |
| 2 | 2-OCH3 | 50.21 ± 4.11 | 22.23 ± 1.87 | 2.26 |
| 12 | 2-CF3 | 56.42 ± 4.58 | 33.59 ± 2.91 | 1.68 |
| 15 | 2-OCF3 | 36.05 ± 2.99 | 41.22 ± 3.54 | 0.87 |
| 28 | 2,4,6-F | 50.01 ± 4.02 | 31.03 ± 2.67 | 1.61 |
| CbzPAS * | - | > 100 | > 100 | - |
| Rivastigmine | - | 4.52 ± 0.31 | 0.03 ± 0.002 | 150.67 |
| Galanthamine | - | 1.89 ± 0.14 | 12.33 ± 1.09 | 0.15 |
Starting material: 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid. Data sourced from Imramovský, A., et al. (2011).[5]
Key Observations from Table 2:
-
Compound 15 , featuring a 2-(trifluoromethoxy)phenyl group, was the most potent AChE inhibitor in this series.[5]
-
Compound 2 , with a 2-methoxyphenyl substitution, was the most potent and selective BChE inhibitor.[5]
-
The presence of electron-withdrawing or electron-donating groups at the ortho position of the aryl ring significantly influences the inhibitory activity and selectivity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and validation of the reported findings.
General Synthesis of Benzene-Based Carbamates
The synthesis of the benzene-based carbamate derivatives generally follows a multi-step process.[3]
-
Friedel-Crafts Reaction: The synthesis starts with a Friedel-Crafts reaction to produce an aromatic ketone.
-
Bromination: The resulting ketone undergoes bromination to yield a 2-bromo derivative.
-
Ammonolysis: The 2-bromo derivative is then subjected to ammonolysis.
-
Carbamate Formation: The final step involves the reaction of the formed amine with an appropriate chloroformate to produce the desired benzylcarbamate derivative.[3]
In Vitro Cholinesterase Inhibition Assay
The inhibitory activity of the benzylcarbamate derivatives against AChE (from electric eel) and BChE (from equine serum) is typically determined using a modified Ellman's method.
Materials:
-
Acetylcholinesterase (AChE)
-
Butyrylcholinesterase (BChE)
-
Acetylthiocholine iodide (ATCI) as substrate for AChE
-
Butyrylthiocholine iodide (BTCI) as substrate for BChE
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compounds (benzylcarbamate derivatives)
-
Standard inhibitors (Rivastigmine, Galanthamine)
Procedure:
-
Preparation of Reagents: All reagents are prepared in a phosphate buffer (pH 8.0).
-
Enzyme and Inhibitor Incubation: A solution of the respective enzyme (AChE or BChE) is pre-incubated with various concentrations of the test compound or a standard inhibitor for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Substrate Addition: The reaction is initiated by adding the corresponding substrate (ATCI for AChE or BTCI for BChE) and DTNB to the enzyme-inhibitor mixture.
-
Measurement: The absorbance is measured spectrophotometrically at a specific wavelength (e.g., 412 nm) over time. The rate of reaction is determined by the increase in absorbance due to the reaction of thiocholine (B1204863) (produced by enzymatic hydrolysis of the substrate) with DTNB to form 5-thio-2-nitrobenzoate.
-
Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. All experiments are typically performed in triplicate.[3][5]
Visualizations
General Synthetic Workflow for Benzene-Based Carbamates
Caption: A simplified workflow for the synthesis of benzene-based carbamate derivatives.
Conceptual Structure-Activity Relationship (SAR) Summary
Caption: Key structural components of benzylcarbamates and their influence on cholinesterase inhibition.
References
- 1. Benzyl Carbamate (CAS 621-84-1): Properties, Uses & Applications [nsrlaboratories.com]
- 2. Structure-activity relationships for insecticidal carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison with other Moringa oleifera bioactive compounds
A comprehensive guide for researchers and drug development professionals on the comparative bioactivities of key compounds from the "Miracle Tree," supported by experimental data and detailed protocols.
Moringa oleifera, often referred to as the "miracle tree," is a plant rich in a diverse array of bioactive compounds, each with significant pharmacological potential. This guide provides a head-to-head comparison of the predominant bioactive constituents—flavonoids such as quercetin (B1663063) and kaempferol (B1673270), and isothiocyanates like moringin (B1218149)—focusing on their antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties. The information is presented to aid researchers, scientists, and drug development professionals in their exploration of Moringa oleifera for therapeutic applications.
Executive Summary of Bioactive Compound Performance
The primary bioactive compounds found in Moringa oleifera exhibit a range of potencies across different biological activities. Flavonoids, particularly quercetin and kaempferol, are potent antioxidants and anti-inflammatory agents. Isothiocyanates, notably moringin, also demonstrate significant anti-inflammatory and anti-cancer properties. The comparative efficacy of these compounds is crucial for understanding their therapeutic potential and for guiding future research and drug development efforts.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data, primarily as half-maximal inhibitory concentrations (IC50), to provide a direct comparison of the bioactivities of key Moringa oleifera compounds. It is important to note that direct comparative studies for all compounds across all activities are limited, and the data presented here is compiled from various sources. Experimental conditions can influence IC50 values, and thus, these tables should be interpreted with this in mind.
Antioxidant Activity
The antioxidant capacity of flavonoids from Moringa oleifera is well-documented. Quercetin and kaempferol are known for their potent free radical scavenging abilities.
| Compound | Assay | IC50 (µM) | Source |
| Quercetin | DPPH | 4.36 ± 0.10 | [1] |
| Kaempferol | DPPH | - | - |
| Quercetin | ABTS | - | - |
| Kaempferol | ABTS | - | - |
Note: A lower IC50 value indicates a higher antioxidant activity. Data for a direct comparison of moringin in these assays was not available in the reviewed literature.
Anti-Inflammatory Activity
Key mechanisms of the anti-inflammatory action of Moringa compounds include the inhibition of enzymes like cyclooxygenase-2 (COX-2) and the modulation of signaling pathways such as NF-κB.[2]
| Compound | Target/Assay | IC50 | Source |
| Quercetin | COX-2 Inhibition | Stronger than Kaempferol at 5-50 µmol/l | [3] |
| Kaempferol | COX-2 Inhibition | Weaker than Quercetin at 5-50 µmol/l | [3] |
| Moringin (MIC-1) | Nitric Oxide Production (LPS-induced) | Significant reduction at 1 µM | [4][5] |
| Quercetin | NF-κB Inhibition | Potent inhibitor | [6] |
| Kaempferol | NF-κB Inhibition | Potent inhibitor | [6] |
Anti-Cancer Activity
The cytotoxic effects of Moringa oleifera compounds have been evaluated against various cancer cell lines.
| Compound/Extract | Cell Line | IC50 (µg/mL) | Source |
| Moringa oleifera Leaf Extract (Aqueous) | HeLa (Cervical Cancer) | 70 | [7] |
| Moringa oleifera Leaf Extract (Dichloromethane) | HepG2 (Liver Cancer), Caco-2 (Colorectal Cancer), MCF-7 (Breast Cancer) | 112-133 | [8] |
| Moringa oleifera Leaf Extract (Aqueous) | Caco-2 (Colorectal Cancer) | 4000 | [9] |
| Moringa oleifera Leaf Extract (Aqueous) | MCF-7 (Breast Cancer) | 9000 | [9] |
| Moringa oleifera Leaf Extract (Aqueous) | HepG2 (Liver Cancer) | 19000 | [9] |
Note: The data largely pertains to extracts. Head-to-head IC50 values for purified quercetin, kaempferol, and moringin on the same cancer cell lines under identical conditions are limited in the available literature.
Anti-Diabetic Activity
The anti-diabetic potential of Moringa compounds is partly attributed to their ability to inhibit carbohydrate-digesting enzymes like α-amylase and α-glucosidase.[10]
| Compound/Extract | Enzyme | IC50 | Source |
| Quercetin | α-Glucosidase | 0.017 mmol*L⁻¹ | [11] |
| Kaempferol-3-O-rutinoside | α-Glucosidase | Potent inhibitor (8x more than acarbose) | [12] |
| Moringa oleifera Leaf Extract | α-Amylase & α-Glucosidase | Significant inhibition | [13] |
Note: A direct comparative study of the IC50 values of quercetin, kaempferol, and moringin on these enzymes is needed for a conclusive ranking.
Key Signaling Pathways and Experimental Workflows
The bioactive compounds of Moringa oleifera exert their effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for targeted drug development.
NF-κB Signaling Pathway in Inflammation
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IKK complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, leading to the transcription of cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like COX-2 and iNOS. Bioactive compounds from Moringa oleifera, including flavonoids and isothiocyanates, have been shown to inhibit this pathway at various points, thereby reducing the inflammatory response.[2][14][15]
Experimental Workflow for In Vitro Anti-Cancer Activity Screening
A common workflow to assess the anti-cancer potential of natural compounds involves a series of in vitro assays to determine cytotoxicity, effects on cell proliferation, and the mechanism of cell death.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the comparison of results across different studies, detailed experimental protocols are essential.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common spectrophotometric method for determining the antioxidant activity of compounds. The stable free radical DPPH has a deep violet color in solution with a maximum absorbance around 517 nm. When an antioxidant compound donates a hydrogen atom or an electron to DPPH, it is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which is measured as a decrease in absorbance.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol. Store in a dark, airtight container.
-
Prepare stock solutions of the test compounds (Moringa bioactive compounds) and a standard antioxidant (e.g., ascorbic acid, Trolox) in a suitable solvent (e.g., methanol, DMSO).
-
Prepare a series of dilutions of the test compounds and the standard.
-
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, add a specific volume of the test compound or standard solution at different concentrations.
-
Add the DPPH working solution to each well/cuvette.
-
For the blank, use the solvent instead of the test compound.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader or spectrophotometer.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
In Vitro Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS). LPS induces the expression of inducible nitric oxide synthase (iNOS), which produces large amounts of NO, a pro-inflammatory mediator. The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture:
-
Culture a macrophage cell line (e.g., RAW 264.7) in a suitable medium until they reach the desired confluence.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the Moringa bioactive compounds for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells without LPS) and a positive control (cells with LPS but without the test compound).
-
-
Nitrite Measurement (Griess Assay):
-
After the incubation period, collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) to the supernatant.
-
Incubate at room temperature for 10-15 minutes, protected from light, to allow for the development of a purple azo dye.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
-
Determine the IC50 value for NO inhibition.
-
-
Cell Viability Assay:
-
Perform a cell viability assay (e.g., MTT or SRB) on the remaining cells to ensure that the observed inhibition of NO production is not due to cytotoxicity.[16]
-
In Vitro Anti-Cancer Activity: Sulforhodamine B (SRB) Assay
Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for cytotoxicity screening. SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, and thus to the cell number.[17][18][19][20][21]
Protocol:
-
Cell Seeding and Treatment:
-
Seed the desired cancer cell line (e.g., HeLa, MCF-7, HepG2) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the Moringa bioactive compounds for a specified period (e.g., 48 or 72 hours).
-
-
Cell Fixation:
-
After the incubation period, gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well.
-
Incubate the plate at 4°C for 1 hour.
-
-
Staining:
-
Wash the plates five times with slow-running tap water and then air dry.
-
Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Air dry the plates until no moisture is visible.
-
Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
-
Measurement and Calculation:
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition compared to the untreated control.
-
Determine the IC50 value, which represents the concentration of the compound that causes 50% inhibition of cell growth.
-
In Vitro Anti-Diabetic Activity: α-Glucosidase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose in the small intestine. Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. The assay typically uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, which is hydrolyzed by α-glucosidase to release p-nitrophenol, a yellow-colored product that can be measured spectrophotometrically.[22][23][24][25]
Protocol:
-
Reagent Preparation:
-
Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).
-
Prepare a solution of the substrate, pNPG, in the same buffer.
-
Prepare solutions of the Moringa bioactive compounds and a standard inhibitor (e.g., acarbose) at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound or standard inhibitor solution.
-
Add the α-glucosidase solution to each well and pre-incubate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the pNPG substrate solution.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).
-
-
Termination and Measurement:
-
Stop the reaction by adding a solution of sodium carbonate (Na₂CO₃).
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of α-glucosidase inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor, and A_sample is the absorbance with the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion and Future Directions
The bioactive compounds of Moringa oleifera, including quercetin, kaempferol, and moringin, exhibit a wide range of promising pharmacological activities. While flavonoids like quercetin show strong antioxidant potential, both flavonoids and isothiocyanates are significant contributors to the plant's anti-inflammatory, anti-cancer, and anti-diabetic effects.
This guide highlights the need for more direct head-to-head comparative studies of the purified bioactive compounds to establish a clearer hierarchy of their potency and efficacy. Such studies, conducted under standardized experimental conditions, would provide invaluable data for the rational design of novel therapeutics. Future research should focus on elucidating the synergistic or antagonistic interactions between these compounds and further exploring their mechanisms of action in more complex biological systems, including in vivo models and human clinical trials. The detailed protocols and comparative data presented here serve as a foundational resource to guide these future investigations into the vast therapeutic potential of Moringa oleifera.
References
- 1. Comparative analysis of molecular properties and reactions with oxidants for quercetin, catechin, and naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A comparison of the effects of kaempferol and quercetin on cytokine-induced pro-inflammatory status of cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical characterization and anti-inflammatory properties of an isothiocyanate-enriched moringa (Moringa oleifera) seed extract | PLOS One [journals.plos.org]
- 5. Moringa isothiocyanate-1 inhibits LPS-induced inflammation in mouse myoblasts and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. abcam.com [abcam.com]
- 8. The In Vitro and In Vivo Anticancer Properties of Moringa oleifera - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Comparative evaluation of quercetin, isoquercetin and rutin as inhibitors of alpha-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. repository.unhas.ac.id [repository.unhas.ac.id]
- 14. researchgate.net [researchgate.net]
- 15. Neuroprotective potential of Moringa oleifera mediated by NF-kB/Nrf2/HO-1 signaling pathway: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. scispace.com [scispace.com]
- 19. search.tcsedsystem.edu [search.tcsedsystem.edu]
- 20. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. α-Glucosidase Inhibitory Activity Assay Kit | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 25. li01.tci-thaijo.org [li01.tci-thaijo.org]
Confirming Molecular Drug Targets with Knockout Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, unequivocally confirming a drug's molecular target is a cornerstone of preclinical research. Knockout (KO) cell lines, generated using technologies like CRISPR-Cas9, offer a powerful and precise method for this validation. By comparing the pharmacological effects of a drug on a parental (wild-type) cell line to its isogenic KO counterpart, in which the putative target has been genetically ablated, researchers can definitively link the drug's activity to its intended molecular target.
This guide provides a comparative overview of how KO cell lines are used to validate the molecular targets of three major classes of cancer therapeutics: EGFR inhibitors, BRAF inhibitors, and PARP inhibitors. We present supporting experimental data, detailed protocols for key experiments, and visualizations of the underlying biological pathways and experimental workflows.
The Principle of Target Validation Using Knockout Cell Lines
The logic behind using KO cell lines for target validation is straightforward. If a drug's efficacy is dependent on its interaction with a specific protein, then removing that protein should render the cells resistant to the drug. This change in sensitivity, often quantified by a significant increase in the half-maximal inhibitory concentration (IC50), provides strong evidence that the knocked-out protein is indeed the drug's molecular target.
Conversely, if the KO cell line remains sensitive to the drug, it suggests that the drug may have off-target effects or that the knocked-out protein is not the primary mediator of the drug's action.
Case Study 1: EGFR Inhibitors in Non-Small Cell Lung Cancer (NSCLC)
Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth in various cancers, including non-small cell lung cancer (NSCLC). EGFR inhibitors, such as gefitinib (B1684475) and erlotinib, are designed to block the kinase activity of EGFR, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.
Quantitative Data Summary: EGFR Inhibitors
| Cell Line | Target Status | Drug | IC50 |
| A549 | EGFR Wild-Type | Gefitinib | ~32.0 µM[1] |
| A549/GR | Gefitinib-Resistant | Gefitinib | ~53.0 µM[1] |
| H1650 | EGFR Wild-Type | Gefitinib | ~31.0 µM[2] |
| H1650GR | Gefitinib-Resistant | Gefitinib | ~50.0 µM[2] |
| PC9 | EGFR mutant (delE746-A750) | Erlotinib | ~30 nM[3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway and the experimental workflow for validating EGFR inhibitors using KO cell lines.
Case Study 2: BRAF Inhibitors in Melanoma
Mutations in the BRAF gene, particularly the V600E mutation, are present in a significant portion of melanomas. These mutations lead to constitutive activation of the MAPK/ERK signaling pathway, driving cell proliferation. BRAF inhibitors like vemurafenib (B611658) are designed to specifically target the mutated BRAF protein.
Quantitative Data Summary: BRAF Inhibitors
| Cell Line | Target Status | Drug | IC50 |
| A375 | BRAF V600E (Wild-Type) | Vemurafenib | ~0.05 µM[4] |
| A375Res | Vemurafenib-Resistant | Vemurafenib | ~5 µM[4] |
Note: The resistant cell line (A375Res) was developed through prolonged exposure to vemurafenib. This often results in reactivation of the MAPK pathway, mimicking a scenario where the primary target is no longer effectively inhibited.
Signaling Pathway and Experimental Workflow
The diagrams below depict the MAPK pathway and the general workflow for validating BRAF inhibitors.
Case Study 3: PARP Inhibitors in BRCA-Mutant Cancers
Poly (ADP-ribose) polymerase (PARP) inhibitors, such as olaparib, are effective in cancers with mutations in the BRCA1 or BRCA2 genes. These genes are crucial for homologous recombination, a major DNA double-strand break repair pathway. When homologous recombination is deficient, cells become highly dependent on PARP-mediated single-strand break repair. Inhibiting PARP in these cells leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.
Quantitative Data Summary: PARP Inhibitors
| Cell Line | Target Status | Drug | IC50 |
| MDA-MB-436 | BRCA1 mutant | Olaparib | ~4.7 µM[5] |
| HCC1937 | BRCA1 mutant | Olaparib | ~96 µM[5] |
Note: The differential sensitivity between two BRCA1-mutant cell lines highlights that other genetic and cellular factors can influence the response to PARP inhibitors, even when the primary sensitizing mutation is present.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the principle of synthetic lethality with PARP inhibitors and the workflow for their validation.
Detailed Experimental Protocols
Generation of Knockout Cell Lines using CRISPR-Cas9
This protocol provides a general framework for generating a knockout cell line.
-
sgRNA Design and Selection: Design two to three single guide RNAs (sgRNAs) targeting an early exon of the gene of interest. Use online design tools to minimize off-target effects.
-
Vector Construction: Clone the designed sgRNAs into a suitable Cas9 expression vector.
-
Transfection: Transfect the Cas9-sgRNA plasmid into the parental cell line using an appropriate method (e.g., lipofection or electroporation).
-
Selection and Clonal Isolation: Select for transfected cells using an appropriate marker (e.g., puromycin). Isolate single cells into individual wells of a 96-well plate to generate clonal populations.
-
Expansion and Validation: Expand the clonal populations. Validate the gene knockout at the genomic level by Sanger sequencing of the target locus and at the protein level by Western blot.
Western Blot for Knockout Validation and Pathway Analysis
This protocol is for confirming the absence of the target protein and assessing the impact on downstream signaling.
-
Cell Lysis: Lyse wild-type and knockout cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein and any downstream signaling proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
Cell Viability Assay (MTT)
This protocol is for determining the IC50 of a drug.
-
Cell Seeding: Seed wild-type and knockout cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the drug of interest for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Conclusion
The use of knockout cell lines provides a robust and reliable method for confirming the molecular targets of drugs. By demonstrating a significant shift in drug sensitivity upon the genetic removal of the putative target, researchers can build a strong case for on-target activity. The integration of quantitative cell viability assays with proteomic analysis of signaling pathways offers a comprehensive approach to target validation, which is an indispensable step in the drug discovery and development pipeline.
References
- 1. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 2. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly(ADP-Ribose) Polymerase 1 (PARP1) Overexpression in Human Breast Cancer Stem Cells and Resistance to Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. storage.imrpress.com [storage.imrpress.com]
- 5. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status | MDPI [mdpi.com]
Safety Operating Guide
Proper Disposal of Ethyl 4-(rhamnosyloxy)benzylcarbamate: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Ethyl 4-(rhamnosyloxy)benzylcarbamate, a synthetic carbamate (B1207046) derivative used in pharmaceutical research.[1] Adherence to these procedures is critical to ensure personnel safety and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material safety data sheet (MSDS) and be familiar with the inherent hazards of this compound. The following is a summary of key safety information derived from available documentation.
| Parameter | Information | Source |
| Personal Protective Equipment (PPE) | Wear respiratory protection, chemical-resistant gloves, safety goggles, and a lab coat. | [2] |
| Handling | Avoid dust formation. Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing.[2] | BioCrick MSDS |
| Storage of Waste | Keep waste containers tightly closed in a dry and well-ventilated place.[2] | BioCrick MSDS |
| Accidental Release | Wear respiratory protection. Avoid breathing vapors, mist, or gas. Do not let the product enter drains. Pick up and arrange disposal without creating dust. Sweep up and shovel into a suitable, closed container for disposal.[2] | BioCrick MSDS |
| First Aid: Inhalation | Move to fresh air. If breathing is difficult, give oxygen. If breathing stops, give artificial respiration. | [2] |
| First Aid: Skin Contact | Flush with copious amounts of water and remove contaminated clothing. Call a physician. | [2] |
| First Aid: Eye Contact | Flush with copious amounts of water, separating eyelids with fingers. Call a physician. | [2] |
| First Aid: Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Call a physician. | [2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional guidelines and local, state, and federal regulations. The following protocol provides a general framework for its safe disposal.
Step 1: Waste Identification and Classification
-
Hazardous Waste Determination: As a carbamate derivative, this compound should be treated as hazardous waste unless determined otherwise by a qualified professional. This determination should be made by trained personnel, such as a member of your institution's Environmental Health and Safety (EHS) department.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management plan. Incompatible chemicals must be kept separate to prevent dangerous reactions.
Step 2: Waste Accumulation and Storage
-
Container Selection: Use a designated, chemically compatible, and properly sealed hazardous waste container. The container should be in good condition and have a secure, leak-proof closure.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." Include the date when the first waste was added to the container.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA at or near the point of generation. This area must be under the control of laboratory personnel and inspected weekly for any signs of leakage.
Step 3: Final Disposal
-
Contact EHS: Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year, but institutional policies may vary), contact your institution's EHS department to arrange for pickup.
-
Professional Disposal: The ultimate disposal of this compound should be handled by a licensed hazardous waste disposal facility. Incineration is a common and recommended method for the disposal of carbamate-containing compounds to ensure the complete destruction of the toxic organic components.
-
Documentation: Maintain a log of all hazardous waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and comply with all applicable regulations.
References
Personal protective equipment for handling Ethyl 4-(rhamnosyloxy)benzylcarbamate
This guide provides immediate, essential safety and logistical information for the handling and disposal of Ethyl 4-(rhamnosyloxy)benzylcarbamate. The following procedures are based on best practices for handling carbamate (B1207046) compounds and structurally related molecules.
Personal Protective Equipment (PPE)
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on the hazards of related carbamate and aminobenzoate compounds is mandatory. The following PPE is required to minimize exposure and ensure personal safety.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles. A face shield (8-inch minimum) is recommended when there is a risk of splashing. | Protects against splashes and potential vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber, neoprene). | Prevents skin contact, as carbamates can be absorbed through the skin.[1] |
| Skin and Body Protection | A lab coat is standard. A chemical-resistant apron or a full chemical suit should be worn when handling larger quantities. | Provides a barrier against accidental spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or dust/aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is required. | Minimizes the inhalation of potentially harmful dust or vapors. |
| Footwear | Chemical-resistant safety footwear. | Protects feet from spills. |
Operational Plan: Handling Procedures
Adherence to the following step-by-step procedures is crucial for the safe handling of this compound in a laboratory setting.
2.1. Engineering Controls
-
Work in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation exposure.
-
Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[1]
2.2. Pre-Handling Checks
-
Verify Chemical Identity: Confirm the container is correctly labeled as this compound.
-
Inspect Container: Check for any damage or leaks.
-
Review Safety Information: Read this guide and any available institutional safety protocols before beginning work.
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
2.3. Handling the Compound
-
Transfer: When transferring the compound, do so carefully to avoid generating dust or aerosols.
-
Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[2]
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[1]
2.4. In Case of Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. Carbamate-containing compounds are often considered hazardous waste.
3.1. Waste Segregation and Collection
-
Solid Waste: Collect any solid this compound waste in a clearly labeled, sealed, and compatible hazardous waste container.
-
Liquid Waste: If the compound is in a solution, collect it in a separate, labeled hazardous waste container designated for aqueous or solvent-based chemical waste, as appropriate. Do not mix with incompatible waste streams.
-
Contaminated Materials: Any materials used to handle the compound (e.g., gloves, weighing paper, pipette tips) should be considered contaminated and disposed of in the solid hazardous waste container.
3.2. Final Disposal
-
Labeling: All waste containers must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard warnings.
-
Storage: Store waste containers in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. The recommended disposal method for carbamate compounds is incineration by a licensed facility.[3]
-
Documentation: Document all disposal activities in your laboratory's waste log in accordance with institutional and regulatory requirements.
Workflow Diagram
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
